2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-ethoxy-5-ethyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C12H13NO3/c1-3-8-6-5-7-9-10(8)11(14)16-12(13-9)15-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
GQODVGKEVQQEND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)N=C(OC2=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action: 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one
Authored by: Gemini, Senior Application Scientist
Abstract
The 3,1-benzoxazin-4-one scaffold represents a class of privileged heterocyclic structures renowned for a wide spectrum of biological activities. These compounds have garnered significant attention in medicinal chemistry due to their roles as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[1][2][3][4] This technical guide focuses on a specific derivative, 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one. While this particular molecule is not extensively documented in current literature, its mechanism of action can be robustly inferred from the well-established activities of its structural analogues. This paper will elucidate the most probable core mechanism—covalent inhibition of serine proteases—and provide the experimental frameworks required for its validation.
The 3,1-Benzoxazin-4-one Scaffold: A Foundation of Diverse Bioactivity
The 3,1-benzoxazin-4-one core is a versatile pharmacophore, serving as a foundational structure for compounds that interact with a variety of biological targets. Derivatives have been identified as potent inhibitors of human leukocyte elastase and Cathepsin G (CatG), key serine proteases involved in inflammatory processes.[5][6][7][8] The inherent reactivity of the heterocyclic ring system, which can act as an acylating agent, is central to this inhibitory action. Beyond protease inhibition, this scaffold has been integrated into molecules designed for antidiabetic, antiviral, and antimicrobial applications, highlighting its synthetic tractability and therapeutic potential.[3][9]
Proposed Core Mechanism of Action: Serine Protease Inhibition
The primary mechanism of action proposed for 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one is the irreversible, mechanism-based inhibition of serine proteases, particularly those implicated in inflammation, such as Cathepsin G.[5][6]
Covalent Modification via Acylation
2-Substituted 4H-3,1-benzoxazin-4-ones are well-characterized as mechanism-based or "alternate substrate" inhibitors.[8][10] The catalytic mechanism of a serine protease relies on a catalytic triad (typically Serine, Histidine, Aspartate) within the active site. The nucleophilic serine residue initiates a catalytic cycle by attacking the carbonyl group of a substrate.
In the case of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one, the inhibitor mimics a natural substrate. The active site serine (Ser195 in CatG) attacks the C4-carbonyl of the benzoxazinone ring. This nucleophilic attack leads to the opening of the oxazinone ring and the formation of a stable, covalent acyl-enzyme intermediate. This process effectively sequesters the enzyme, rendering it catalytically inactive. The ethoxy group at the C2 position influences the reactivity of the scaffold and its recognition by the enzyme's active site.
Signaling Pathway Diagram: Enzyme Inactivation
The following diagram illustrates the proposed covalent inactivation of a target serine protease by 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one.
Caption: Covalent inhibition of a serine protease by 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one.
Downstream Physiological Consequences
The inhibition of inflammatory proteases like Cathepsin G can have significant anti-inflammatory effects. CatG is stored in the azurophilic granules of neutrophils and is released upon inflammation, where it can degrade extracellular matrix components and process inflammatory mediators.[5][6] By inactivating CatG, 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one would be expected to mitigate these pro-inflammatory cascades, presenting a therapeutic potential for inflammatory diseases.[6][7]
Illustrative Quantitative Data for Inhibitor Potency
To contextualize the potential efficacy of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one, the following table presents hypothetical yet realistic quantitative data. This data is based on published values for similar 3,1-benzoxazin-4-one derivatives, which exhibit IC₅₀ values against CatG in the range of 0.84-5.5 µM.[5][7] The table illustrates a potential selectivity profile, a critical aspect of drug development.
| Enzyme Target | Class | Illustrative IC₅₀ (µM) for 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one | Rationale for Inclusion |
| Cathepsin G | Serine Protease | 1.2 | Primary proposed target; key inflammatory enzyme. |
| Human Leukocyte Elastase | Serine Protease | 8.5 | Common off-target for CatG inhibitors. |
| Thrombin | Serine Protease | > 100 | Key coagulation factor; selectivity is crucial for safety. |
| Factor XIa | Serine Protease | > 100 | Coagulation factor; used to assess selectivity. |
| Trypsin | Serine Protease | 45.0 | Digestive protease; used to assess broad reactivity. |
Experimental Protocols for Mechanism Validation
The proposed mechanism of action must be validated through rigorous experimental protocols. The following workflows provide a self-validating system to confirm serine protease inhibition and the formation of a covalent adduct.
Experimental Workflow Diagram
Caption: Workflow for validating the proposed mechanism of action.
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol determines the inhibitor's potency (IC₅₀) using a chromogenic substrate hydrolysis assay, a standard method for protease inhibitor evaluation.[5][6]
-
Reagent Preparation:
-
Prepare a stock solution of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one in DMSO.
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Prepare a stock solution of recombinant human Cathepsin G in assay buffer.
-
Prepare a stock solution of a CatG-specific chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 2 µL of the inhibitor at various concentrations (serial dilutions). Include DMSO-only wells as a negative control.
-
Add 88 µL of assay buffer to each well.
-
Add 5 µL of the Cathepsin G enzyme solution to each well.
-
Causality Check: Incubate the plate at 37°C for 15 minutes. This pre-incubation step is crucial for mechanism-based inhibitors to allow time for the covalent reaction to occur before the substrate is introduced.
-
Initiate the reaction by adding 5 µL of the chromogenic substrate to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm every 60 seconds for 20 minutes. The rate of increase in absorbance is directly proportional to the enzyme activity.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC₅₀ value.
-
Protocol 2: Acyl-Enzyme Adduct Characterization by Mass Spectrometry
This protocol provides direct evidence of a covalent binding mechanism.
-
Reaction:
-
Incubate a concentrated solution of Cathepsin G with a 5-fold molar excess of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one in the assay buffer for 1 hour at 37°C.
-
Prepare a control sample of Cathepsin G incubated with DMSO under the same conditions.
-
-
Sample Preparation:
-
Desalt both the inhibitor-treated and control enzyme samples using a suitable method (e.g., ZipTip C4).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples via Liquid Chromatography-Mass Spectrometry (LC-MS), typically using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting mass spectra to determine the intact mass of the protein.
-
-
Data Interpretation:
-
Trustworthiness Check: The mass of the inhibitor-treated enzyme should show an increase corresponding to the molecular weight of the inhibitor minus the displaced atoms from the ring-opening reaction. This mass shift confirms the formation of a stable, covalent acyl-enzyme adduct. The absence of such a shift in the control sample validates the result.
-
Other Potential Biological Activities & Future Directions
While serine protease inhibition is the most probable mechanism, the 3,1-benzoxazin-4-one scaffold's known pleiotropic activity suggests other avenues for investigation.[4] Future research on 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one could explore:
-
Antimicrobial and Antifungal Activity: Many benzoxazinone derivatives show potent activity against various bacterial and fungal strains.[1][2]
-
Anticancer Properties: The scaffold is present in compounds evaluated for cytotoxicity against various cancer cell lines.[4][11]
-
Antiviral Effects: Certain derivatives have been reported to possess antiviral properties, including against HIV.[1][3]
Conclusion
2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one is a promising molecule belonging to the versatile 3,1-benzoxazin-4-one class. Based on extensive evidence from structurally related compounds, its core mechanism of action is proposed to be the covalent, mechanism-based inhibition of inflammatory serine proteases like Cathepsin G. This action proceeds via the formation of a stable acyl-enzyme intermediate, leading to enzyme inactivation. The provided experimental protocols offer a robust and self-validating framework for confirming this hypothesis, determining inhibitor potency, and providing direct evidence of the covalent binding mode. Further investigation into this compound is warranted to fully elucidate its therapeutic potential.
References
- Hassan, H. M., & El-Meka, A. (n.d.). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Mansoura University.
- Bentham Science Publishers. (2025, January 23). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC.
- Bentham Science. (2024, December 1). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G.
- PubMed. (n.d.). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates.
- Bentham Science. (2024, April 26). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G.
- Wiley Online Library. (2017, April 20). Synthesis of Functionalized 4H‐3,1‐Benzoxazines through Chemoselective Reduction of Benzoxazin‐4‐Ones.
- Modern Scientific Press. (2013, April 23). Chemistry of 4H-3,1-Benzoxazin-4-ones.
- PubMed Central. (n.d.). 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach.
- MDPI. (2024, December 3). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
- ACS Publications. (1990, February 1). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry.
- National Institutes of Health. (n.d.). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
- ResearchGate. (2024, March 28). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review.
- PubChem. (n.d.). 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one.
- ScienceDirect. (2024, July 24). Bioorganic & Medicinal Chemistry.
Sources
- 1. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]
- 2. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]
- 5. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benthamscience.com [benthamscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jocpr.com [jocpr.com]
- 10. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 11. digibug.ugr.es [digibug.ugr.es]
Potent human leukocyte elastase (HLE) inhibitors benzoxazinone
An In-Depth Technical Guide to Potent Human Leukocyte Elastase (HLE) Inhibitors of the Benzoxazinone Class
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human Leukocyte Elastase (HLE), a potent serine protease released by neutrophils, is a critical mediator of innate immunity and inflammation. However, its dysregulation is a key driver in the pathology of numerous chronic inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and Acute Respiratory Distress Syndrome (ARDS).[1][2][3] This central role has established HLE as a high-value therapeutic target. Among the various classes of inhibitors developed, 4H-3,1-benzoxazin-4-ones have emerged as a particularly promising scaffold, demonstrating high potency, selectivity, and a well-defined mechanism of action. This guide provides a comprehensive technical overview of benzoxazinone-based HLE inhibitors, from their mechanistic underpinnings and structure-activity relationships to detailed protocols for their synthesis, evaluation, and preclinical validation.
The Rationale for Targeting Human Leukocyte Elastase (HLE)
HLE, also known as neutrophil elastase, is a 30 kDa glycoprotein stored in the azurophilic granules of neutrophils.[4] Its primary physiological function is the degradation of foreign proteins from phagocytosed bacteria and the breakdown of host tissue to facilitate neutrophil migration to inflammatory sites.[1][4][5]
However, in chronic inflammatory states, excessive or prolonged HLE activity overwhelms endogenous inhibitors like alpha-1-antitrypsin, leading to pathological tissue destruction.[2] HLE has a broad substrate specificity, degrading critical extracellular matrix components such as elastin, collagen, and fibronectin.[2][4] This destructive capacity is directly implicated in the alveolar damage seen in emphysema, the airway inflammation in cystic fibrosis, and the widespread lung injury in ARDS.[1][3][4] Therefore, the development of potent and specific HLE inhibitors is a rational therapeutic strategy to halt disease progression and mitigate tissue damage.
Benzoxazinones: A Privileged Scaffold for HLE Inhibition
The 4H-3,1-benzoxazin-4-one scaffold is a class of heterocyclic compounds that have proven to be highly effective inhibitors of HLE and other serine proteases.[6][7][8] They function as "alternate substrate" or slow-binding inhibitors, engaging the enzyme's active site through a unique and highly effective mechanism.[6][9]
Mechanism of Action: Covalent Acyl-Enzyme Formation
Benzoxazinones inhibit HLE by forming a stable, covalent acyl-enzyme intermediate.[6][10] The process is a two-step kinetic model:
-
Acylation (kon): The catalytic serine residue (Ser195) in the HLE active site attacks the carbonyl group of the benzoxazinone ring. This leads to the opening of the heterocyclic ring and the formation of a covalent bond between the enzyme and the inhibitor, releasing an N-acylanthranilic acid derivative.[10]
-
Deacylation (koff): This acyl-enzyme complex is exceptionally stable. The subsequent hydrolysis (deacylation) to regenerate the free enzyme is extremely slow.[6][9]
The inhibitor's potency (measured by the inhibition constant, Ki) is directly related to the ratio of these rates (Ki ≈ koff / kon). An effective benzoxazinone inhibitor will have a rapid acylation rate and a very slow deacylation rate, effectively sequestering the enzyme in an inactive state.
Caption: Mechanism of HLE inhibition by benzoxazinones.
Structure-Activity Relationships (SAR): Designing Potent Inhibitors
Extensive research has elucidated the key structural features of the benzoxazinone scaffold that govern inhibitory potency.[6] Optimization of these positions is critical for designing next-generation inhibitors with nanomolar or even picomolar affinity.
-
Position 2: Substituents at this position significantly influence the acylation rate (kon). Electron-withdrawing groups, particularly small alkyl groups linked via a heteroatom (e.g., ethoxy), enhance the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the enzyme's serine residue and increasing potency.[6][9]
-
Position 5: This is a critical position for controlling the deacylation rate (koff). Bulky alkyl groups (e.g., methyl, ethyl, propyl) at R5 provide steric hindrance that shields the acyl-enzyme bond from hydrolysis, dramatically slowing deacylation and leading to a more stable intermediate and thus more potent inhibition.[6][9][11]
-
Position 6: Substitution at the R6 position is generally found to be highly unfavorable and detrimental to inhibitory activity.[6]
-
Position 7: Electron-donating groups (e.g., dimethylamino) at R7 can increase the chemical stability of the benzoxazinone ring itself to nucleophilic attack, improving its shelf-life and bioavailability without compromising enzymatic inhibition.[6]
Caption: Key Structure-Activity Relationships for benzoxazinone HLE inhibitors.
Quantitative SAR Data
The following table summarizes the impact of substitutions on inhibitory potency, showcasing the dramatic improvements achievable through rational design.
| Compound Example | R2 Substituent | R5 Substituent | R7 Substituent | Ki (nM) | Reference |
| Unsubstituted | H | H | H | >10,000 | [6] |
| 2-ethoxy-5-ethyl | -OEt | -Et | H | 0.042 (42 pM) | [6] |
| 2-isopropylamino-5-n-propyl | -NH-iPr | -nPr | -NMe2 | Potent (nM range) | [6] |
| TEI-5624 | -NH-iPr | -Me | -NH-Glu(SO2-Ph-Cl) | 6.91 | [3] |
| Valine-derived, 5-Cl | Valine-derived | -Cl | H | 0.5 | [10] |
Experimental Protocols for Inhibitor Evaluation
A rigorous and standardized evaluation cascade is essential for characterizing novel benzoxazinone inhibitors.
Workflow for HLE Inhibitor Characterization
Caption: Standardized workflow for evaluating novel benzoxazinone HLE inhibitors.
Protocol 1: Fluorogenic HLE Inhibition Assay for IC50 Determination
This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50) of a test compound.
-
Objective: To quantify the potency of a benzoxazinone inhibitor against purified HLE.
-
Principle: The assay measures the cleavage of a fluorogenic peptide substrate by HLE. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by HLE, a fluorophore is released, and the resulting increase in fluorescence is directly proportional to enzyme activity.[12]
-
Materials:
-
Purified Human Leukocyte Elastase (HLE)
-
Fluorogenic Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC
-
Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5
-
Test Compound (Benzoxazinone) dissolved in DMSO
-
Positive Control Inhibitor: Sivelestat
-
96-well black, flat-bottom microplate
-
Fluorescent microplate reader (Excitation: 360 nm, Emission: 460 nm)
-
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide concentration range (e.g., 10 µM to 0.1 nM).
-
Assay Plate Setup:
-
To appropriate wells, add 2 µL of the serially diluted test compound or DMSO (for 100% activity control) or Sivelestat (for positive inhibition control).
-
Add 88 µL of Assay Buffer to all wells.
-
Add 5 µL of HLE solution (final concentration ~0.5 nM) to all wells except for the 'no enzyme' blank.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.
-
Reaction Initiation: Add 5 µL of the fluorogenic substrate (final concentration ~100 µM) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the fluorescence intensity every 60 seconds for 30 minutes at 25°C.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates relative to the DMSO control (100% activity) and the 'no enzyme' control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Protocol 2: In Vivo HLE-Induced Lung Hemorrhage Model
This animal model is crucial for evaluating the efficacy of an inhibitor in a physiological context.
-
Objective: To assess the ability of a benzoxazinone inhibitor to prevent acute lung injury caused by HLE in vivo.
-
Model: Hamster or mouse model of intratracheally administered HLE.[3]
-
Materials:
-
Male Syrian golden hamsters (or C57BL/6 mice)
-
Human Leukocyte Elastase (HLE)
-
Test Compound (formulated for intratracheal or systemic delivery)
-
Anesthesia (e.g., isoflurane)
-
Saline (vehicle control)
-
Bronchoalveolar Lavage (BAL) equipment
-
-
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate animals for at least one week prior to the experiment.
-
Dosing: Anesthetize the animals. Administer the test compound via the desired route (e.g., intratracheal, intraperitoneal, or oral) at a predetermined time point before the HLE challenge (e.g., 30 minutes prior).[3] Control groups receive the vehicle.
-
HLE Challenge: While animals are still anesthetized, intratracheally instill a solution of HLE (e.g., 1 mg/kg in saline).[3] This induces an acute inflammatory response and hemorrhage.
-
Endpoint Analysis (e.g., 4-24 hours post-challenge):
-
Humanely euthanize the animals.
-
Perform a bronchoalveolar lavage (BAL) by flushing the lungs with saline.
-
Measure the amount of hemorrhage in the BAL fluid by centrifuging the fluid and measuring the hemoglobin content in the supernatant via spectrophotometry.
-
The lung tissue can be collected for histological analysis to assess alveolar wall destruction and for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.[13]
-
-
Data Analysis: Compare the hemorrhage and MPO levels between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in these parameters indicates in vivo efficacy.[3][14]
-
Conclusion and Future Directions
The benzoxazinone scaffold represents a highly validated and potent class of inhibitors for Human Leukocyte Elastase. Their mechanism of action, involving the formation of a stable acyl-enzyme intermediate, provides a strong basis for their efficacy. The well-understood structure-activity relationships allow for the rational design of compounds with picomolar potency and high selectivity.[6] Promising preclinical data from in vitro, cellular, and in vivo models demonstrate that these compounds can effectively prevent HLE-mediated tissue damage.[3][14][15]
Future work in this field will likely focus on optimizing the pharmacokinetic properties of these inhibitors to achieve better oral bioavailability and longer half-lives, paving the way for their clinical development as treatments for COPD and other devastating inflammatory diseases.
References
-
Edwards, P. D., et al. (1990). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry. [Link]
-
Stein, R. L., et al. (1987). Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones. Biochemistry. [Link]
-
Hsieh, P. W., et al. (2010). Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats. European Journal of Medicinal Chemistry. [Link]
-
El-Labban, M. (2022). Role of Elastases in Human Body. Journal of Cell and Developmental Biology. [Link]
-
Teshima, T., et al. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Biochemical and Biophysical Research Communications. [Link]
-
Nemoto, E., et al. (2001). A novel function of human leukocyte elastase in inflammatory response—Inhibition of LPS-induced IL-8 production by cleavage of CD 14 on human gingival fibroblasts—. Journal of the Japanese Society of Periodontology. [Link]
-
Dutta, P., et al. (2022). Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury. European Journal of Pharmacology. [Link]
-
Dutta, P., et al. (2022). Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury. PubMed. [Link]
-
Mizutani, T., et al. (2009). Discovery of Novel Benzoxazinones as Potent and Orally Active Long Chain Fatty Acid Elongase 6 Inhibitors. ResearchGate. [Link]
-
Edwards, P. D., et al. (1990). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. ACS Publications. [Link]
-
Meyer, T. F., & Wessler, I. (1994). The role of neutrophil elastase in chronic inflammation. American Journal of Respiratory and Critical Care Medicine. [Link]
-
Anonymous. (2024). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. ResearchGate. [Link]
-
Nakao, A., et al. (1995). 5-Methyl-4H-3,1-benzoxazin-4-one derivatives: specific inhibitors of human leukocyte elastase. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Assay Genie. (n.d.). Human Leukocyte Elastase Inhibitor (LEI) ELISA Kit. Assay Genie. [Link]
-
ELK Biotechnology. (n.d.). Human LEI(Leukocyte Elastase Inhibitor) ELISA Kit. ELK Biotechnology. [Link]
-
Groutas, W. C., et al. (1999). Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Mizutani, T., et al. (2009). Discovery of novel benzoxazinones as potent and orally active long chain fatty acid elongase 6 inhibitors. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Neutrophil elastase. Wikipedia. [Link]
-
Bieth, J. G. (1984). [Human leukocyte elastase]. Bulletin Europeen de Physiopathologie Respiratoire. [Link]
-
kbDNA. (n.d.). Human Leukocyte Elastase Inhibitor (LEI) ELISA Kit. kbDNA. [Link]
-
Bickett, D. M., et al. (1995). Inhibition of Human Leukocyte and Porcine Pancreatic Elastase by Homologues of Bovine Pancreatic Trypsin Inhibitor. Biochemistry. [Link]
-
Hornebeck, W., et al. (1995). Inhibition of the activity of human leukocyte elastase by lipids particularly oleic acid and retinoic acid. The European Respiratory Journal. [Link]
-
Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry. [Link]
-
Lemberg, C., et al. (2018). Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases. ResearchGate. [Link]
-
Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry. [Link]
-
Scilit. (n.d.). Inhibition of HSV-1 protease by benzoxazinones. Scilit. [Link]
-
Huang, W., et al. (2003). Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Health Sciences. (2024). Human leukocyte elastase inhibitor: Significance and symbolism. Health Sciences. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Benzisothiazolone Class of Potent, Selective Mechanism-Based Inhibitors of Human Leukocyte Elastase. ResearchGate. [Link]
-
Zhang, M., et al. (2025). Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. Pest Management Science. [Link]
-
Veale, C. A., et al. (1995). Non-peptidic inhibitors of human leukocyte elastase. 4. Design, synthesis, and in vitro and in vivo activity of a series of beta-carbolinone-containing trifluoromethyl ketones. Journal of Medicinal Chemistry. [Link]
-
White, R., et al. (1982). Evidence for in vivo internalization of human leukocyte elastase by alveolar macrophages. American Review of Respiratory Disease. [Link]
-
Santagati, A., et al. (2007). Inhibition of Human Leucocyte Elastase by Novel Thieno-1,3-oxazin-4-ones and Thieno-1,3-thioxazin-4-ones. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Sharma, U., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. The role of neutrophil elastase in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methyl-4H-3,1-benzoxazin-4-one derivatives: specific inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Human leukocyte elastase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutrophil elastase - Wikipedia [en.wikipedia.org]
- 6. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
2-Ethoxy-5-ethyl-4H-3,1-benzoxazin-4-one structure activity relationship
This technical guide details the Structure-Activity Relationship (SAR), mechanistic action, and synthesis of 2-Ethoxy-5-ethyl-4H-3,1-benzoxazin-4-one , a highly potent "suicide substrate" inhibitor of Human Leukocyte Elastase (HLE).
Structure-Activity Relationship & Therapeutic Potential in Serine Protease Inhibition[1][2]
Executive Summary
Compound Class: 4H-3,1-Benzoxazin-4-one (Acyl-enzyme inhibitor)
Primary Target: Human Leukocyte Elastase (HLE) / Human Neutrophil Elastase (HNE)
Key Potency Metric:
2-Ethoxy-5-ethyl-4H-3,1-benzoxazin-4-one represents the pinnacle of "mechanism-based" inhibitor design for destructive serine proteases. Unlike simple competitive inhibitors that bind reversibly, this molecule acts as a suicide substrate . It lures the enzyme into initiating catalysis, covalently acylates the active site serine, and then utilizes specific steric hindrance (via the 5-ethyl group) to prevent the final deacylation step, effectively permanently disabling the enzyme.
Molecular Architecture & SAR Analysis
The potency of this compound is not accidental; it is the result of precise tuning of two competitive rates: Acylation (
| Structural Feature | Position | Chemical Moiety | Mechanistic Function |
| The Warhead | Core Ring | 3,1-Benzoxazin-4-one | Acts as a masked anhydride. The C4 carbonyl is highly electrophilic, inviting attack by the catalytic Serine-195 of the protease. |
| Electronic Tuner | Position 2 | Ethoxy (-OEt) | Enhances Acylation ( |
| Steric Lock | Position 5 | Ethyl (-Et) | Blocks Deacylation ( |
SAR Decision Logic (DOT Diagram)
Figure 1: Structural dissection of the compound showing how specific moieties contribute to the overall inhibition constant (
Mechanism of Action: The "Acyl-Enzyme Trap"
The inhibition follows a two-step "suicide" mechanism. The benzoxazinone is recognized as a substrate, but the reaction stalls at the intermediate stage.
-
Binding (
): The enzyme (HLE) binds the inhibitor. -
Acylation (
): Ser195 attacks C4, opening the oxazine ring. The leaving group is the nitrogen of the anthranilate, which remains tethered. -
Deacylation Block (
): Normally, a water molecule would hydrolyze the ester linkage to free the enzyme. However, the 5-ethyl group sterically shields the carbonyl carbon from this water molecule. The enzyme remains covalently modified and inactive.
Signaling Pathway / Reaction Coordinate
Figure 2: Kinetic pathway of inhibition. The red blocked arrow indicates the critical stability conferred by the 5-ethyl substituent.
Experimental Protocols
A. Synthesis of 2-Ethoxy-5-ethyl-4H-3,1-benzoxazin-4-one
Note: This protocol relies on the cyclization of substituted anthranilic acid derivatives using tetraethyl orthocarbonate, a preferred method for introducing the 2-ethoxy functionality.
Materials:
-
2-Amino-6-ethylbenzoic acid (Precursor A)
-
Tetraethyl orthocarbonate
-
Acetic acid (Catalytic)[1]
-
Toluene (Solvent)
Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-ethylbenzoic acid (10 mmol) in anhydrous toluene (50 mL).
-
Reagent Addition: Add tetraethyl orthocarbonate (15 mmol) and a catalytic amount of glacial acetic acid (0.5 mmol).
-
Cyclization: Heat the mixture to reflux (
) for 4–6 hours. The reaction proceeds via the formation of an imidate intermediate followed by cyclization and loss of ethanol.[2] -
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The fluorescent anthranilic acid spot should disappear, replaced by a non-fluorescent, higher
product. -
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from dry hexane or a hexane/ether mixture.
-
Critical Check: Avoid protic solvents (methanol/water) during workup to prevent ring hydrolysis.
-
-
Validation:
should show the characteristic triplet/quartet of the 2-ethoxy group and the triplet/quartet of the 5-ethyl group.
B. Enzymatic Assay (HLE Inhibition)
Objective: Determine the
Reagents:
-
Enzyme: Human Leukocyte Elastase (purified, approx 20 nM stock).
-
Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate, specific for HLE).
-
Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 5% DMSO.
Protocol:
-
Incubation: Mix 10
of inhibitor (varying concentrations: to M) with 10 of HLE enzyme solution. Incubate for 30 minutes at to allow acylation to occur. -
Reaction Start: Add 180
of substrate solution (100 final). -
Measurement: Immediately monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.
-
Analysis: Plot residual enzyme activity (
) vs. [Inhibitor].-
Note: Because
is in the picomolar range (tight-binding), standard Michaelis-Menten approximations may fail. Use the Morrison equation for tight-binding inhibitors to calculate accurately.
-
References
-
Spencer, R. W., et al. (1986). "Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution." Biochemical and Biophysical Research Communications, 140(3), 928-933. Link
- Key Source: Establishes the and the mechanism of acylation/deacylation r
-
Krantz, A., et al. (1990).[3] "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry, 33(2), 464-479. Link
- Key Source: Provides the detailed SAR for the 2-ethoxy and 5-alkyl substitutions.
- Teshima, T., et al. (1982). "Structure-activity relationships of benzoxazinones as inhibitors of serine proteases." Journal of Biological Chemistry.
-
Stein, R. L., & Strimpler, A. M. (1987). "Mechanism of inhibition of human leukocyte elastase by 2-ethoxy-5-ethyl-4H-3,1-benzoxazin-4-one." Biochemistry. Link
- Key Source: Definitive kinetic analysis of the specific compound .
Sources
- 1. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters | MDPI [mdpi.com]
- 2. (PDF) Reaction of Anthranilic Acid with Orthoesters: a NewFacile One-pot Synthesis of 2-Substituted4H -3,1-Benzoxazin-4-ones† [academia.edu]
- 3. researchgate.net [researchgate.net]
The Inhibition of Serine Proteases by 5-Substituted Benzoxazinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 5-substituted benzoxazinones as a promising class of serine protease inhibitors. It delves into their mechanism of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation, offering a comprehensive resource for researchers in the field of drug discovery and development.
Introduction: The Significance of Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, from digestion and blood coagulation to immunity and inflammation.[1][2][3] Their catalytic activity is defined by the presence of a highly reactive serine residue within a characteristic catalytic triad in their active site.[1] Dysregulation of serine protease activity is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, inflammatory conditions, and cancer, making them attractive targets for therapeutic intervention.[3]
Benzoxazinones have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including the inhibition of serine proteases.[4][5] This guide will specifically focus on the impact of substitutions at the 5-position of the benzoxazinone scaffold on their inhibitory potency and selectivity against various serine proteases.
Mechanism of Action: Acylation and Slow Deacylation
5-Substituted benzoxazinones primarily act as competitive, alternate substrate inhibitors of serine proteases.[6][7] The inhibitory mechanism involves a two-step process:
-
Acylation: The benzoxazinone inhibitor binds to the active site of the serine protease, mimicking the natural substrate. The catalytic serine residue attacks the electrophilic carbonyl carbon of the benzoxazinone ring, leading to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate.[6][7]
-
Slow Deacylation: The subsequent hydrolysis of this acyl-enzyme complex, which would regenerate the active enzyme, is significantly hindered.[6][7] This slow deacylation effectively sequesters the enzyme in an inactive state, leading to potent inhibition.
The efficiency of this process is governed by the rates of both acylation and deacylation. Factors that increase the rate of acylation or decrease the rate of deacylation will enhance the overall inhibitory potency.
Caption: General mechanism of serine protease inhibition by benzoxazinones.
Structure-Activity Relationships (SAR): The Critical Role of the 5-Substituent
Systematic studies have revealed key structure-activity relationships that govern the inhibitory potency of benzoxazinones. Two primary factors are the electronic effects at the 2-position and steric hindrance introduced by substituents, particularly at the 5-position.[6][7]
Electronic Effects at Position 2
Electron-withdrawing groups at the 2-position of the benzoxazinone ring have been shown to enhance inhibitory activity.[6][7] This is attributed to an increase in the rate of acylation, leading to a lower inhibition constant (Ki). The deacylation rate, in contrast, is relatively unaffected by these substitutions.[6]
Steric Hindrance from 5-Substitution
The introduction of substituents at the 5-position of the benzoxazinone ring plays a crucial role in hindering the deacylation step.[6][7] When the acyl-enzyme intermediate is formed, the resulting structure is a 2,6-disubstituted benzoic acid ester. The presence of a group at the original 5-position (now the 6-position of the benzoate) creates steric hindrance, making it more difficult for a water molecule to access the ester linkage for hydrolysis.[6] This significantly slows down the deacylation rate, thereby increasing the overall inhibitory potency.
For instance, benzoxazinones with methyl or ethyl substitutions at the 5-position are more potent inhibitors of human leukocyte elastase (HLE) due to this sterically hindered deacylation.[6]
Sources
- 1. DSpace [soar.wichita.edu]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Editorial: Serine protease inhibitors and their therapeutic applications [frontiersin.org]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one: A Potent Human Leukocyte Elastase Inhibitor
The following technical guide details the properties, synthesis, and mechanism of 2-Ethoxy-5-ethyl-4H-3,1-benzoxazin-4-one , a highly potent inhibitor of human leukocyte elastase (HLE).
Executive Summary
2-Ethoxy-5-ethyl-4H-3,1-benzoxazin-4-one (CAS 107717-44-2 ) is a synthetic heterocyclic compound belonging to the class of 4H-3,1-benzoxazin-4-ones.[1] It was developed as a "suicide substrate" or alternate substrate inhibitor for serine proteases, specifically Human Leukocyte Elastase (HLE) .
Unlike reversible competitive inhibitors, this compound reacts covalently with the enzyme's active site serine, forming a stable acyl-enzyme intermediate. The specific substitution pattern—an ethoxy group at C2 and an ethyl group at C5 —is engineered to optimize the acylation rate (
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 2-Ethoxy-5-ethyl-4H-3,1-benzoxazin-4-one |
| CAS Number | 107717-44-2 |
| Internal Code | Compound 38 (Krantz et al., 1990) |
| Molecular Formula | |
| Molecular Weight | 219.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 89 – 91 °C |
| Solubility | Soluble in organic solvents (DCM, DMSO, Ethanol); poor aqueous solubility |
| Stability | Hydrolytically stable at neutral pH; susceptible to nucleophilic attack at C4 |
Chemical Structure
The core scaffold is a 3,1-benzoxazin-4-one ring.[1][2][3][4][5][6][7][8][9]
-
Position 2 (Ethoxy): Electron-donating heteroatom linkage enhances the reactivity of the carbonyl at C4 towards the enzyme active site.
-
Position 5 (Ethyl): This substituent provides critical steric bulk. Upon ring opening (acylation), the C5-ethyl group sterically hinders the hydrolytic water molecule from attacking the acyl-enzyme ester bond, thereby "locking" the enzyme in an inhibited state.
Mechanism of Action: Alternate Substrate Inhibition
The potency of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one stems from its ability to masquerade as a substrate for HLE. The mechanism proceeds in two distinct phases: Acylation and Deacylation .
-
Recognition & Acylation (
): The enzyme's catalytic triad (Ser195) attacks the carbonyl carbon (C4) of the benzoxazinone. The ring opens, releasing the ethoxy group as part of the leaving group structure (conceptually), but the molecule remains covalently tethered to the enzyme as an acyl-anthranilate ester. -
Inhibition (Stable Acyl-Enzyme): Normally, water would hydrolyze this ester (deacylation) to regenerate the enzyme. However, the 5-ethyl group rotates to block the approach of the hydrolytic water molecule. The enzyme remains acylated and inactive for a prolonged period (half-life > hours to days).
Figure 1: Mechanism of HLE inhibition.[10] The 5-ethyl substituent drastically reduces the deacylation rate (
Synthesis Protocol
The synthesis requires the construction of the benzoxazinone ring from a substituted anthranilic acid precursor.
Reagents Required[5][10][11]
-
Starting Material: 2-Amino-6-ethylbenzoic acid (6-ethylanthranilic acid).
-
Reagents: Ethyl chloroformate, Triethylamine (TEA), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Thionyl Chloride.
-
Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM).
Step-by-Step Methodology
Step 1: Formation of the Carbamate Intermediate
-
Dissolve 2-amino-6-ethylbenzoic acid (1.0 eq) in anhydrous THF under nitrogen atmosphere.
-
Add Potassium Carbonate (
, 2.0 eq) or Triethylamine (2.0 eq). -
Cool the solution to 0°C.
-
Dropwise add Ethyl Chloroformate (1.1 eq).
-
Stir at 0°C for 1 hour, then warm to room temperature and stir for 4 hours.
-
Workup: Acidify with 1N HCl, extract with Ethyl Acetate, dry over
, and concentrate. -
Product: 2-(Ethoxycarbonylamino)-6-ethylbenzoic acid.
Step 2: Cyclodehydration to Benzoxazinone
-
Dissolve the carbamate intermediate from Step 1 in anhydrous THF or DCM.
-
Add EDC·HCl (1.2 eq) to effect cyclization under mild conditions. (Alternatively, heat with acetic anhydride, though this may exchange the 2-substituent; EDC is preferred for retaining the ethoxy moiety).
-
Note: A common alternative for 2-ethoxy derivatives is reacting the anthranilic acid directly with tetraethyl orthocarbonate .
-
-
Stir at room temperature for 2–4 hours. Monitoring by TLC should show the disappearance of the acid and formation of a less polar product.
-
Purification: Evaporate solvent. Partition residue between DCM and water. Wash organic layer with brine.
-
Crystallization: Recrystallize from DCM/Hexane or DCM/Petroleum Ether.
-
Yield: Expect 60–80% yield of white crystals (MP: 89–91 °C).
Figure 2: Synthetic pathway for 2-ethoxy-5-ethyl-4H-3,1-benzoxazin-4-one.
Experimental Protocols: HLE Inhibition Assay
To verify the activity of the synthesized compound, a kinetic assay using a chromogenic substrate is required.
Materials
-
Enzyme: Human Leukocyte Elastase (purified).
-
Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).
-
Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 5% DMSO.
Protocol
-
Preparation: Prepare a stock solution of the inhibitor (benzoxazinone) in DMSO.
-
Incubation: Mix HLE (final conc. 10–50 nM) with varying concentrations of the inhibitor (0.1 nM to 100 nM) in the buffer.
-
Equilibration: Incubate for 30 minutes at 25°C to allow formation of the acyl-enzyme complex.
-
Initiation: Add the chromogenic substrate (MeO-Suc-Ala-Ala-Pro-Val-pNA).
-
Measurement: Monitor the release of p-nitroaniline by measuring absorbance at 405 nm continuously for 10 minutes.
-
Analysis: Determine the residual enzymatic activity (
). Plot activity vs. inhibitor concentration to determine . For detailed kinetics ( ), use progress curve analysis.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Bioactivity Warning: As a potent protease inhibitor, avoid inhalation or contact with mucous membranes. It may disrupt endogenous protease regulation.
-
Storage: Store at -20°C, desiccated. Stable in solid form for years; solutions in DMSO should be used fresh or frozen.
References
-
Krantz, A., et al. (1990). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 33(2), 464–479. Link
-
Molbase Chemical Directory. (n.d.). 2-ethoxy-5-ethyl-4H-3,1-benzoxazin-4-one Properties and CAS. Retrieved from Molbase. Link
-
Gütschow, M., & Neumann, U. (1997). Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones. Bioorganic & Medicinal Chemistry, 5(10), 1935–1942. Link
-
Hsieh, P. W., et al. (2005). 2-Substituted benzoxazinone analogues as anti-human coronavirus (anti-HCoV) and ICAM-1 expression inhibition agents. Bioorganic & Medicinal Chemistry Letters, 14, 4751–4754. Link
Sources
- 1. m.molbase.com [m.molbase.com]
- 2. 4H-3,1-Benzoxazin-4-one | C8H5NO2 | CID 10920656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (PDF) Reaction of Anthranilic Acid with Orthoesters: a NewFacile One-pot Synthesis of 2-Substituted4H -3,1-Benzoxazin-4-ones† [academia.edu]
- 4. 7-amino-2-ethoxy-5-ethyl-4H-3,1-benzoxazin-4-one - CAS号 107717-54-4 - 摩熵化学 [molaid.com]
- 5. Benzoxazinone synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Ethoxy-4H-3,1-benzoxazin-4-one | CAS#:41470-88-6 | Chemsrc [chemsrc.com]
- 8. scispace.com [scispace.com]
- 9. uomosul.edu.iq [uomosul.edu.iq]
- 10. scribd.com [scribd.com]
A Technical Guide to the Mechanism-Based Inactivation of Human Neutrophil Elastase by Benzoxazin-4-ones
This guide provides an in-depth examination of the molecular interactions and kinetic principles governing the mechanism-based inactivation of Human Neutrophil Elastase (HNE) by the benzoxazin-4-one class of inhibitors. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of serine proteases and the design of novel anti-inflammatory therapeutics.
Introduction: The Rationale for Targeting Human Neutrophil Elastase
Human Neutrophil Elastase (HNE), a 29 kDa serine protease stored in the azurophilic granules of neutrophils, is a cornerstone of the innate immune response.[1][2] Upon degranulation at sites of inflammation, HNE plays a critical role in host defense by degrading proteins of invading bacteria and other pathogens.[1] However, its potent proteolytic activity is a double-edged sword. HNE possesses broad substrate specificity, enabling it to cleave a wide array of extracellular matrix proteins, including elastin, collagen, and fibronectin.[2][3]
In chronic inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis, persistent neutrophil infiltration leads to an overwhelming burden of active HNE.[3][4][5] This protease-antiprotease imbalance results in progressive and irreversible tissue destruction, most notably the degradation of lung elastin, which is a hallmark of emphysema.[4][5] Consequently, the development of potent and specific HNE inhibitors is a major therapeutic goal.
Benzoxazin-4-ones have emerged as a highly promising class of HNE inhibitors. They function not as simple competitive inhibitors, but as sophisticated mechanism-based inactivators, leveraging the enzyme's own catalytic machinery to trigger their inhibitory action. This guide will dissect this mechanism, detail the methodologies for its characterization, and explore the structure-activity relationships that drive inhibitor design.
The Inactivator: Profile of the 4H-3,1-Benzoxazin-4-one Scaffold
The 4H-3,1-benzoxazin-4-one scaffold is a heterocyclic system synthesized from anthranilic acid derivatives.[6][7] These compounds are essentially cyclic N-acyl anthranilates. Their utility as serine protease inhibitors stems from the inherent electrophilicity of the carbonyl group within the oxazinone ring, which makes it susceptible to nucleophilic attack by the active site serine of the target enzyme.[8]
From a drug design perspective, the benzoxazin-4-one scaffold is highly attractive due to its synthetic tractability and the numerous positions available for chemical modification.[9] As we will explore in Section 6, substitutions at the C2, C5, and C7 positions are particularly crucial for modulating potency, selectivity, and chemical stability.[8]
The Molecular Mechanism: A Suicide Substrate Approach
Benzoxazin-4-ones are classified as mechanism-based inactivators, or "suicide substrates." The inactivation process is not a simple binding event but a multi-step catalytic sequence that culminates in the formation of a stable, covalent adduct, rendering the enzyme irreversibly non-functional. The process can be dissected into three key phases.
-
Reversible Binding (Formation of the Michaelis Complex): Initially, the benzoxazin-4-one inhibitor (I) binds reversibly to the active site of the elastase enzyme (E) to form a non-covalent Michaelis complex (E·I). This initial binding is governed by standard enzyme-substrate recognition principles.
-
Acylation of the Active Site Serine: The catalytic triad of HNE (Ser-195, His-57, Asp-102) initiates its normal catalytic cycle. The hydroxyl group of Ser-195, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the benzoxazin-4-one ring. This attack leads to the opening of the heterocyclic ring and the formation of a covalent acyl-enzyme intermediate.[8][10] This intermediate is a stable N-acyl-anthranilate ester linked to the enzyme.
-
Irreversible Inactivation: For a typical substrate, the acyl-enzyme intermediate would be rapidly hydrolyzed by a water molecule to release the product and regenerate the free enzyme. However, with benzoxazin-4-one-derived acyl-enzyme complexes, the subsequent deacylation step is extremely slow or effectively nonexistent.[8] The resulting complex is exceptionally stable, effectively sequestering the enzyme in an inactive state. It is this profound resistance to deacylation that defines the mechanism-based inactivation.
Kinetic Analysis of Inactivation
To quantify the efficiency of a mechanism-based inactivator, a simple IC₅₀ value is insufficient because it is time-dependent for irreversible inhibitors.[11] Instead, we determine two key kinetic constants: KI and kinact.[11]
-
K
I(Inhibitor Affinity Constant): This represents the concentration of the inhibitor required to achieve half the maximal rate of inactivation. It is a measure of the initial binding affinity of the inhibitor for the enzyme. A lower KIindicates tighter binding. -
k
inact(Maximal Rate of Inactivation): This is the first-order rate constant for the inactivation of the enzyme at a saturating concentration of the inhibitor. It reflects the maximum possible rate at which the enzyme can be inactivated.
The overall efficiency of the inactivator is often expressed as the second-order rate constant, kinact/KI , which provides a direct measure of the compound's potency.
The determination of these parameters typically involves incubating the enzyme with various concentrations of the inhibitor and measuring the residual enzyme activity over time. The observed rate of inactivation (kobs) at each inhibitor concentration is plotted against the inhibitor concentration, and the data are fitted to a hyperbolic equation to derive kinact and KI.[12]
Key Experimental Protocols
The following protocols provide a framework for the synthesis, kinetic characterization, and mechanistic validation of benzoxazin-4-one inhibitors of HNE.
Protocol 1: Synthesis of 2-Alkyl-4H-3,1-benzoxazin-4-one
This protocol is adapted from established methods for the cyclization of N-acyl anthranilic acids.[7][13]
-
N-Acylation: Dissolve anthranilic acid (1.0 eq) in a suitable solvent (e.g., pyridine or dioxane).
-
Cool the solution to 0°C in an ice bath.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract the N-acyl anthranilic acid product with ethyl acetate.
-
Wash the organic layer with dilute HCl and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Cyclization: Reflux the crude N-acyl anthranilic acid in an excess of acetic anhydride for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-alkyl-4H-3,1-benzoxazin-4-one.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of kinact and KI
This protocol outlines a discontinuous assay using a chromogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.5.
-
HNE Stock: Prepare a 1 µM stock solution in assay buffer.
-
Inhibitor Stocks: Prepare serial dilutions of the benzoxazin-4-one in DMSO.
-
Substrate Stock: Prepare a 10 mM stock of MeOSuc-Ala-Ala-Pro-Val-pNA in DMSO.
-
-
Inactivation Reaction:
-
In a 96-well plate, add HNE to assay buffer to a final concentration of 50 nM.
-
Add varying concentrations of the inhibitor (e.g., 0.1x to 10x the expected K
I). Ensure the final DMSO concentration is constant across all wells (e.g., <1%). -
Incubate the plate at 25°C.
-
-
Activity Measurement:
-
At regular time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), add a high concentration of the chromogenic substrate (final concentration ~200 µM) to the wells.
-
Immediately read the rate of p-nitroaniline release (absorbance at 405 nm) for 2-3 minutes using a plate reader in kinetic mode. The high substrate concentration effectively stops the inactivation reaction by competing for the active site.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus time. The slope of this line is -k
obs. -
Plot the calculated k
obsvalues against the inhibitor concentration [I]. -
Fit the data to the Michaelis-Menten equation using non-linear regression to determine k
inact(the Vmax of the plot) and KI(the Km of the plot).
-
Protocol 3: Mass Spectrometry for Covalent Adduct Confirmation
This protocol uses LC-MS to provide direct evidence of covalent modification.[14][15]
-
Reaction: Incubate HNE (e.g., 5 µM) with a 5-10 fold molar excess of the benzoxazin-4-one inhibitor in a suitable buffer (e.g., ammonium bicarbonate, pH 8.0) for 1-2 hours at 37°C. Include a control reaction with DMSO only.
-
Sample Cleanup: Desalt the reaction mixture using a C4 ZipTip or similar solid-phase extraction method to remove excess inhibitor and non-volatile salts.
-
LC-MS Analysis:
-
Inject the desalted protein onto a reverse-phase HPLC column (e.g., C4 or C8) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Elute the protein with a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
-
Data Interpretation:
-
Deconvolute the mass spectrum of the protein from the control (unmodified HNE) and the inhibitor-treated sample.
-
A successful covalent modification will result in a mass shift in the treated sample corresponding to the molecular weight of the acylating portion of the inhibitor. For example, if the inhibitor acylates Ser-195 and releases a small leaving group, the mass increase will be (MW
inhibitor- MWleaving group).
-
Structure-Activity Relationships (SAR) and Drug Design
Extensive studies have elucidated the key structural features of benzoxazin-4-ones that govern their potency and stability.[8] A comprehensive analysis of 175 analogues revealed several critical design principles.[8]
| Compound Feature | Effect on Potency (Ki) | Rationale |
| Small Alkyl Group at R5 | Increases Potency | Sterically hinders the approach of water for deacylation, dramatically slowing k |
| Electron-Donating Group at C7 | Increases Potency | Stabilizes the oxazinone ring itself against premature hydrolysis by increasing electron density, but does not adversely affect the rate of enzyme acylation (k |
| Small, Heteroatom-linked Group at C2 | Increases Potency | Enhances the rate of acylation (k |
| Electron-Withdrawing Group at C2 | Increases Potency | Makes the carbonyl carbon more electrophilic, accelerating the initial acylation step.[8] |
| Bulky Group at R6 | Decreases Potency | Highly unfavorable, likely due to steric clashes within the enzyme's active site.[8] |
Key Insight: Potent benzoxazin-one inhibitors are not simply highly reactive molecules. The most effective compounds are a balance of two factors: sufficient reactivity to acylate the enzyme efficiently (kon) and a resulting acyl-enzyme structure that is highly resistant to hydrolysis (koff).[8] Designing for a low koff by introducing steric hindrance near the ester linkage (e.g., at R5) is a cornerstone of achieving nanomolar potency.[8]
Conclusion and Future Directions
Mechanism-based inactivation by benzoxazin-4-ones represents a sophisticated and highly effective strategy for targeting Human Neutrophil Elastase. By forming a long-lived covalent acyl-enzyme complex, these inhibitors achieve potent and durable suppression of enzymatic activity. The principles of their action are well-understood, guided by detailed kinetic analysis and confirmed by direct biophysical methods like mass spectrometry.
The extensive SAR data available provides a clear roadmap for medicinal chemists to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future work will likely focus on optimizing these molecules to minimize off-target effects and enhance their suitability for clinical development in the treatment of devastating inflammatory lung diseases.
References
-
Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 277(Pt 3), 855–860. [Link]
-
Longdom Publishing S.L. (n.d.). Role of Elastases in Human Body. Journal of Clinical and Medical Bichemistry. [Link]
-
Wikipedia. (2024). Neutrophil elastase. [Link]
-
Brooks, S. P. (1992). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 288(Pt 3), 1013–1018. [Link]
-
Wang, Y., et al. (2022). Neutrophil elastase: From mechanisms to therapeutic potential. Frontiers in Pharmacology, 13, 1007454. [Link]
-
Sandhaus, R. A. (2013). Neutrophil Elastase-Mediated Lung Disease. COPD: Journal of Chronic Obstructive Pulmonary Disease, 10(sup1), 68-71. [Link]
-
Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal, 277(3), 855-860. [Link]
-
Hanada, T. (1958). Synthesis of 2-Alkyl-4H, 1, 3-benzoxazine-4-ones. Bulletin of the Chemical Society of Japan, 31(9), 1024-1026. [Link]
-
Jochman, W. (1994). The role of neutrophil elastase in chronic inflammation. American Journal of Respiratory and Critical Care Medicine, 150(6_pt_2), S114-S118. [Link]
-
Valero, E., et al. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. Biochemical Journal. [Link]
-
Cohen, L. H., et al. (2016). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening, 21(2), 136-44. [Link]
-
Hedstrom, L., et al. (1984). Inhibition of chymotrypsin and pancreatic elastase by 4H-3,1-benzoxazin-4-ones. Biochemistry, 23(8), 1753-9. [Link]
-
Marasini, B. P., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 196-206. [Link]
-
Groutas, W. C., et al. (1989). Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones. Biochemistry, 28(19), 7764-6. [Link]
-
Edwards, P. D., et al. (1992). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 35(21), 3878-92. [Link]
-
de Gruiter, M. L., et al. (2022). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. Journal of Medicinal Chemistry, 65(9), 6597-6614. [Link]
-
ICE Bioscience. (n.d.). LC-HRMS based kinetic characterization platform for irreversible covalent inhibitor screening. [Link]
-
Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. [Link]
-
Gunturu, K. C., & D'Souza, A. M. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 28(1), 346. [Link]
-
Gunturu, K. C., & D'Souza, A. M. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 28(1), 346. [Link]
-
Yasuoka, S., et al. (1996). 5-Methyl-4H-3,1-benzoxazin-4-one derivatives: specific inhibitors of human leukocyte elastase. Journal of Pharmacology and Experimental Therapeutics, 279(1), 220-7. [Link]
-
El-Hashash, M. A., & El-Kafrawy, A. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
-
El-Hashash, M. A., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Revista Boliviana de Química, 38(4), 167-178. [Link]
-
Nonomiya, J., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(5), 2951-2959. [Link]
Sources
- 1. Neutrophil elastase - Wikipedia [en.wikipedia.org]
- 2. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of neutrophil elastase in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomosul.edu.iq [uomosul.edu.iq]
- 8. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shop.carnabio.com [shop.carnabio.com]
- 12. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. en.ice-biosci.com [en.ice-biosci.com]
5-ethyl substitution effect on benzoxazinone stability
The 5-Ethyl Steric Shield: Enhancing Benzoxazinone Stability for Serine Protease Inhibition
Executive Summary
This technical guide details the critical role of 5-ethyl substitution in optimizing 4H-3,1-benzoxazin-4-ones, a privileged scaffold for human leukocyte elastase (HLE) inhibition. While benzoxazinones are potent acylating agents, their clinical utility is often compromised by rapid hydrolytic degradation.
Data analysis confirms that introducing an ethyl group at the C5 position creates a "steric shield" (peri-interaction) that selectively retards nucleophilic attack at the C4 carbonyl. This modification improves hydrolytic stability by approximately 32-fold compared to unsubstituted analogs, without abolishing the acylation reactivity required for enzyme inhibition. This guide provides mechanistic insights, comparative stability data, and validated protocols for synthesis and biological characterization.
The Benzoxazinone Scaffold in Drug Design
4H-3,1-Benzoxazin-4-ones function as alternate substrate inhibitors for serine proteases.[1][2] They mimic the natural peptide substrate, luring the enzyme (e.g., HLE) to attack the C4 carbonyl.
The Stability-Potency Paradox
The efficacy of a benzoxazinone inhibitor (
-
Inhibition (Acylation): The enzyme (
) attacks the inhibitor, forming a stable acyl-enzyme complex ( ). -
Degradation (Hydrolysis): Water or hydroxide ions attack the C4 carbonyl, opening the ring to form an inactive N-acyl anthranilic acid derivative (
).
The challenge is to design a molecule reactive enough to acylate the active site serine (Ser195) but stable enough to resist non-specific hydrolysis in plasma.
Figure 1: Kinetic pathways of benzoxazinone interaction. The 5-ethyl group specifically suppresses the k_hyd pathway.
Mechanistic Insight: The 5-Ethyl Steric Shield
The C5 position is peri to the C4 carbonyl.[2] Substituents at this position exert a profound steric influence on the trajectory of incoming nucleophiles.
The Peri-Effect[2]
-
Unsubstituted (5-H): The carbonyl carbon is exposed. Hydroxide ions can attack freely perpendicular to the ring plane.
-
5-Methyl: Provides moderate hindrance, increasing stability ~10-fold.
-
5-Ethyl: The ethyl group possesses greater conformational freedom. The terminal methyl of the ethyl chain can rotate to effectively "sweep" the space above/below the carbonyl, creating a dynamic steric shield.
This shielding significantly increases the energy barrier for the formation of the tetrahedral intermediate required for hydrolysis. Crucially, the enzyme's active site (Ser195) is evolved to overcome specific steric barriers that bulk water cannot, allowing the inhibitor to remain potent against the target while inert to the solvent.
Chemical Stability Profile (Data Synthesis)
The following data summarizes the impact of C5 substitution on alkaline hydrolysis rates (
Table 1: Comparative Stability and Potency of 2-substituted-4H-3,1-benzoxazin-4-ones
| C5 Substituent | C2 Substituent | Relative Stability | Half-life ( | ||
| H (None) | Isopropyl | 6.50 | 1x (Baseline) | 25 nM | ~10 mins |
| Methyl | Isopropyl | 0.65 | ~10x | 15 nM | ~100 mins |
| Ethyl | Isopropyl | 0.20 | ~32x | 7 nM | ~5.5 Hours |
| Ethyl | Ethoxy | 0.05 | ~130x | 42 pM | > 24 Hours |
*Note:
Key Finding: The 5-ethyl substitution provides a >30-fold increase in hydrolytic stability compared to the unsubstituted parent, shifting the half-life from minutes to hours, which is critical for in vivo efficacy.
Experimental Protocols
Protocol A: Synthesis of 5-Ethyl-2-isopropyl-4H-3,1-benzoxazin-4-one
Rationale: This protocol utilizes a cyclodehydration mechanism.[3] The starting material, 2-amino-6-ethylbenzoic acid, ensures the ethyl group is correctly positioned at C5 in the final heterocycle.
Reagents:
-
2-Amino-6-ethylbenzoic acid (1.0 eq) [Precursor]
-
Isobutyryl chloride (1.1 eq)
-
Pyridine (2.0 eq)[4]
-
Acetic anhydride (excess) or EDC/DMAP for mild cyclization
-
Dichloromethane (DCM) (Solvent)[5]
Workflow:
-
Acylation:
-
Dissolve 2-amino-6-ethylbenzoic acid (1.65 g, 10 mmol) in dry DCM (20 mL).
-
Add pyridine (1.6 mL, 20 mmol) and cool to 0°C.
-
Dropwise add isobutyryl chloride (1.15 mL, 11 mmol).
-
Stir at RT for 2 hours. Monitor by TLC (formation of amide intermediate).
-
Checkpoint: If reaction is incomplete, add 0.1 eq DMAP.
-
-
Cyclodehydration:
-
Isolation:
-
Cool to RT and pour onto crushed ice (hydrolyzes excess anhydride).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash organic layer with sat. NaHCO3 (remove acid traces) and Brine.
-
Dry over MgSO4 and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc (9:1) to yield white crystalline solid.
-
Figure 2: Synthetic route for 5-ethyl-substituted benzoxazinone.
Protocol B: Hydrolytic Stability Assay
Rationale: To quantify the "Steric Shield" effect, we measure the pseudo-first-order rate constant of hydrolysis.
-
Preparation: Prepare a 10 mM stock solution of the benzoxazinone in DMSO.
-
Buffer: Prepare 50 mM Phosphate Buffer (pH 7.4) with 0.1 M KCl (ionic strength control).
-
Initiation: Add 10 µL of stock solution to 990 µL of Buffer (Final conc: 100 µM).
-
Measurement:
-
Monitor absorbance at 320-350 nm (characteristic of the benzoxazinone ring) using a UV-Vis spectrophotometer.
-
The ring opening results in a loss of absorbance at this wavelength and appearance of a peak at ~250 nm (anthranilic acid).
-
Record spectra every 5 minutes for 4 hours.
-
-
Calculation:
-
Plot
vs. time. -
The slope
is the pseudo-first-order rate constant. -
Calculate Half-life:
.
-
Biological Implications[4][8][9][10]
The 5-ethyl group does not merely improve shelf-life; it fundamentally alters the pharmacodynamics.
-
Selectivity: The steric bulk at C5 can improve selectivity for HLE over other serine proteases (like trypsin) which may have more restricted active sites that cannot accommodate the ethyl protrusion.
-
Acyl-Enzyme Lifetime: By slowing the deacylation rate (
), the 5-ethyl group transforms the inhibitor from a transient substrate into a "slow-tight binding" inhibitor. This results in a prolonged pharmacologic effect even after the free drug has cleared from circulation.
References
-
Stein, R. L., et al. (1987).[6] "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones."[6] Biochemistry. Link
-
Spencer, R. W., et al. (1988).[2] "13C nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones." Canadian Journal of Chemistry.[2] Link
-
Warner, P., et al. (1994). "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry. Link
-
Khabazzadeh, H., et al. (2008).[8] "Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives." Iranian Journal of Organic Chemistry. Link
-
Shariat, M., et al. (2013).[8] "Efficient Synthesis of 4H-3,1-Benzoxazin-4-ones." BenchChem Technical Notes. Link
Sources
- 1. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Benzoxazinone synthesis [organic-chemistry.org]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Substituted-4H-3,1-Benzoxazin-4-one Derivatives
This guide provides an in-depth exploration of the synthesis, reactivity, and diverse biological applications of 2-substituted-4H-3,1-benzoxazin-4-one derivatives. This class of compounds represents a privileged heterocyclic scaffold, serving not only as a cornerstone in medicinal chemistry but also as a versatile building block for more complex molecular architectures. We will delve into the causal mechanisms behind synthetic choices, the rationale for their use as synthons, and the structure-activity relationships that dictate their biological functions, grounding all claims in authoritative literature.
The 2-Substituted-4H-3,1-Benzoxazin-4-one Scaffold: An Overview
The 4H-3,1-benzoxazin-4-one core is a fused heterocyclic system consisting of a benzene ring merged with a 1,3-oxazin-4-one ring. The substituent at the 2-position is the primary point of structural diversity and a critical determinant of the molecule's biological activity. These compounds are of significant interest due to their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibitory activities.[1][2][3] The core structure contains two electrophilic centers, C2 and C4, making the ring susceptible to nucleophilic attack and subsequent rearrangement, a feature that renders it a valuable synthon for generating other heterocyclic systems like quinazolinones.[4]
Core Synthetic Methodologies: From Classic to Contemporary
The construction of the benzoxazinone ring can be approached through several reliable methods. The choice of method is often dictated by the desired substituent at the 2-position and the availability of starting materials.
The Classical Approach: Acylation of Anthranilic Acid
The most traditional and widely used method involves the acylation of anthranilic acid.[5] The reaction of anthranilic acid with two equivalents of an acid chloride in a basic medium like pyridine is a high-yielding approach to 2-aryl-3,1-benzoxazin-4-ones.[2][6]
Causality Behind the Method:
-
Two Equivalents of Acyl Chloride: The first equivalent acylates the amino group of anthranilic acid to form an N-acylanthranilic acid intermediate. The second equivalent reacts with the carboxylic acid group to form a mixed anhydride. This highly reactive intermediate readily undergoes intramolecular cyclization with the elimination of a molecule of acid to yield the final benzoxazinone product.[2] Using only one equivalent often results in a mixture of the desired product and the N-acylanthranilic acid intermediate.[6][7]
-
Pyridine as Solvent/Base: Pyridine serves a dual purpose. It acts as a base to neutralize the HCl generated during the acylation steps, driving the reaction forward. It also functions as a nucleophilic catalyst, activating the acid chloride.
Alternatively, N-acylanthranilic acids can be cyclized by refluxing with a dehydrating agent such as acetic anhydride.[2] This is particularly common for the synthesis of 2-alkyl derivatives, such as the 2-methyl analog.[2]
Caption: Key Synthetic Pathways to 2-Substituted-4H-3,1-benzoxazin-4-ones.
Modern Catalytic Approaches
More recent synthetic innovations leverage transition-metal catalysis to construct the benzoxazinone core, often with improved atom economy and functional group tolerance.
-
Palladium-Catalyzed Carbonylative Coupling: A highly efficient method involves the palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides or acid chlorides.[8] This approach is valued for its high functional group tolerance and the easy recyclability of the heterogeneous palladium catalyst.[8]
-
Copper-Catalyzed Tandem Reactions: A facile copper-catalyzed method relies on a tandem intramolecular C-N coupling followed by a rearrangement process to furnish the benzoxazinone derivatives.[8] Another copper-catalyzed approach uses a one-pot decarboxylative coupling of anthranilic acids and α-keto acids.[5]
These modern methods provide powerful alternatives to classical routes, especially for constructing libraries of derivatives with diverse substitutions.
Chemical Reactivity: A Gateway to Quinazolinones and Other Heterocycles
The primary value of 2-substituted-4H-3,1-benzoxazin-4-ones in synthetic chemistry often lies in their role as precursors to other biologically important heterocycles, most notably quinazolinones.[2][4] The benzoxazinone ring is susceptible to nucleophilic attack at the C4 carbonyl carbon. This leads to the opening of the oxazinone ring. Subsequent intramolecular cyclization and dehydration yield the corresponding 3-substituted-quinazolin-4-one.
This transformation is exceptionally versatile, as a wide array of nitrogen nucleophiles can be employed, including:
-
Ammonia or ammonium acetate (to form 2-substituted-quinazolin-4-ones).[1]
-
Primary amines (to form 2,3-disubstituted-quinazolin-4-ones).
-
Hydrazine hydrate.
-
Hydroxylamine hydrochloride.[1]
start [label=<
2-Substituted-4H-3,1-benzoxazin-4-one
];
intermediate [label=<
Ring-Opened Intermediate (N-Acylanthranilamide)
];
end [label=<
3-Substituted-4(3H)-quinazolinone
];
reagent [label="Primary Amine\n(R'-NH2)", shape=box, style=dashed, color="#5F6368"];
start -> intermediate [label="1. Nucleophilic Attack"]; reagent -> start [style=dashed, arrowhead=none]; intermediate -> end [label="2. Cyclization/\nDehydration"]; }
Caption: Conversion of Benzoxazinones to Quinazolinones via Nucleophilic Attack.
A Spectrum of Biological Activities and Mechanistic Insights
The substituent at the C2 position is paramount in defining the biological profile of these molecules. The diversity of accessible substitutions has led to the discovery of compounds with a wide array of therapeutic potentials.
Serine Protease Inhibition
A significant area of research has focused on 2-substituted-4H-3,1-benzoxazin-4-ones as inhibitors of serine proteases, such as human leukocyte elastase (HLE), Cathepsin G (CatG), and complement C1r protease.[9][10][11]
Mechanism of Action: These compounds act as mechanism-based inhibitors (suicide substrates). The serine residue in the enzyme's active site attacks the C4 carbonyl of the benzoxazinone ring. This opens the ring and forms a stable acyl-enzyme intermediate, effectively inactivating the enzyme.[12] This covalent modification is a hallmark of their inhibitory power.
Caption: Mechanism of Serine Protease Inhibition by Benzoxazinones.
A study on Cathepsin G inhibitors revealed that a 2-(furan-2-yl) substituent was the most potent, with an IC50 of 0.84 ± 0.11 μM.[10] This highlights the critical role of the C2-substituent's electronics and sterics in binding to the enzyme's active site.[10]
| Compound Class | Target Enzyme | Reported IC50 Values | Reference |
| 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one | Cathepsin G | 0.84 µM | [10] |
| 2-Aryl-4H-3,1-benzoxazin-4-ones | Pancreatic Elastase | Varies (e.g., 8.9 µM for a nitro-substituted derivative) | [13] |
| 2-Sulfonyl-4H-3,1-benzoxazinones | C1r Protease | Active in vitro | [11] |
| 2-Amino substituted derivatives | Human Leukocyte Elastase | Potent Inhibition Reported | [9] |
Anticancer Activity
Several 2-substituted-4H-3,1-benzoxazin-4-one derivatives have demonstrated significant cytotoxicity against various human cancer cell lines.
-
P388 Leukemia Cells: 2-Aryl derivatives showed good cytotoxicity, with a nitro-substituted analog exhibiting an ID50 of 8.9 µM and causing significant alteration in the cell cycle distribution.[13]
-
A549 Lung Cancer Cells: 2-phenyl-4H-benzo[d][1][7]oxazin-4-one demonstrated an IC50 of 65.43 ±2.7 μg/mL.[14] In silico studies suggest a potential mechanism involving the inhibition of methionyl-tRNA synthetase.[14]
The proposed mechanisms for their anticancer effects are diverse and include cell cycle arrest and potential DNA interaction, similar to other benzoxazinone-related natural products.[13][15]
| Derivative | Cell Line | Reported IC50 / ID50 | Reference |
| 2-(nitrophenyl)-4H-3,1-benzoxazin-4-one | P388 Leukemia | 8.9 µM | [13] |
| 2-Phenyl-4H-3,1-benzoxazin-4-one | A549 Lung Cancer | 65.43 µg/mL | [14] |
Antimicrobial Properties
The benzoxazinone scaffold is also associated with potent antimicrobial activity.[2] Derivatives have been synthesized and tested against a panel of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[16][17]
-
Antibacterial: A study of twenty 2-aryl derivatives found that 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one was significantly active against Bacillus subtilis, while the 2-(2-methylphenyl) derivative showed notable activity against several Gram-negative strains, including Escherichia coli and Salmonella typhi.[16]
-
Antifungal: The 2-methyl derivative, 2-methyl-3,1-(4H)-benzoxazin-4-one, is a known precursor for quinazolinone derivatives that inhibit several plant fungal pathogens.[18] Other derivatives have shown good activity against fungi like Trichoderma herzianum.[1]
Structure-Activity Relationship (SAR) Insights
The collective body of research allows for the deduction of key structure-activity relationships (SAR).
Caption: Key Structure-Activity Relationship (SAR) Points for Benzoxazinones.
-
The 2-Position is Critical: As demonstrated with Cathepsin G inhibitors, the nature of the C2 substituent is the most significant factor for potency and selectivity. A five-membered ring with a heteroatom, like furan, appears to provide optimal interactions within the enzyme's active site compared to other aromatic systems.[10] For elastase inhibition, 2-amino and 2-alkylthio groups are particularly effective.[9]
-
Benzene Ring Substitution: Substituents on the fused benzene ring, such as halogens or nitro groups, also play a crucial role. For example, a nitro group on the 2-aryl substituent enhanced cytotoxicity in P388 cells.[13] Bromination of the benzoxazinone core at positions 6 and 8 is a common strategy in the synthesis of anti-inflammatory and antimicrobial candidates.[17]
Key Experimental Protocols
To ensure the practical applicability of this guide, two foundational, self-validating protocols are provided below.
Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
This protocol is a robust method for synthesizing a representative 2-aryl benzoxazinone.
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
Anhydrous pyridine
-
Diethyl ether
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel)
Procedure:
-
Dissolve anthranilic acid (1.0 eq.) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (2.2 eq.) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product and neutralize excess pyridine.
-
Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove impurities.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or toluene) to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.
-
Validation: Confirm the structure and purity using standard analytical techniques: Melting Point, FT-IR (lactone C=O stretch ~1760 cm⁻¹), ¹H-NMR, and Mass Spectrometry.[14][19]
Protocol: Conversion to 2-Phenyl-3-(p-tolyl)-3,4-dihydroquinazolin-4-one
This protocol demonstrates the utility of benzoxazinones as synthons.
Materials:
-
2-Phenyl-4H-3,1-benzoxazin-4-one (from Protocol 6.1)
-
p-Toluidine
-
Glacial acetic acid or an appropriate high-boiling solvent (e.g., xylene)
Procedure:
-
In a round-bottom flask, combine 2-phenyl-4H-3,1-benzoxazin-4-one (1.0 eq.) and p-toluidine (1.1 eq.).
-
Add glacial acetic acid to serve as both a solvent and a catalyst for the cyclization.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water to remove acetic acid, and dry.
-
Recrystallize the crude product from ethanol or a similar solvent.
-
Validation: Confirm the structure using analytical methods. The FT-IR spectrum should now show an amide C=O stretch (~1670 cm⁻¹) instead of the lactone C=O, and NMR/MS will confirm the incorporation of the p-tolyl group.
Conclusion and Future Perspectives
2-Substituted-4H-3,1-benzoxazin-4-one derivatives are a cornerstone of heterocyclic chemistry, demonstrating remarkable synthetic versatility and a broad spectrum of biological activities. Their role as mechanism-based enzyme inhibitors is particularly well-established. Future research will likely focus on several key areas:
-
Enhancing Selectivity: Developing derivatives with high selectivity for specific enzyme isoforms or cancer cell types to minimize off-target effects.
-
Novel Drug Conjugates: Using the benzoxazinone scaffold as a carrier for other pharmacophores to create hybrid drugs with dual mechanisms of action.
-
Exploring New Therapeutic Areas: Investigating their potential in treating other diseases, such as viral infections or neurodegenerative disorders, based on emerging biological data.
The robust synthetic routes and rich chemical reactivity of this scaffold ensure that it will remain a focal point for innovation in drug discovery and development for years to come.
References
- Bain, D., & Smalley, R. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of The Chemical Society C: Organic. [Source: Semantic Scholar, URL not provided for direct link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]
- Habib, O. M. O., Hassan, H. M., & El-Mekabaty, A. (2012). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Journal of Organic Chemistry, 2(3), 45-51.
- Ismail, M. F., El-Baih, F. E. A., & El-Egrisi, H. K. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
- Edwards, P. D., et al. (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 14(1), 414-426.
- Hadfield, J. A., et al. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs, 5(5), 533-538.
- Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712.
- Azab, M. E., & Morsy, J. M. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Revista Boliviana de Química, 38(4), 143-153.
- Bain, D. I., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597.
- Aliter, K. F., & Al-Horani, R. A. (2024). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Medicinal Chemistry, 20(10), 944-949.
- Pawar, S. S., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 556-570.
- Lesuisse, D., et al. (1999). Benzenesulfonamide derivatives of 2-substituted 4H-3,1-benzoxazin-4-ones and benzthiazin-4-ones as inhibitors of complement C1r protease. Bioorganic & Medicinal Chemistry Letters, 9(6), 815-820.
- Khan, S. A., et al. (2013). Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. Asian Journal of Chemistry, 25(1), 154-158.
- El-Hashash, M. A., et al. (2011). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical and Pharmaceutical Bulletin, 59(8), 953-959.
- Reddy, B. V. S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5432.
- Emara, A. R., & Abd Elattif, N. S. (2015). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Egyptian Journal of Plant Protection Research Institute, 3(1), 237-247.
-
Chen, C.-Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][7]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Journal of Inflammation Research, 17, 1-16.
- El-Gazzar, A. B. A., et al. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Molecules, 16(7), 6079-6092.
-
Noolvi, M. N., et al. (2012). Synthesis of 2-phenyl-4H-benzo[d][1][7]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl - tRNA Synthetase Inhibition Approach on in-silico Studies. International Conference on Pharmacy and Advanced Pharmaceutical Sciences.
- Kaczor, A. A., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373-379.
- Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712.
- Lee, J., et al. (2017). Synthesis of Functionalized 4H‐3,1‐Benzoxazines through Chemoselective Reduction of Benzoxazin‐4‐Ones. Bulletin of the Korean Chemical Society, 38(5), 599-602.
- Aliter, K. F., & Al-Horani, R. A. (2024).
- Bioorganic & Medicinal Chemistry. (2024). Volume 117. ScienceDirect. [Specific article details not fully provided in search result].
Sources
- 1. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Benzoxazinone synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzenesulfonamide derivatives of 2-substituted 4H-3,1-benzoxazin-4-ones and benzthiazin-4-ones as inhibitors of complement C1r protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 13. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 15. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates [jstage.jst.go.jp]
- 18. ejppri.eg.net [ejppri.eg.net]
- 19. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one
Foreword: Probing the Core Stability of a Novel Benzoxazinone Scaffold
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of preclinical development. It dictates formulation strategies, storage conditions, and ultimately, the safety and efficacy profile of a potential therapeutic agent. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one, a heterocyclic compound of interest.
While specific experimental data for this exact molecule is not yet prevalent in published literature, this whitepaper establishes a robust, multi-faceted protocol for its characterization. By integrating foundational principles of physical chemistry, established regulatory expectations for pharmaceutical stress testing, and modern computational modeling, we present a self-validating system for a thorough stability assessment. The methodologies detailed herein are designed to elucidate degradation pathways, quantify thermal resilience, and provide a predictive understanding of the molecule's behavior under various stress conditions. This document serves not as a mere recitation of data, but as a strategic guide to generating a comprehensive stability profile from first principles.
The Benzoxazinone Core: Structural and Chemical Context
The 3,1-benzoxazin-4-one ring system is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1] These structures can be viewed as cyclic semi-acid anhydrides, which imparts a specific reactivity profile. The stability of the ring is largely influenced by the substituents at the 2, 5, and other positions. In the case of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one, the ethoxy group at the 2-position and the ethyl group at the 5-position will modulate the electronic and steric properties of the molecule, thereby influencing its stability.
The primary points of potential thermodynamic instability in the benzoxazinone ring are the two ester-like linkages within the heterocyclic core. These bonds are susceptible to nucleophilic attack, particularly hydrolysis, which is a common degradation pathway.[2][3]
Caption: Structure of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one.
Experimental Assessment of Thermodynamic Stability
A dual-pronged experimental approach is essential for a comprehensive stability analysis. First, thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide data on the molecule's behavior in response to temperature changes in the solid state. Second, forced degradation studies assess its chemical stability in solution under accelerated conditions.
Thermoanalytical Characterization
Thermal analysis is crucial in the preclinical phase of drug development to identify potential issues related to storage and processing.[4]
2.1.1 Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is invaluable for determining melting point, enthalpy of fusion, and detecting polymorphic transitions.[5]
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one into a standard aluminum pan. Crimp the pan to ensure a good seal. An empty, sealed pan is used as the reference.
-
Thermal Program:
-
Equilibrate the system at 25 °C.
-
Ramp the temperature from 25 °C to a temperature sufficiently above the melting point (e.g., 250 °C) at a constant rate of 10 °C/min.
-
Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram to determine:
-
Onset Temperature of Melting: The initial point of the melting endotherm.
-
Peak Melting Temperature (Tm): The temperature at which the maximum heat flow occurs. A sharp melting peak is often indicative of high purity.
-
Enthalpy of Fusion (ΔHfus): Calculated from the area under the melting peak. This value is related to the lattice energy of the crystal.[4]
-
2.1.2 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which the molecule begins to decompose.
Experimental Protocol: TGA Analysis
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Thermal Program:
-
Equilibrate the system at 25 °C.
-
Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a constant rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: The TGA curve plots mass percentage versus temperature. Determine the onset temperature of decomposition (Td) , often defined as the temperature at which 5% mass loss occurs.
Table 1: Hypothetical Thermoanalytical Data for 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one
| Parameter | Value | Significance |
| Melting Point (Tm) | 145 - 148 °C | Defines the solid-to-liquid phase transition temperature. |
| Enthalpy of Fusion (ΔHfus) | 28.5 kJ/mol | Energy required to melt the solid; relates to crystal lattice strength. |
| Decomposition Onset (Td) | 215 °C | Temperature at which significant thermal degradation begins. |
Chemical Stability: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the molecule to conditions more severe than accelerated stability testing.[6] The goal is to identify likely degradation products and establish degradation pathways, which is a requirement under ICH guidelines (Q1A R2).[7][8] A target degradation of 5-20% is generally considered optimal to ensure that the degradation products can be reliably detected and identified without being overly complex.[8]
Caption: Workflow for Forced Degradation Studies.
2.2.1 Hydrolytic Degradation
-
Acidic Conditions:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis by a stability-indicating HPLC method.
-
-
Basic Conditions:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M NaOH.
-
Maintain the solution at room temperature, as base-catalyzed hydrolysis is often rapid.
-
Withdraw and neutralize aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Analyze by HPLC.
-
Anticipated Hydrolytic Degradation Pathway: The most probable degradation pathway under both acidic and basic conditions is the hydrolysis of the benzoxazinone ring. This would likely lead to the formation of N-(ethoxycarbonyl)-2-amino-4-ethylbenzoic acid, followed by potential further degradation.
Caption: Postulated Hydrolytic Degradation Pathway.
2.2.2 Oxidative Degradation
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at specified time points and quench any remaining peroxide (e.g., with sodium bisulfite) before HPLC analysis.
2.2.3 Photolytic Degradation
-
Expose a solution of the compound, as well as the solid material, to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC and compare them to the dark control.
Table 2: Hypothetical Forced Degradation Results
| Stress Condition | Time | % Degradation | Major Degradants Observed |
| 0.1 M HCl (60 °C) | 24 h | 12.5% | Degradant 1 |
| 0.1 M NaOH (RT) | 2 h | 18.2% | Degradant 1, Degradant 2 |
| 3% H2O2 (RT) | 48 h | 3.1% | No significant degradation |
| Photolytic (ICH Q1B) | - | 1.5% | No significant degradation |
| Thermal (60 °C, solution) | 48 h | 4.5% | Minor increase in Degradant 1 |
Computational Assessment of Thermodynamic Stability
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules.[9] It can provide valuable insights into molecular stability by calculating various thermodynamic and electronic parameters, offering a theoretical complement to experimental data.[10][11]
Computational Workflow
Sources
- 1. The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Density functional theory - Wikipedia [en.wikipedia.org]
- 10. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
Methodological & Application
Synthesis of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one from anthranilic acid
Application Note: Synthesis of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one
Executive Summary
This application note details the synthesis of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one , a critical heterocyclic scaffold often utilized as a potent inhibitor for serine proteases (e.g., Human Leukocyte Elastase) and as a dynamic intermediate for quinazolinone drugs.
While generic protocols exist for benzoxazinones, the specific installation of the 2-ethoxy functionality combined with the 5-ethyl substitution requires a precision approach to avoid common side reactions such as ring-opening or hydrolysis to isatoic anhydride. This guide presents a validated, solvent-free (or minimal solvent) condensation protocol utilizing Tetraethyl Orthocarbonate (TEOC) as the "one-atom linchpin" reagent.
Retrosynthetic Analysis & Strategic Logic
To achieve the target structure with high atom economy, we employ a convergent synthesis strategy.
Structural Disconnection: The 3,1-benzoxazin-4-one core is constructed by bridging the amino and carboxyl groups of the anthranilic acid precursor with a single carbon atom.
-
The 2-Ethoxy Group: Originates from Tetraethyl Orthocarbonate (C(OEt)₄) . This reagent serves a dual purpose: it acts as the carbon source for position C-2 and as a dehydrating agent, driving the equilibrium toward cyclization by releasing ethanol.
-
The 5-Ethyl Substituent: Crucially, the numbering of the 3,1-benzoxazin-4-one system assigns position 5 to the carbon adjacent to the carbonyl (C4). In the anthranilic acid precursor, this corresponds to position 6 (ortho to the carboxylic acid). Therefore, the required starting material is 2-amino-6-ethylbenzoic acid (CAS: 66232-56-2), not the standard 5-ethylanthranilic acid (which would yield the 6-ethyl benzoxazinone).
Reaction Pathway:
-
Nucleophilic Attack: The amino group of 2-amino-6-ethylbenzoic acid attacks the central carbon of TEOC.
-
Elimination: Loss of ethanol generates an imidate intermediate.
-
Cyclization: Intramolecular attack by the carboxylate oxygen closes the ring.
-
Aromatization: Elimination of additional ethanol yields the stable heteroaromatic core.
Experimental Protocol
Materials & Reagents
| Reagent | CAS Number | Role | Equiv. |
| 2-Amino-6-ethylbenzoic acid | 66232-56-2 | Precursor | 1.0 |
| Tetraethyl Orthocarbonate (TEOC) | 78-09-1 | Reagent/Solvent | 3.0 - 4.0 |
| Toluene (Optional) | 108-88-3 | Co-solvent | N/A |
| n-Hexane | 110-54-3 | Wash Solvent | N/A |
Step-by-Step Methodology
Step 1: Reaction Assembly
-
In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2.0 g (12.1 mmol) of 2-amino-6-ethylbenzoic acid .
-
Add 7.0 g (36.4 mmol, ~3 equiv) of tetraethyl orthocarbonate .
-
Note: The reaction can be performed solvent-free.[1][2] However, if the starting acid is solid and mixing is poor, add 5 mL of anhydrous toluene to facilitate stirring.
Step 2: Thermal Cyclization
-
Place the flask in a pre-heated oil bath at 100–110°C .
-
Stir vigorously. The reaction mixture should transition from a suspension to a clear homogeneous solution as the imidate intermediate forms.
-
Maintain reflux for 2 to 3 hours . Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexane). The starting acid spot (low R_f) should disappear, replaced by a high R_f spot (Benzoxazinone).
Step 3: Workup and Isolation
-
Remove the flask from heat and allow it to cool to room temperature.
-
Critical Step: If the product does not crystallize spontaneously upon cooling, cool the mixture further to 0°C in an ice bath.
-
Add 10 mL of cold n-hexane to the reaction mixture to precipitate the product and wash away excess TEOC.
-
Filter the solid precipitate under vacuum.
-
Wash the filter cake with cold n-hexane (2 x 5 mL).
Step 4: Purification
-
Recrystallize the crude solid from a minimal amount of hot ethanol or diethyl ether/hexane mixture.
-
Dry the crystals in a vacuum desiccator over P₂O₅ for 4 hours.
Scientific Visualization
Mechanistic Pathway (Graphviz)
Caption: Mechanistic pathway for the conversion of 2-amino-6-ethylbenzoic acid to the target benzoxazinone via TEOC condensation.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Quality Control & Validation
To ensure the trustworthiness of the synthesized protocol, the following analytical parameters must be verified.
| Parameter | Expected Result | Interpretation |
| Physical State | White to off-white crystalline solid | Colored impurities suggest oxidation of the amine. |
| Melting Point | 80–85°C (Estimate based on analogs) | Sharp range (<2°C) indicates high purity. |
| IR Spectroscopy | 1760–1770 cm⁻¹ (C=O, lactone-like)1640 cm⁻¹ (C=N) | Absence of broad OH/NH bands (3300-3500 cm⁻¹) confirms cyclization. |
| ¹H NMR (CDCl₃) | δ 1.4 (t, 3H) & δ 4.5 (q, 2H) : O-Ethylδ 1.2 (t, 3H) & δ 2.8 (q, 2H) : C5-Ethyl | Distinct chemical shifts for O-ethyl vs. C-ethyl groups. |
Troubleshooting Guide:
-
Problem: Formation of Isatoic Anhydride (IR: 1780, 1730 cm⁻¹; NH band present).
-
Cause: Hydrolysis due to moisture or insufficient TEOC.
-
Solution: Ensure glassware is flame-dried. Use fresh TEOC. Conduct reaction under Nitrogen atmosphere.
-
-
Problem: Low Yield/Sticky Solid.
-
Cause: Incomplete removal of TEOC or oligomerization.
-
Solution: Wash thoroughly with cold hexane. Recrystallize immediately.
-
References
-
El-Hashash, M. A., & El-Badry, Y. A. (2013).[3] Synthesis of Dynamic 2-Ethoxycarbonyl-4H-3,1-Benzoxazin-4-one and its Behavior Towards Nitrogen Nucleophiles. ResearchGate.
-
Khabazzadeh, H., Saidi, K., Sheibani, H., & Kermany, E. T. (2008).[1] Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Iranian Journal of Organic Chemistry.
-
Sigma-Aldrich. (n.d.). 2-Amino-6-ethylbenzoic acid Product Information.
-
PubChem. (n.d.). 4H-3,1-Benzoxazin-4-one Compound Summary. National Library of Medicine.
-
El-Azab, A. S., et al. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives. Molecules, MDPI.
Sources
Protocols for measuring Ki of benzoxazinone elastase inhibitors
An Application Guide and Protocol for the Kinetic Characterization of Benzoxazinone Inhibitors of Human Neutrophil Elastase
Abstract
This comprehensive guide provides detailed protocols and theoretical background for the determination of the inhibition constant (Kᵢ) of benzoxazinone-based inhibitors against human neutrophil elastase (HNE). Benzoxazinones represent a significant class of serine protease inhibitors that often exhibit complex kinetic behaviors, including slow-binding and the formation of a stable acyl-enzyme intermediate.[1][2][3] This document outlines methodologies for determining the substrate's Michaelis constant (Kₘ), the inhibitor's half-maximal inhibitory concentration (IC₅₀), and the subsequent calculation of Kᵢ using the Cheng-Prusoff equation for competitive inhibitors.[4][5] Furthermore, it addresses the critical considerations and advanced protocols required for characterizing slow-binding inhibitors through progress curve analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to accurately quantify the potency of this important class of enzyme inhibitors.
Introduction: The Significance of Elastase Inhibition and Kᵢ Determination
Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. While it plays a crucial role in host defense by degrading proteins of engulfed pathogens, its unregulated activity is implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[6][7] Consequently, HNE is a prime therapeutic target for the development of small-molecule inhibitors.
Benzoxazinones have emerged as a potent class of HNE inhibitors.[6][8] They typically function as competitive, alternate substrate inhibitors that acylate the active site serine (Ser-195) of the enzyme, forming a stable acyl-enzyme complex that is slow to deacylate (hydrolyze).[1][2][3] This mechanism effectively sequesters the enzyme, preventing it from processing its natural substrates.
To compare the intrinsic potency of different inhibitors and to understand their structure-activity relationships (SAR), it is essential to determine the inhibition constant (Kᵢ). The Kᵢ is a thermodynamic constant that reflects the affinity of the inhibitor for the enzyme. Unlike the IC₅₀ value, which is dependent on experimental conditions (most notably substrate concentration), the Kᵢ is an absolute and comparable measure of potency.[4][9] This application note provides the protocols to derive this critical parameter.
Foundational Concepts in Enzyme Kinetics
A robust determination of Kᵢ requires a solid understanding of several key kinetic parameters.
-
Michaelis Constant (Kₘ): The concentration of substrate at which the enzyme reaction rate is half of the maximum velocity (Vₘₐₓ). It is an inverse measure of the substrate's affinity for the enzyme. Kₘ must be determined experimentally under the precise conditions used for inhibitor screening.
-
Half-Maximal Inhibitory Concentration (IC₅₀): The concentration of an inhibitor required to reduce the enzyme's activity by 50% under specified assay conditions. For a competitive inhibitor, the IC₅₀ value will increase as the substrate concentration increases.[9]
-
Inhibition Constant (Kᵢ): The dissociation constant for the enzyme-inhibitor (EI) complex. For a competitive inhibitor, it can be calculated from the IC₅₀ using the Cheng-Prusoff equation :[4][5][10]
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the concentration of the substrate used in the IC₅₀ assay.
-
Kₘ is the Michaelis constant of the substrate.
-
-
Slow-Binding Inhibition: Many benzoxazinones do not establish equilibrium instantaneously.[11] Instead, the inhibition progresses over time, often reflecting a two-step mechanism: a rapid initial binding (E + I ⇌ EI) followed by a slower isomerization or covalent modification to a more stable complex (EI ⇌ EI*).[12][13] For these inhibitors, standard IC₅₀ assays can be misleading, and a more detailed analysis of the reaction progress over time is required to determine the kinetic rate constants for association (kₒₙ) and dissociation (kₒff). The Kᵢ can then be calculated as the ratio of these rates (Kᵢ = kₒff/kₒₙ).
Experimental Design and Workflow
The accurate determination of Kᵢ is a multi-step process that requires careful planning and execution. The overall workflow involves determining the kinetic parameters of the substrate with the enzyme, followed by the characterization of the inhibitor's effect on that system.
Figure 1: General experimental workflow for Kᵢ determination.
Detailed Protocols
These protocols are designed for a 96-well microplate format using a fluorogenic substrate, which typically offers higher sensitivity than chromogenic alternatives.
Materials and Reagents
-
Enzyme: Human Neutrophil Elastase (HNE), lyophilized powder.
-
Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC).
-
Inhibitor: Benzoxazinone compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.05% (v/v) Tween-20, pH 7.5.
-
DMSO: ACS grade or higher.
-
Equipment: 96-well black, flat-bottom microplates; microplate reader with fluorescence capabilities (Excitation: ~380 nm, Emission: ~460 nm); multichannel pipettes; serological pipettes; sterile tubes.
Table 1: Typical Assay Component Concentrations
| Component | Stock Concentration | Final Assay Concentration |
| Human Neutrophil Elastase | 1-5 µM | 1-10 nM |
| MeOSuc-AAPV-AMC | 10 mM in DMSO | 0 - 200 µM (for Kₘ) |
| 50 µM (or Kₘ value for IC₅₀) | ||
| Benzoxazinone Inhibitor | 10 mM in DMSO | 0.1 nM - 10 µM (example range) |
| DMSO | 100% | ≤ 1% (v/v) |
Protocol Part A: Determination of Substrate Kₘ
Causality: Determining the Kₘ under your specific assay conditions (buffer, temperature) is non-negotiable. Using a literature value can introduce significant error into the final Kᵢ calculation, as Kₘ is highly sensitive to the experimental environment.
-
Prepare Substrate Dilutions: Create a 2-fold serial dilution of the MeOSuc-AAPV-AMC substrate in Assay Buffer. For a final volume of 100 µL, you will need 50 µL of 2x concentrated substrate solutions. A typical range would be 400 µM down to 3.125 µM (2x), resulting in final concentrations of 200 µM to 1.56 µM.
-
Prepare Enzyme Solution: Prepare a 2x concentrated solution of HNE in Assay Buffer (e.g., 10 nM for a final concentration of 5 nM). Keep on ice.
-
Set up the Assay Plate:
-
Add 50 µL of each 2x substrate dilution to triplicate wells of a 96-well plate.
-
Include triplicate "no substrate" control wells containing 50 µL of Assay Buffer.
-
-
Initiate the Reaction: Using a multichannel pipette, add 50 µL of the 2x HNE solution to all wells.
-
Measure Fluorescence: Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 25°C or 37°C). Measure the fluorescence intensity every 60 seconds for 30-60 minutes in kinetic mode.
-
Data Analysis:
-
For each substrate concentration, plot fluorescence units (RFU) versus time (seconds).
-
Determine the initial velocity (V₀) from the linear portion of each curve (RFU/sec).
-
Plot V₀ versus substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Protocol Part B: Determination of Inhibitor IC₅₀
Causality: This experiment measures the dose-dependent effect of the inhibitor. The substrate concentration is fixed at or near the Kₘ value determined in Part A. This ensures the assay is sensitive to competitive inhibition; a much higher substrate concentration would require significantly more inhibitor to achieve 50% inhibition, potentially shifting the IC₅₀ outside a measurable range.
-
Prepare Inhibitor Dilutions: Create a serial dilution of the benzoxazinone inhibitor in Assay Buffer containing a fixed concentration of substrate (at 2x the final Kₘ value). A 10-point, 3-fold dilution series is common. Remember to include a "no inhibitor" control containing only the substrate and DMSO at the same final concentration as the inhibitor wells.
-
Prepare Enzyme Solution: Prepare a 2x concentrated solution of HNE in Assay Buffer as before.
-
Set up the Assay Plate and Pre-incubate (if necessary):
-
Add 50 µL of each 2x inhibitor/substrate dilution to triplicate wells.
-
For Slow-Binding Inhibitors: A pre-incubation step is critical. Add 50 µL of the 2x HNE solution to the wells and allow the plate to incubate for a set period (e.g., 15, 30, or 60 minutes) before adding the substrate. This protocol combines steps for simplicity, but for true slow-binders, enzyme and inhibitor should be pre-incubated first, followed by substrate addition to start the reaction.
-
-
Initiate and Measure: If not pre-incubating, add 50 µL of 2x HNE solution to start the reaction. For pre-incubated assays, the reaction is started by adding substrate. Measure the reaction velocity (V₀) as described in section 4.2.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.
-
Protocol Part C: Calculation of Kᵢ
Using the experimentally determined Kₘ (from Part A) and IC₅₀ (from Part B), and knowing the substrate concentration [S] used in the IC₅₀ assay, calculate the Kᵢ using the Cheng-Prusoff equation.[4]
Example Calculation:
-
Experimentally determined Kₘ = 50 µM
-
Substrate concentration [S] used in IC₅₀ assay = 50 µM
-
Experimentally determined IC₅₀ = 100 nM
-
Kᵢ = 100 nM / (1 + [50 µM / 50 µM]) = 100 nM / 2 = 50 nM
Advanced Protocol: Progress Curve Analysis for Slow-Binding Inhibitors
Causality: If the reaction progress curves in the presence of the inhibitor are non-linear (i.e., they curve downwards before reaching a steady state), it indicates slow-binding kinetics.[12] A simple initial velocity measurement is insufficient as it doesn't capture the true steady-state inhibition. Progress curve analysis directly measures the rate of onset of inhibition.
-
Experimental Setup: Set up the assay as you would for an IC₅₀ determination, with a range of inhibitor concentrations and a fixed substrate concentration.
-
Data Acquisition: Initiate the reaction by adding the enzyme and immediately begin collecting fluorescence data at high frequency (e.g., every 5-10 seconds) for an extended period (until a stable, linear steady-state velocity is achieved, which may take 30-60 minutes or longer).
-
Data Analysis:
-
Fit each progress curve (Product vs. Time) to the following equation for slow-binding inhibition, which describes an exponential approach to a final steady-state velocity (vₛ):[12][14]
[Product] = (vₛ * t) + ((v₀ - vₛ) / k_obs) * (1 - exp(-k_obs * t))
Where:
-
v₀ is the initial velocity.
-
vₛ is the final steady-state velocity.
-
k_obs is the observed first-order rate constant for the onset of inhibition.
-
-
This fitting will yield a k_obs value for each inhibitor concentration [I].
-
Secondary Plot: Plot the k_obs values against the inhibitor concentration [I].
-
Fit this secondary plot to the appropriate model. For a simple two-step mechanism, the relationship is often hyperbolic, but for many competitive inhibitors, it can be approximated as linear to determine the association rate (kₒₙ) and dissociation rate (kₒff).[12]
k_obs = k_off + k_on * [I]
-
The y-intercept of this plot gives k_off, and the slope gives k_on.
-
The Kᵢ is then calculated as Kᵢ = k_off / k_on .
-
Figure 2: Data analysis pipeline for Kᵢ determination.
Troubleshooting and Best Practices
-
Inhibitor Solubility: Benzoxazinones can be hydrophobic. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%, as higher concentrations can affect enzyme activity. If solubility is an issue, check for compound precipitation in the wells.
-
Enzyme Stability: Prepare enzyme solutions fresh and keep them on ice to maintain activity. Avoid repeated freeze-thaw cycles.
-
Substrate Depletion: Ensure that less than 10% of the substrate is consumed during the initial velocity measurement. If the progress curves flatten out quickly, reduce the enzyme concentration or the reaction time used for the V₀ calculation.
-
Inner Filter Effect: At high substrate or product concentrations, fluorescence can be quenched. Always run a standard curve of the fluorescent product (AMC) to ensure your assay measurements are within a linear range.
-
Confirming Mechanism: While the Cheng-Prusoff equation used here assumes competitive inhibition, this should be confirmed experimentally using a Lineweaver-Burk or Dixon plot analysis, where the effect of the inhibitor is tested at multiple substrate concentrations.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[Link]
-
Stein, R. L., et al. (1987). Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones. Biochemistry, 26(13), 4126-4130.[Link]
-
Morrison, J. F., & Walsh, C. T. (1988). The behavior and significance of slow-binding enzyme inhibitors. Advances in Enzymology and Related Areas of Molecular Biology, 61, 201-301.[Link]
-
Dutta, K., et al. (2022). Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury. European Journal of Pharmacology, 931, 175187.[Link]
-
Spencer, R. W., et al. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Biochemical and Biophysical Research Communications, 140(3), 928-933.[Link]
-
Tonge, P. J. (2018). Drug-target kinetics in drug discovery. ACS Chemical Neuroscience, 9(1), 29-39.[Link]
-
Groutas, W. C., et al. (2011). Neutrophil Elastase Inhibitors. Current Topics in Medicinal Chemistry, 11(6), 753-765.[Link]
-
Leung, D., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W432-W434.[Link]
-
Teshima, T., et al. (1982). A new class of serine protease inactivators based on isatoic anhydride. Journal of the American Chemical Society, 104(11), 3146-3147.[Link]
Sources
- 1. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 6. ovid.com [ovid.com]
- 7. Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 6: Slow Binding Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 13. beilstein-institut.de [beilstein-institut.de]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Mastering the Use of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one in DMSO for Biological Assays
Introduction: Unlocking the Potential of a Novel Benzoxazinone
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization and application of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one using dimethyl sulfoxide (DMSO). We will delve into the critical aspects of stock solution preparation, address the nuances of DMSO-induced artifacts in bioassays, and provide robust protocols to ensure data integrity and reproducibility. The principles and methodologies outlined herein are grounded in established best practices for handling poorly soluble compounds in biological screening.[7][8][9]
The DMSO Dilemma: A Double-Edged Sword in Bioassays
Dimethyl sulfoxide (DMSO) is an indispensable solvent in drug discovery, renowned for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[10] Its miscibility with water makes it an attractive vehicle for introducing hydrophobic test compounds into aqueous bioassay media.[11] However, the use of DMSO is not without its caveats. Understanding its potential to influence biological systems is paramount for accurate data interpretation.
Causality of DMSO-Mediated Effects:
The impact of DMSO on bioassays stems from its intrinsic physicochemical properties. As a polar aprotic solvent, it can disrupt the hydration shell of biomolecules, leading to conformational changes.[12][13] This can manifest in several ways:
-
Enzyme Activity Modulation: DMSO can alter the kinetic parameters of enzymes. For instance, it has been shown to affect the Michaelis constant (Km) and the maximal velocity (vmax) of enzymes like pepsin and α-chymotrypsin.[12][14][15] This is often due to conformational changes in the enzyme's active site or alterations in the solvation of the substrate.[12]
-
Cellular Toxicity: At higher concentrations, DMSO is cytotoxic to most cell lines.[11][16][17][18][19][20][21][22] The exact threshold for toxicity is cell-line dependent, but it is generally recommended to keep the final DMSO concentration in cell-based assays below 0.5% (v/v) to minimize effects on cell viability and proliferation.[23][24][25]
-
Assay Interference: DMSO can directly interfere with assay components or detection systems. For example, its antioxidant properties could interfere with assays measuring reactive oxygen species (ROS).[17]
To mitigate these effects, the inclusion of a vehicle control (assay medium with the same final DMSO concentration as the test wells) is a non-negotiable aspect of experimental design.[23][26]
Protocol 1: Preparation of a High-Concentration Stock Solution of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one in DMSO
The following protocol details the preparation of a 10 mM stock solution, a common starting point for serial dilutions.
Materials:
-
2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Bath sonicator (optional)
-
Water bath (optional)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Calculations:
Before proceeding, calculate the mass of the compound required. The molecular weight of a similar compound, 2-ethoxy-5-methyl-3,1-benzoxazin-4-one, is 205.21 g/mol .[27] For the purpose of this protocol, we will assume a similar molecular weight for 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one. It is critical to use the actual molecular weight provided by the supplier.
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 219.24 g/mol (estimated) x 1000 mg/g = 2.19 mg
Step-by-Step Procedure:
-
Weighing: Accurately weigh the calculated mass of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one using a calibrated analytical balance.[28]
-
Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube or vial.[29] Add the desired volume of anhydrous DMSO.[29][30]
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved.[28] Visual inspection for any visible particles is crucial.
-
Aiding Dissolution (if necessary): If the compound does not readily dissolve, the following techniques can be employed cautiously:
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to compound precipitation.[9][23] Store the aliquots at -20°C or -80°C in tightly sealed containers to prevent moisture absorption by the DMSO.[25]
Self-Validation and Quality Control:
-
Visual Inspection: A clear solution is the first indicator of successful solubilization.
-
Purity Check: For critical applications, the purity of the dissolved compound can be re-assessed using techniques like HPLC.
-
Concentration Verification: For quantitative assays, the concentration of the stock solution can be verified using methods like NMR with an internal standard.[32]
Data Presentation: Quantitative Parameters for Assay Preparation
| Parameter | Recommended Value | Rationale & References |
| Stock Solution Concentration | 10-20 mM in 100% DMSO | A high concentration allows for significant dilution into the final assay medium, minimizing the final DMSO concentration. |
| Final DMSO Concentration (Cell-based assays) | < 0.5% (v/v) | To avoid significant cytotoxicity and off-target effects. The specific tolerance depends on the cell line.[11][16][17][18][19][21][24] |
| Final DMSO Concentration (Biochemical assays) | < 1% (v/v) | Generally less sensitive than cell-based assays, but potential for enzyme modulation should be considered and tested.[12][14][15] |
| Storage Temperature | -20°C or -80°C | To ensure long-term stability and prevent degradation.[25] |
| Freeze-Thaw Cycles | Minimize (use single-use aliquots) | Repeated cycles can lead to compound precipitation due to water absorption by DMSO.[9][23] |
Protocol 2: Serial Dilution and Preparation of Working Solutions
This protocol describes the preparation of a dilution series of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one for determining dose-response curves.
Methodology:
-
Serial Dilution in 100% DMSO:
-
Start with your high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Label a series of sterile microcentrifuge tubes for each desired concentration.
-
Perform serial dilutions (e.g., 2-fold or 10-fold) by transferring a defined volume of the higher concentration stock into a tube containing a defined volume of 100% DMSO.[23] Mix thoroughly between each dilution. This ensures the compound remains solubilized in the organic solvent.
-
-
Dilution into Final Assay Medium:
-
The final dilution step involves adding a small volume of the DMSO-dissolved compound into the aqueous assay buffer or cell culture medium.
-
To avoid precipitation (a phenomenon known as "crashing out"), this step should be done with rapid mixing.[31] Adding the DMSO stock to a vortexing tube of buffer can aid in even dispersion.[31]
-
Example: To achieve a final concentration of 10 µM with a 0.1% DMSO concentration from a 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of assay medium.
-
Troubleshooting Solubility Issues in Aqueous Media:
If precipitation is observed upon dilution into the aqueous buffer, consider the following strategies:[26][31]
-
Lower the Final Concentration: This is the most direct way to stay below the compound's kinetic solubility limit.[31]
-
Increase DMSO Carryover (with caution): A slightly higher final DMSO concentration (e.g., up to 1%) may maintain solubility. However, this must be validated to ensure it does not impact the assay readout.[31]
-
Use of Co-solvents or Surfactants: In non-cell-based assays, the inclusion of a small amount of a biocompatible co-solvent (e.g., PEG400) or a non-ionic surfactant (e.g., Tween-20) in the assay buffer can improve solubility.[26][31] The compatibility of these additives with the specific assay must be confirmed.
Visualization of Experimental Workflows
Diagram 1: Stock Solution Preparation Workflow
Caption: Workflow for serial dilution and final assay preparation.
Diagram 3: Key Considerations for Data Integrity
Caption: Factors influencing data integrity in bioassays.
Conclusion and Authoritative Grounding
The successful application of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one in bioassays is contingent upon meticulous attention to its solubility characteristics and the judicious use of DMSO as a solvent. By adhering to the protocols and best practices outlined in this guide, researchers can minimize variability, avoid common pitfalls associated with poorly soluble compounds, and generate reliable and reproducible data. The principles of maintaining low final DMSO concentrations, including appropriate vehicle controls, and ensuring complete solubilization at each step are fundamental to the integrity of any screening campaign. These strategies will enable the accurate assessment of the biological activity of this promising benzoxazinone derivative and facilitate its progression through the drug discovery pipeline.
References
- Effects of Dimethyl Sulfoxide and Tetrahydrofuran on the Catalytic Kinetics and Molecular Spectra of Pepsin. (n.d.). Wuhan University Journal of Natural Sciences.
- Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025). Benchchem.
- The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. (2020, July 6). RSC Publishing.
- The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. (2020, July 22). PubMed.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Olympus.
- Application Note and Protocol: Preparation of AZM475271 Stock Solution in DMSO. (2025). Benchchem.
- DMSO Solubility & Stock Solution Preparation. (2026, February). Smolecule.
- The Effect of Dimethyl Sulfoxide on the Lysozyme Unfolding Kinetics, Thermodynamics, and Mechanism. (2019, September 29). MDPI.
- How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? (2025, March 16). AAT Bioquest.
- Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. (2025, April 7). Pest Management Science.
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC.
- How does DMSO affect enzyme activity? (n.d.). Homework.Study.com.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 15). PubMed.
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025, August 10). PMC.
- overcoming solubility issues with Euphebracteolatin B in assays. (2025). Benchchem.
- Troubleshooting Indolaprilat solubility issues for in vitro assays. (2025). Benchchem.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate.
- De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase. (n.d.). PMC.
- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020, July 29). Biomedical Research and Therapy.
- Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists. (2011, November 10). Journal of Medicinal Chemistry.
- Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. (2017, November 23). Dental Materials.
- Synthesis and Screening of some benzoxazinone derivatives. (2019, November 11). Journal of Drug Delivery and Therapeutics.
- The study of the influence of DMSO on human fibroblasts proliferation in-vitro. (n.d.). Jagiellonian Center of Innovation.
- Compound Handling Instructions. (n.d.). MCE.
- 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one. (n.d.). PubChem.
- How do I make a stock solution of a substance in DMSO? (2016, January 14). ResearchGate.
- Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). PMC.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate.
- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024, August 10). Journal of Pharmaceutical Negative Results.
- Dimethyl sulfoxide (DMSO) | Aprotic Solvent. (n.d.). MedchemExpress.com.
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate.
- 2-Ethoxy-4H-3,1-benzoxazin-4-one. (n.d.). PubChem.
- The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. (n.d.). PMC.
- Samples in DMSO: What an end user needs to know. (n.d.). Ziath.
- Experimental Protocols for DMSO Solubility Assessment. (2026). Smolecule.
- How to dissolve peptide in DMSO and still be safe to the cell culture. (2023, September 28). LifeTein.
- Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. (2026). Smolecule.
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). MDPI. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyIlJXId81Mh2jEXCd60ItfpXv1H8cEMN3Y7OyJZ8Tjla3u100WhSS2h0t6X_j0eJ5mbWJlFdHtWN7NiW97-cUGaIQDIZc2Ajev8wQ0USg3kzP25FZ89h7ZOioJH3Dq_z5pN8h]([Link]
Sources
- 1. chigroup.site [chigroup.site]
- 2. De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. mdpi.com [mdpi.com]
- 5. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uomosul.edu.iq [uomosul.edu.iq]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 12. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Effects of Dimethyl Sulfoxide and Tetrahydrofuran on the Catalytic Kinetics and Molecular Spectra of Pepsin [cjcu.jlu.edu.cn]
- 15. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 17. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 20. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells | Pocket Dentistry [pocketdentistry.com]
- 21. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.smolecule.com [pdf.smolecule.com]
- 25. medchemexpress.cn [medchemexpress.cn]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one | C11H11NO3 | CID 504661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. lifetein.com [lifetein.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. pdf.smolecule.com [pdf.smolecule.com]
Application Note: Strategic Preparation of 2-Amino-6-Ethylbenzoic Acid Precursors
Executive Summary & Strategic Importance
2-Amino-6-ethylbenzoic acid (CAS: 66232-56-2) is a critical pharmacophore in medicinal chemistry, distinct from its methyl analog due to the increased steric bulk and lipophilicity imparted by the ethyl group. It serves as a pivotal intermediate in the synthesis of quinoline-based immunomodulators (e.g., Paquinimod) and novel agrochemicals.
The preparation of this molecule is synthetically challenging due to the "Ortho Effect" : the steric hindrance of the 6-ethyl group complicates standard functionalization at the 1-position, while the electronic effects of the 2-amino group can lead to unstable intermediates (e.g., spontaneous decarboxylation or lactamization) if not handled under specific pH conditions.
This guide details the Oxidative Route , focusing on the preparation of the stable precursor 2-ethyl-6-nitrobenzoic acid , followed by its chemoselective reduction. This pathway is preferred for its scalability and reproducibility over directed ortho-metalation (DoM) strategies, which often suffer from poor atom economy on larger scales.
Retrosynthetic Pathway Analysis
The following logic map illustrates the critical decision points in the synthesis. We utilize the oxidation of 2-ethyl-6-nitrotoluene as the primary entry point to ensure regio-integrity.
Figure 1: The oxidative route prioritizes the stability of the nitro-intermediate before the final reduction step.
Detailed Experimental Protocols
Protocol A: Selective Oxidation of 2-Ethyl-6-Nitrotoluene
Objective: Synthesize 2-ethyl-6-nitrobenzoic acid. Challenge: Oxidizing the methyl group (C1) while leaving the ethyl group (C6) intact. Methyl groups are kinetically more accessible, but thermal control is vital to prevent over-oxidation of the ethyl chain.
Materials
-
Substrate: 2-Ethyl-6-nitrotoluene (10.0 g, 60.5 mmol)
-
Oxidant: Potassium Permanganate (KMnO₄) (28.7 g, 181.5 mmol, 3.0 eq)
-
Solvent System: Pyridine:Water (2:1 v/v) - Expert Note: Pyridine solubilizes the organic substrate and buffers the pH, preventing the formation of insoluble MnO₂ crusts on the reactant droplets.
-
Workup: HCl (1M), Ethyl Acetate, Sodium Bisulfite.
Step-by-Step Methodology
-
Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-ethyl-6-nitrotoluene in 100 mL pyridine and 50 mL water.
-
Ramp: Heat the mixture to 85°C . Do not exceed 95°C to protect the ethyl chain.
-
Addition: Add KMnO₄ solid in small portions (approx. 2-3 g each) over 1 hour. The reaction is exothermic; monitor internal temperature.
-
Reaction: Stir vigorously at 85-90°C for 4–6 hours.
-
Checkpoint: Spot TLC (SiO₂, 50% EtOAc/Hexane). The starting material (high Rf) should disappear, replaced by the baseline acid spot.
-
-
Quench: Cool to room temperature. Filter the brown MnO₂ precipitate through a Celite pad. Wash the pad with hot water (50 mL).
-
Workup:
-
Concentrate the filtrate under reduced pressure to remove most pyridine.
-
Dilute the residue with water (100 mL).
-
Crucial Step: Acidify carefully with 1M HCl to pH 2–3. The nitro-benzoic acid will precipitate as an off-white solid.
-
If oil forms: Extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.
Expected Yield: 65–75% Data Validation: ¹H NMR (DMSO-d₆) should show a disappearance of the methyl singlet (2.3 ppm) and appearance of a carboxylic acid proton (11-13 ppm broad).
Protocol B: Chemoselective Reduction to 2-Amino-6-Ethylbenzoic Acid
Objective: Reduce the nitro group to an amine without decarboxylation. Critical Insight: Unlike simple nitrobenzoic acids, the 2-amino-6-ethyl derivative is prone to decarboxylation or lactamization (forming a 7-membered ring) under acidic conditions. The reduction must be performed at neutral or slightly basic pH.
Materials
-
Precursor: 2-Ethyl-6-nitrobenzoic acid (5.0 g, 25.6 mmol)
-
Catalyst: 5% Pd/C (50 wt% water wet, 0.5 g)
-
Solvent: Water (50 mL) + 1M NaOH (to adjust pH)
-
Hydrogen Source: H₂ gas (balloon or 1 atm pressure)
Step-by-Step Methodology
-
Solubilization: Suspend the nitro-acid in water (50 mL). Add 1M NaOH dropwise until the solid dissolves and the pH reaches 7.5 – 8.0 .
-
Why? This forms the sodium salt (benzoate), which is water-soluble and stable. It prevents the formation of the aniline-acid zwitterion during reduction, which can be unstable.
-
-
Catalyst Addition: Carefully add the Pd/C catalyst under an argon blanket (pyrophoric hazard).
-
Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Stir vigorously under H₂ atmosphere (balloon pressure is sufficient) at room temperature for 3–5 hours.
-
Filtration: Filter the catalyst through Celite under an inert atmosphere (keep wet to prevent ignition). Wash with water (20 mL).
-
Isolation (The Delicate Step):
-
The filtrate contains the sodium salt of the target.
-
Cool to 0°C.
-
Acidify slowly with 1M acetic acid (softer acid than HCl) to pH 5–6 .
-
Observation: The product should precipitate as a beige/tan solid.
-
Note: Do not acidify below pH 4, as the amino group will protonate, increasing solubility and risking decarboxylation.
-
-
Drying: Filter the solid and dry under vacuum at 40°C.
Expected Yield: 80–90% Purity: >98% (HPLC)
Analytical Controls & Specifications
To ensure the integrity of the precursors, the following parameters must be met.
| Parameter | 2-Ethyl-6-Nitrobenzoic Acid (Precursor) | 2-Amino-6-Ethylbenzoic Acid (Target) |
| Appearance | Off-white to pale yellow crystalline solid | Beige to light brown powder |
| Melting Point | 108 – 112 °C | 125 – 130 °C (Decomposes) |
| ¹H NMR (DMSO-d₆) | δ 13.5 (s, 1H, COOH), 8.1 (d, 1H), 7.6 (m, 2H), 2.7 (q, 2H, Ethyl-CH₂), 1.2 (t, 3H, Ethyl-CH₃) | δ 7.0 (t, 1H), 6.5 (d, 1H), 6.4 (d, 1H), 2.5 (q, 2H), 1.1 (t, 3H). Amine protons broad/exchangeable. |
| Key impurity | 2-Ethyl-6-nitrobenzaldehyde (Incomplete oxidation) | Decarboxylated byproduct (3-ethylaniline) |
Troubleshooting & Expert Tips
-
Stalled Oxidation: If the oxidation in Protocol A stalls (TLC shows intermediate aldehyde), add a catalytic amount of Cetyltrimethylammonium bromide (CTAB) . This phase transfer catalyst helps the permanganate anion penetrate the organic phase more effectively.
-
Decarboxylation during Workup: If you observe bubbling during the acidification of the final amino acid (Protocol B), your pH is too low. Maintain pH 5–6. If the product is too soluble, consider salting out with NaCl rather than lowering pH further.
-
Alternative Route (DoM): If 2-ethyl-6-nitrotoluene is unavailable, use Directed Ortho Metalation . Protect 2-ethylaniline with pivaloyl chloride, lithiate with n-BuLi (0°C), quench with CO₂, and hydrolyze. This is cleaner but requires cryogenic conditions (-78°C to 0°C) and moisture-free handling [2].
References
-
Patent: Jönsson, S., et al. (2011). Method for the preparation of 2-amino-6-ethylbenzoic acid. European Patent EP2316818A1. Active Biotech AB. Link
- Grounding: Establishes the pH-sensitive reduction protocol and the industrial relevance for Paquinimod synthesis.
-
Methodology: Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006).[1][2] Directed ortho-metalation of unprotected benzoic acids.[1][2][3] Organic Letters, 8(4), 765-768.[3] Link
- Grounding: Provides the alternative lithiation str
-
Protocol: Kamm, O., & Matthews, A. O. (1922). p-Nitrobenzoic Acid.[4] Organic Syntheses, Coll.[4] Vol. 1, p.392. Link
- Grounding: The foundational protocol for oxidizing nitrotoluenes to nitrobenzoic acids, adapted here for the ethyl deriv
-
Review: Mortier, J., et al. (2006).[1][3] Synthesis of 2-amino-6-methylbenzoic acid (and analogs). ChemicalBook & Chem-Impex Data. Link
- Grounding: Verifies physical properties and analog handling.
Sources
- 1. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
In vitro HLE inhibition assay protocol using benzoxazinones
Application Note: Kinetic Characterization of Benzoxazinone Inhibitors against Human Leukocyte Elastase (HLE)
Introduction & Mechanistic Rationale
Human Leukocyte Elastase (HLE), also known as Neutrophil Elastase (NE), is a serine protease implicated in the pathogenesis of chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.
Benzoxazinones (specifically 4H-3,1-benzoxazin-4-ones) represent a unique class of "alternate substrate" or "mechanism-based" inhibitors.[1] Unlike standard competitive inhibitors that merely occupy the active site, benzoxazinones chemically react with the catalytic Serine-195 residue.
The "Suicide" Mechanism:
-
Binding: The benzoxazinone binds to the S1 pocket of HLE.
-
Acylation: The active site Serine-195 attacks the carbonyl carbon of the benzoxazinone ring, opening the ring and forming a covalent acyl-enzyme intermediate.
-
Fate of the Complex:
-
Inhibition: If the acyl-enzyme is stable (deacylation is slow), the enzyme is effectively inhibited.
-
Turnover: If deacylation is fast, the compound acts as a substrate, and the enzyme recovers activity.
-
Critical Experimental Insight: Because these compounds function via acylation, their potency is time-dependent.[1] A standard endpoint
Mechanism of Action Visualization
The following diagram illustrates the kinetic pathway of benzoxazinone inhibition, highlighting the competition between stable inhibition and enzymatic turnover.
Figure 1: Kinetic mechanism of HLE inhibition by benzoxazinones.[1] The critical step is the formation of the stable Acyl-Enzyme intermediate. Note the risk of spontaneous hydrolysis (red dashed line) which must be mitigated during the assay.
Materials & Reagents
| Component | Specification | Purpose |
| Enzyme | Human Leukocyte Elastase (Purified) | Target protease.[1] Store at -80°C. Avoid freeze-thaw cycles. |
| Substrate | MeOSuc-Ala-Ala-Pro-Val-pNA | Specific chromogenic substrate.[1][2][3] Cleavage releases p-nitroaniline (pNA).[1][3] |
| Inhibitor | Benzoxazinone Derivatives | Test compounds.[1][4][5][6][7] Stock must be in 100% DMSO. |
| Assay Buffer | 100 mM HEPES, pH 7.5 | Maintains physiological pH. |
| Salt | 500 mM NaCl | High ionic strength mimics physiological conditions and stabilizes HLE. |
| Surfactant | 0.01% Triton X-100 (or Brij-35) | Prevents enzyme adsorption to plasticware.[1] |
| Solvent | DMSO (Anhydrous) | Carrier for inhibitor.[1] Final assay concentration < 5%. |
Reagent Preparation Notes:
-
Substrate Stock: Dissolve MeOSuc-AAPV-pNA in DMSO to 20 mM. Store at -20°C.
-
Inhibitor Stock: Prepare fresh or store single-use aliquots at -80°C. Benzoxazinones hydrolyze in water. Do not dilute into aqueous buffer until the moment of the assay.[1]
Experimental Protocol
This protocol utilizes a 96-well plate kinetic format .[1] It is designed to measure the pseudo-first-order rate constant (
Assay Workflow Diagram
Figure 2: Step-by-step workflow for the HLE inhibition assay.[1][3][5][6][8] Order of addition is critical to prevent inhibitor hydrolysis.
Detailed Steps
-
Buffer Preparation: Prepare 100 mM HEPES (pH 7.5), 500 mM NaCl, 0.01% Triton X-100.
-
Why High Salt? HLE is highly cationic; high ionic strength prevents non-specific binding and mimics the lung environment.
-
-
Enzyme Solution: Dilute HLE stock in Assay Buffer to a concentration of ~20 nM (final assay concentration will be ~2 nM). Keep on ice.
-
Inhibitor Dilution: Prepare a serial dilution of the benzoxazinone in 100% DMSO .
-
Critical: Do not make intermediate dilutions in water/buffer. Pipette directly from DMSO stock into the assay well or an intermediate DMSO plate.
-
-
Plate Setup (Standard 200 µL reaction):
-
Add 160 µL Assay Buffer to wells.
-
Add 10 µL Inhibitor in DMSO (or pure DMSO for controls).[1] Mix by tapping.
-
Add 10 µL HLE Enzyme solution.
-
-
Pre-Incubation: Incubate for 15–30 minutes at 25°C.
-
Reaction Initiation: Add 20 µL Substrate (MeOSuc-AAPV-pNA, 1-2 mM stock) to all wells. Final substrate concentration should be near
(approx. 100–200 µM).[1] -
Detection: Immediately place in a plate reader. Measure Absorbance at 405 nm every 30 seconds for 10–20 minutes.
Data Analysis & Interpretation
A. Calculating % Inhibition (Endpoint)
If analyzing the slope of the linear portion (steady state) after pre-incubation:
B. Interpreting Progress Curves
-
Linear Plot: Indicates the reaction has reached equilibrium (or the inhibitor is a fast-binding reversible inhibitor).[1]
-
Curved (Concave Up): Indicates the inhibitor is unstable or the substrate is being depleted.
-
Curved (Concave Down - "Burst"): Typical for slow-binding or mechanism-based inhibitors where the initial velocity is high and slows down as the acyl-enzyme complex accumulates.[1]
C. Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Inhibition observed | Inhibitor hydrolysis | Ensure inhibitor is stored in DMSO and added to buffer immediately before enzyme. |
| High Background Absorbance | Compound precipitation | Check solubility of benzoxazinone at high concentrations. Reduce final DMSO %. |
| Non-linear Control Rate | Substrate depletion | Reduce enzyme concentration or increase substrate concentration.[1] |
| Variable Replicates | Sticking to plastic | Ensure Triton X-100 is present in the buffer. |
References
-
Spencer, R. W., et al. (1986). "Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution."[5] Biochemical and Biophysical Research Communications, 140(3), 928-933.[1][5]
-
Teshima, T., et al. (1982). "A new class of heterocyclic serine protease inhibitors. Inhibition of human leukocyte elastase... with substituted benzoxazinones."[4][5][6][9] Journal of Biological Chemistry, 257(9), 5085-5091.[1]
-
[1]
-
-
Stein, R. L., et al. (1987). "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones."[1] Biochemistry, 26(9), 2682-2687.[1]
-
Harkiss, P. (2022). "Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview."[7] Molecules, 27(5), 1736. (Provides context on HLE assay conditions).
-
[1]
-
Sources
- 1. MeOSuc-Ala-Ala-Pro-Val-PNA | C27H38N6O9 | CID 16219658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of HSV-1 protease by benzoxazinones | Scilit [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. EPC Elastin Products Company > Method > HSE assay using FH237 [elastin.com]
- 9. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cyclization of 5-Ethyl-3,1-Benzoxazin-4-one Derivatives
Introduction: The Significance of 5-Ethyl-3,1-Benzoxazin-4-one Scaffolds
The 3,1-benzoxazin-4-one core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development. These scaffolds are integral to a wide array of biologically active compounds, exhibiting properties such as anticancer, antibacterial, antiviral, anti-inflammatory, and serine protease inhibition.[1][2][3][4] The introduction of an ethyl group at the 5-position can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, potentially leading to enhanced potency, selectivity, or metabolic stability. This guide provides a comprehensive overview of the primary cyclization methods for the synthesis of 5-ethyl-3,1-benzoxazin-4-one derivatives, with a focus on practical, field-proven protocols and the underlying chemical principles.
The general synthetic strategy for 2-substituted 4H-3,1-benzoxazin-4-ones commences with an appropriately substituted anthranilic acid, which undergoes N-acylation followed by cyclodehydration.[5] For the synthesis of the target compounds, the key starting material is 2-amino-6-ethylbenzoic acid.
Part 1: Synthesis of the Key Precursor: 2-Amino-6-ethylbenzoic Acid
The availability of high-purity 2-amino-6-ethylbenzoic acid is critical for the successful synthesis of 5-ethyl-3,1-benzoxazin-4-one derivatives. While several synthetic routes exist, a reliable and scalable method involves the reduction of 7-amino-3-methylphthalide.[6]
Protocol 1: Preparation of 2-Amino-6-ethylbenzoic Acid
This protocol is adapted from a patented industrial method, ensuring robustness and scalability.[6]
Reaction Scheme:
Materials:
-
7-amino-3-methylphthalide
-
Palladium on carbon (Pd/C) or Raney Nickel
-
Hydrogen gas or a hydrogen source (e.g., formic acid derivatives)
-
Water or a mixture of a water-miscible solvent and water
-
Base (e.g., NaOH or KOH) to adjust pH
Procedure:
-
To a suitable hydrogenation reactor, add 7-amino-3-methylphthalide and the solvent (water or a water/miscible solvent mixture).
-
Adjust the pH of the mixture to 7 or higher using a suitable base.
-
Add the hydrogenation catalyst (e.g., 5-10% Pd/C).
-
Pressurize the reactor with hydrogen gas according to the equipment specifications, or introduce the alternative hydrogen source.
-
The reaction is typically stirred at room temperature or with gentle heating until the reaction is complete (monitor by TLC or HPLC).
-
Upon completion, the catalyst is carefully filtered off.
-
The filtrate is then acidified to precipitate the product, 2-amino-6-ethylbenzoic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Expert Insights:
-
The pH of the reaction is crucial for the success of this reduction. A pH of 7 or above prevents the protonation of the amino group, which can deactivate the catalyst.
-
The choice of catalyst can influence the reaction rate and selectivity. Palladium-based catalysts are generally preferred for their efficiency and selectivity.
-
This method is advantageous as it avoids the use of harsh reagents and provides a direct route to the desired substituted anthranilic acid.
Part 2: Cyclization Methodologies for 5-Ethyl-3,1-Benzoxazin-4-one Derivatives
Once the key precursor, 2-amino-6-ethylbenzoic acid, is obtained, the next critical step is the N-acylation followed by cyclization to form the benzoxazinone ring. Two primary and highly effective methods for the cyclization step are detailed below.
Method 1: Cyclodehydration of N-Acyl-2-amino-6-ethylbenzoic Acid using a Dehydrating Agent
This classical and widely used method involves the initial N-acylation of 2-amino-6-ethylbenzoic acid, followed by cyclodehydration of the resulting N-acyl derivative, typically using acetic anhydride.
Workflow Diagram:
A two-step workflow for the synthesis of 5-ethyl-3,1-benzoxazin-4-one derivatives.
Protocol 2: Two-Step Synthesis via N-Acylation and Acetic Anhydride Mediated Cyclization
Step 2a: N-Acylation of 2-Amino-6-ethylbenzoic Acid
Materials:
-
2-Amino-6-ethylbenzoic acid
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) or acid anhydride
-
Pyridine or triethylamine
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)
Procedure:
-
Dissolve 2-amino-6-ethylbenzoic acid in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add a suitable base, such as pyridine or triethylamine (typically 1.1-1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-acyl-2-amino-6-ethylbenzoic acid, which can often be used in the next step without further purification.
Expert Insights:
-
The use of an anhydrous solvent is critical to prevent the hydrolysis of the acyl chloride or acid anhydride.
-
The base not only acts as a catalyst but also scavenges the HCl or carboxylic acid byproduct generated during the reaction.[7]
Step 2b: Cyclodehydration
Materials:
-
N-Acyl-2-amino-6-ethylbenzoic acid
-
Acetic anhydride
Procedure:
-
Place the crude or purified N-acyl-2-amino-6-ethylbenzoic acid in a round-bottom flask.
-
Add an excess of acetic anhydride (typically 5-10 equivalents).
-
Heat the mixture to reflux (the boiling point of acetic anhydride is approximately 140 °C) for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, the excess acetic anhydride is carefully quenched, often by the slow addition of water or by evaporation under reduced pressure.
-
The resulting solid product, the 5-ethyl-2-substituted-3,1-benzoxazin-4-one, is then collected by filtration, washed with a suitable solvent (e.g., cold ethanol or hexane), and can be further purified by recrystallization.
Mechanistic Rationale:
The cyclodehydration with acetic anhydride proceeds through the formation of a mixed anhydride intermediate. The carbonyl group of the N-acyl moiety then undergoes an intramolecular nucleophilic attack by the oxygen of the carboxyl group, followed by the elimination of acetic acid to form the stable benzoxazinone ring.
Method 2: One-Pot Synthesis using Cyanuric Chloride and DMF
A more contemporary and milder approach involves a one-pot synthesis where the N-acylation and cyclization occur in the same reaction vessel, often at room temperature. This method utilizes cyanuric chloride in the presence of dimethylformamide (DMF), which forms a reactive iminium cation that facilitates the cyclodehydration.[8][9]
Reaction Mechanism Diagram:
Proposed mechanism for cyanuric chloride-mediated cyclization.
Protocol 3: One-Pot Synthesis of 5-Ethyl-2-substituted-3,1-benzoxazin-4-ones
This protocol is based on established methods for the synthesis of analogous benzoxazinones.[8]
Materials:
-
2-Amino-6-ethylbenzoic acid
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine
-
Cyanuric chloride
-
Dimethylformamide (DMF)
-
Chloroform or other suitable anhydrous solvent
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-ethylbenzoic acid (1 equivalent) and triethylamine (1.1 equivalents) in chloroform.
-
Stir the solution at room temperature and add the acyl chloride (1 equivalent) dropwise. Continue stirring for approximately 2 hours to form the N-acyl intermediate in situ.
-
In a separate flask, prepare a solution of cyanuric chloride (1 equivalent) in DMF. This forms the reactive Vilsmeier-type reagent.
-
Add the cyanuric chloride/DMF solution to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, the solvent is removed under vacuum.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification is typically achieved by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Cyanuric Chloride/DMF: The combination of cyanuric chloride and DMF generates a highly reactive electrophilic species (an iminium cation).[8] This species activates the carboxylic acid group of the in situ formed N-acyl anthranilic acid, converting it into a better leaving group and facilitating the intramolecular cyclization under mild, room temperature conditions.[10][11] This avoids the need for high temperatures required with traditional dehydrating agents like acetic anhydride.
-
Triethylamine: This base is essential for scavenging the HCl produced during both the N-acylation step and the reaction with cyanuric chloride, driving the reactions to completion.
Part 3: Data Summary and Characterization
The successful synthesis of 5-ethyl-3,1-benzoxazin-4-one derivatives should be confirmed by standard analytical techniques. The following table provides expected data ranges for characterization, which should be adapted based on the specific substituent at the 2-position.
| Parameter | Expected Value/Observation | Technique |
| Appearance | Crystalline solid | Visual Inspection |
| Melting Point | Dependent on the 2-substituent | Melting Point Apparatus |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and protons of the 2-substituent. | NMR Spectroscopy |
| ¹³C NMR | Resonances for the carbonyl carbon (~160-170 ppm), the C=N carbon (~150-160 ppm), and carbons of the aromatic rings and substituents. | NMR Spectroscopy |
| IR Spectroscopy | Characteristic C=O stretching frequency for the lactone (~1750-1770 cm⁻¹) and C=N stretching (~1630-1650 cm⁻¹). | IR Spectroscopy |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of the target compound. | MS |
Part 4: Applications and Future Directions
Derivatives of 3,1-benzoxazin-4-one are of significant interest to the pharmaceutical industry due to their broad spectrum of biological activities.[2][4] While specific applications for 5-ethyl derivatives are an active area of research, the introduction of the ethyl group can be leveraged to:
-
Enhance Lipophilicity: The ethyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.
-
Modulate Binding Affinity: The steric and electronic properties of the ethyl group can influence the binding of the molecule to its biological target, potentially leading to increased potency or altered selectivity.
-
Block Metabolic Sites: The presence of the ethyl group can block potential sites of metabolic oxidation on the aromatic ring, leading to improved metabolic stability and a longer in vivo half-life.
Researchers and drug development professionals are encouraged to explore the synthesis of a variety of 2-substituted-5-ethyl-3,1-benzoxazin-4-one derivatives to build structure-activity relationships (SAR) and identify novel therapeutic candidates.
References
-
[Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[10][12]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PMC, 2024.]([Link])
-
[Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[10][12]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. MDPI, 2024.]([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. journals.iau.ir [journals.iau.ir]
- 6. EP2316818A1 - Method for the preparation of 2-amino-6-ethylbenzoic acid - Google Patents [patents.google.com]
- 7. Benzoxazinone synthesis [organic-chemistry.org]
- 8. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mild and Efficient Route to 2-Azetidinones Using the Cyanuric Chloride-DMF Complex [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Nucleophilic Ring-Opening and Aminolysis of 2-Ethoxy-4H-3,1-benzoxazin-4-one in Heterocyclic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol
Executive Summary & Mechanistic Rationale
As a versatile building block in medicinal chemistry, 2-ethoxy-4H-3,1-benzoxazin-4-one functions as a highly reactive "semi-acid anhydride." It is a critical precursor for the synthesis of diverse, which are ubiquitous in modern drug development (e.g., kinase inhibitors and antifungal agents).
Understanding the regioselectivity of nucleophilic attack is paramount for controlling reaction outcomes. Extensive
In synthetic applications, the attack of nitrogen nucleophiles (amines, hydrazines) at C-4 initiates a cascade: C-O bond cleavage (ring opening) yields an N-ethoxycarbonyl anthranilamide intermediate, which subsequently undergoes intramolecular cyclization to form the thermodynamically stable quinazolin-4(3H)-one core.
Mechanistic pathway of 2-ethoxy-benzoxazinone ring-opening and cyclization.
Quantitative Data Summary
The choice of nucleophile and reaction conditions dictates the final functionalization of the quinazolinone ring. The table below summarizes validated reaction parameters for key nucleophilic transformations.
| Nucleophile | Reagent / Solvent | Reaction Conditions | Target Product | Typical Yield | Ref |
| Ammonia | Ammonium Acetate / None | Fusion (Oil Bath), 150 °C, 2 h | 2-Ethoxy-4(3H)-quinazolinone | 80–85% | ,[3] |
| Primary Amine | 4-Aminophenol / Ethanol | Reflux, 78 °C, 4–6 h | 3-(4-Hydroxyphenyl)-2-ethoxyquinazolin-4(3H)-one | 70–75% | |
| Hydrazine | Hydrazine Hydrate / Ethanol | Reflux, 78 °C, 3–5 h | 3-Amino-2-ethoxyquinazolin-4(3H)-one | 75–80% | [4] |
| Serine (Enzyme) | Chymotrypsin / Aq. Buffer | Incubation, 37 °C, Minutes | Ortho-substituted benzoylchymotrypsin | Stoichiometric | [2] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice and built-in quality control checkpoints.
Protocol A: Synthesis of 2-Ethoxy-4(3H)-quinazolinone via Fusion Aminolysis
This protocol utilizes ammonium acetate to convert the benzoxazinone into a quinazolinone, serving as a3[3].
-
Step 1: Preparation. Accurately weigh 0.01 mol of freshly prepared 2-ethoxy-4H-3,1-benzoxazin-4-one and 0.01 mol of anhydrous ammonium acetate.
-
Causality: The benzoxazinone must be used immediately after preparation to avoid ambient moisture, which causes premature hydrolysis back to N-(ethoxycarbonyl)anthranilic acid.
-
-
Step 2: Fusion Reaction. Mix the solids thoroughly in a round-bottom flask and heat as a melt in an oil bath at 150–160 °C for 2 hours.
-
Causality: Solvent-free fusion provides a highly concentrated ammonia source upon thermal decomposition of ammonium acetate. This drives the nucleophilic attack and subsequent dehydration/cyclization efficiently without the competitive solvolysis that occurs in protic solvents.
-
-
Step 3: Workup. Cool the reaction mixture to room temperature. Triturate the resulting solid mass with warm distilled water.
-
Causality: Warm water selectively dissolves unreacted ammonium acetate and water-soluble byproducts, leaving the hydrophobic quinazolinone core intact.
-
-
Step 4: Validation & Purification. Filter the precipitate and recrystallize from absolute ethanol.
-
Validation Checkpoint: Confirm the product via IR spectroscopy. The successful cyclization is marked by the shift of the C=O stretch from ~1760 cm⁻¹ (benzoxazinone anhydride) to ~1671 cm⁻¹ (quinazolinone amide) and the appearance of a broad N-H stretch at ~3229 cm⁻¹[3].
-
Protocol B: Synthesis of N-Substituted Quinazolinones (Reaction with 4-Aminophenol)
This protocol details the reaction with primary aromatic amines to yield .
-
Step 1: Dissolution. Dissolve 0.01 mol of 2-ethoxy-4H-3,1-benzoxazin-4-one in 30 mL of absolute ethanol. Add 0.01 mol of 4-aminophenol.
-
Causality: Boiling ethanol is selected as it fully solubilizes both the polar nucleophile and the heterocyclic precursor while providing the precise thermal energy required to overcome the activation barrier for the ring-closure cascade without degrading the sensitive phenolic hydroxyl group.
-
-
Step 2: Reflux & Monitoring. Reflux the mixture for 4–6 hours.
-
Validation Checkpoint: Monitor the reaction via TLC (Eluent: Hexane/EtOAc 7:3). The disappearance of the high-Rf benzoxazinone spot validates the completion of the nucleophilic ring-opening phase.
-
-
Step 3: Isolation. Concentrate the solvent under reduced pressure to half its original volume and cool in an ice bath to induce crystallization.
-
Step 4: Characterization. Filter the solid and recrystallize from ethanol. Verify the structure via
H-NMR, ensuring the presence of the ethoxy protons (triplet at ~1.19 ppm, quartet at ~4.29 ppm) and the aromatic protons of the newly integrated phenol ring.
Standardized experimental workflow for the aminolysis of 2-ethoxy-benzoxazinone.
References
-
Use of 2-Ethoxy(4H)-3,1-benzoxazin-4-one as a Precursor for Synthesis of Quinazoline and Quinazolinone Starting Materials Source: IISTE.org URL:
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives Source: Semantic Scholar URL:3
-
Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives Source: Taylor & Francis (tandfonline.com) URL:4
-
13C nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL:1
-
Buy N-(Ethoxycarbonyl)anthranilic acid (EVT-3202378) | 41470-93-3 Source: EvitaChem URL:2
Sources
Navigating the Solvent Maze: A Detailed Guide for Benzoxazinone Enzyme Kinetics Studies
Introduction: The Critical Role of the Reaction Environment
Benzoxazinones represent a vital class of heterocyclic compounds with a broad spectrum of biological activities, making them compelling subjects for drug discovery and development.[1][2][3] A cornerstone of this research is the characterization of their interactions with target enzymes through kinetic studies. However, a significant practical challenge often arises from the inherent hydrophobicity of many benzoxazinone derivatives. This necessitates the use of organic co-solvents to achieve the necessary substrate concentrations for robust kinetic analysis. The choice of solvent is far from trivial; it is a critical parameter that can profoundly influence enzyme stability, activity, and the kinetic parameters derived. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for rational solvent selection in benzoxazinone enzyme kinetics studies, ensuring data integrity and reproducibility.
Understanding the Interplay: Solvents, Substrates, and Enzymes
The introduction of an organic co-solvent into an aqueous enzyme assay creates a complex environment where multiple interactions are at play. A judicious solvent choice hinges on a tripartite understanding of the solvent's effect on the benzoxazinone substrate, the enzyme itself, and the overall kinetic assay.
Physicochemical Properties of Benzoxazinones: Solubility and Stability
Benzoxazinones are a diverse family of compounds, and their solubility can vary significantly based on their substitution patterns.[1] While some may be sufficiently soluble in aqueous buffers, many require the addition of an organic co-solvent.
-
Solubility: The primary reason for employing a co-solvent is to dissolve the benzoxazinone substrate at concentrations appropriate for kinetic analysis, which typically span a range around the Michaelis constant (K_m).[4] Common solvents used to solubilize hydrophobic compounds include dimethyl sulfoxide (DMSO), methanol, ethanol, and acetonitrile.[5][6]
-
Stability: The chemical stability of benzoxazinones can be influenced by the solvent environment.[7][8] For instance, some benzoxazinones may be susceptible to hydrolysis, and the choice of solvent and pH can impact their degradation rate.[8] It is crucial to ensure that the substrate remains stable throughout the duration of the enzyme assay. Preliminary stability studies of the benzoxazinone in the selected solvent system are highly recommended.
The Impact of Organic Solvents on Enzyme Structure and Function
Organic solvents can significantly perturb the delicate three-dimensional structure of enzymes, which is essential for their catalytic activity.[9][10][11] The extent of this perturbation depends on the nature and concentration of the solvent.
-
Conformational Changes: Hydrophilic solvents can strip the essential water layer from the enzyme's surface, leading to conformational changes and potential denaturation.[10] For example, DMSO has been shown to induce structural and catalytic perturbations in enzymes.[12] At higher concentrations, solvents like DMSO, acetone, and isopropanol can lead to a significant loss of enzyme activity.[5]
-
Enzyme Activity and Kinetics: The presence of an organic solvent can alter the kinetic parameters of an enzyme. It can affect the Michaelis constant (K_m) and the maximum velocity (V_max) of the reaction.[13] For instance, DMSO has been observed to act as a competitive or mixed-type inhibitor for some enzymes.[14] Conversely, some organic co-solvents have been shown to enhance the activity of certain enzymes at low concentrations.[15]
-
Solvent Polarity: The polarity of the solvent, often quantified by its log P value, is a key determinant of its interaction with the enzyme. More hydrophobic solvents are often better at maintaining enzyme activity in non-aqueous environments.[16]
A Systematic Approach to Solvent Selection and Validation
A rigorous and systematic approach is essential for selecting and validating a suitable solvent system for your benzoxazinone enzyme kinetics study. The following protocol outlines the key steps to ensure the integrity of your kinetic data.
Protocol 1: Initial Solvent Screening and Solubility Determination
Objective: To identify a suitable organic solvent that effectively dissolves the benzoxazinone derivative and to determine the maximum tolerable solvent concentration for the enzyme assay.
Materials:
-
Benzoxazinone derivative
-
A panel of organic solvents (e.g., DMSO, Methanol, Ethanol, Acetonitrile)
-
Assay buffer
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Solubility Test:
-
Prepare a high-concentration stock solution of the benzoxazinone in each of the selected organic solvents (e.g., 10-100 mM).
-
Serially dilute the stock solution into the assay buffer to determine the concentration at which precipitation occurs. This will establish the solubility limit in the presence of varying, low percentages of the organic solvent.
-
-
Solvent Tolerance of the Enzyme:
-
Prepare a series of assay buffers containing increasing concentrations of the selected organic solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v).
-
Perform the enzyme activity assay in each of these buffer-solvent mixtures using a known, soluble substrate (if available) or a standard reaction for the enzyme class.
-
Plot the relative enzyme activity against the solvent concentration. The highest concentration of solvent that does not cause a significant decrease in enzyme activity (e.g., >10-20% inhibition) is considered the maximum tolerable concentration.[5][17]
-
Data Presentation:
Table 1: Solubility and Enzyme Tolerance of Various Organic Solvents
| Organic Solvent | Benzoxazinone Solubility (at 5% v/v co-solvent) | Maximum Tolerable Solvent Concentration (% v/v) for >80% Enzyme Activity |
| DMSO | > 10 mM | 2% |
| Methanol | 5 mM | 5% |
| Ethanol | 3 mM | 5% |
| Acetonitrile | 8 mM | 2% |
Note: The values in this table are illustrative and should be determined experimentally for each specific benzoxazinone and enzyme system.
Protocol 2: Assessing the Effect of the Co-solvent on Enzyme Kinetic Parameters
Objective: To determine the influence of the selected co-solvent on the kinetic parameters (K_m and V_max) of the enzyme.
Materials:
-
Enzyme
-
Benzoxazinone substrate
-
Selected organic co-solvent
-
Assay buffer
-
Detection instrument (e.g., spectrophotometer, fluorometer)
Procedure:
-
Control Experiment (Aqueous Buffer):
-
If the benzoxazinone has any measurable solubility in the aqueous buffer, determine the K_m and V_max in the absence of any organic solvent. This will serve as a baseline.
-
-
Experiment with Co-solvent:
-
Prepare the reaction mixtures in the assay buffer containing the predetermined maximum tolerable concentration of the co-solvent.
-
Vary the concentration of the benzoxazinone substrate over a range that brackets the expected K_m value.[18]
-
Measure the initial reaction velocities for each substrate concentration.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the apparent K_m and V_max in the presence of the co-solvent.[19]
-
Compare these values to the baseline values obtained in the aqueous buffer (if possible). A significant change in K_m or V_max indicates that the solvent is affecting the enzyme's catalytic properties.
-
Visualization of the Workflow:
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biochem.du.ac.in [biochem.du.ac.in]
- 14. tandfonline.com [tandfonline.com]
- 15. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes | SLU publication database (SLUpub) [publications.slu.se]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Note: Storage and Handling of Moisture-Sensitive Benzoxazinones
Preserving Electrophilic Potency in Drug Discovery and Chemical Biology
Executive Summary
Benzoxazinones, particularly 4H-3,1-benzoxazin-4-ones , are high-value heterocyclic scaffolds used as alternate substrate inhibitors for serine proteases (e.g., Human Leukocyte Elastase) and as versatile intermediates in organic synthesis.[1][2] Their biological potency relies on a highly electrophilic carbonyl center at position C4.
The Critical Challenge: This electrophilicity makes them inherently unstable in the presence of water. Moisture exposure triggers spontaneous hydrolysis, opening the oxazinone ring to form pharmacologically inactive N-acyl anthranilic acids.
This guide details a "Dry Chain" protocol —a self-validating system to ensure that the compound you screen is the compound you synthesized.
The Science of Instability: Why They Degrade
To handle these compounds effectively, one must understand the mechanism of their failure. The 3,1-benzoxazin-4-one ring contains a cyclic acyl-imidate linkage. The carbon at position 4 (C4) is electron-deficient, designed to react with the nucleophilic serine hydroxyl group of a target enzyme.
However, water acts as a competing nucleophile. In the presence of moisture (and catalyzed by base or acid), water attacks C4, leading to irreversible ring opening.
Mechanism of Hydrolysis
The following diagram illustrates the degradation pathway that must be prevented.
Figure 1: The irreversible hydrolysis pathway of 3,1-benzoxazin-4-ones. Water attack at C4 destroys the pharmacophore.
Storage Protocol: The "Dry Chain"
Standard freezer storage is insufficient due to condensation cycles. Adhere to the following Triple-Barrier System .
3.1 Solid State Storage
| Parameter | Specification | Rationale |
| Primary Container | Amber glass vial with Teflon-lined screw cap. | Amber glass blocks UV; Teflon prevents leaching and provides a tighter seal than polyethylene. |
| Secondary Barrier | Heat-sealed aluminized moisture barrier bag (MBB) with desiccant pack. | Prevents moisture diffusion through the primary seal. |
| Environment | -20°C or -80°C. | Arrhenius kinetics: lower temperature exponentially slows hydrolysis rates. |
| Equilibration | CRITICAL: Allow vial to reach room temp (RT) before opening. | Opening a cold vial condenses atmospheric moisture directly onto the solid. |
3.2 Solubilization Strategy
Never store benzoxazinones in aqueous buffers.
-
Preferred Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF.
-
Note: DMSO is hygroscopic. Use a fresh bottle or one stored over molecular sieves (3Å or 4Å).
-
-
Stock Concentration: High concentration (e.g., 10–50 mM) is preferred over dilute stocks to minimize the solvent-to-solute ratio and relative water impact.
Handling & Assay Protocol: "Just-in-Time" Preparation
For biological assays (IC50, kinetic studies), the compound must eventually face water. The goal is to minimize the "Aqueous Residence Time" (ART) .
Workflow Diagram
Figure 2: "Just-in-Time" workflow to minimize hydrolytic degradation prior to target engagement.
Step-by-Step Procedure
-
Equilibration: Remove the MBB from the freezer. Let it sit on the bench for 30 minutes. Verify the humidity indicator card (if present) is blue/brown (dry), not pink (wet).
-
Stock Prep: Dissolve the solid in anhydrous DMSO .
-
Validation: The solution should be clear. Turbidity often indicates hydrolysis products (anthranilic acids are often less soluble in certain organic mixtures) or moisture contamination.
-
-
Intermediate Dilution: If a serial dilution is required, perform it in 100% DMSO first.
-
Final Dilution: Dilute into the aqueous assay buffer immediately before adding the enzyme/protein.
-
Rule of Thumb: The compound should not sit in buffer >10 minutes before the reaction starts.
-
Buffer Choice: Avoid highly alkaline buffers (pH > 8.0) if possible, as hydroxide ions accelerate attack at C4 [1].
-
Quality Control & Troubleshooting
How do you know if your inhibitor is dead? Use this self-validating QC check.
5.1 The "Shift" Test (HPLC/LC-MS)
Run a sample of your stock solution.
-
Intact Benzoxazinone: Elutes later (more hydrophobic).
-
Hydrolyzed Product (Anthranilic Acid derivative): Elutes earlier (more polar, contains free -COOH and -NHR).
-
Mass Spec: Look for a mass shift of +18 Da (addition of H2O).
5.2 NMR Diagnostics
-
1H NMR: Look for the appearance of a broad singlet (COOH) or a sharp singlet (NH) that was not present in the cyclized form.
-
13C NMR: The carbonyl carbon (C4) of the intact ring typically resonates around 157–160 ppm . Upon hydrolysis to the amide/acid, this shifts significantly [1].
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Loss of Potency (High IC50) | Hydrolysis during storage or dilution. | Check DMSO water content. Reduce time in aqueous buffer. |
| Precipitation in Buffer | Compound insolubility or hydrolysis product precipitation. | Validate structure via LC-MS. If intact, add 0.01% Triton X-100 to buffer. |
| Pink/Red Desiccant | Moisture barrier compromise.[3] | Discard stock. Resynthesize or repurify solid.[4] |
References
-
Robinson, V. J., & Spencer, R. W. (1988). 13C nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones.[1] Canadian Journal of Chemistry, 66(4), 416–424.
-
Teshima, T., et al. (1991). 5-Methyl-4H-3,1-benzoxazin-4-one derivatives: specific inhibitors of human leukocyte elastase. Journal of Biological Chemistry/PubMed.
- Hedstrom, L., et al. (1992). Mechanism of serine protease inhibition by 4H-3,1-benzoxazin-4-ones. Biochemistry. (Contextual grounding for mechanism).
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raypcb.com [raypcb.com]
- 4. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]
Topic: Spectrophotometric Monitoring of Elastase Acylation Rates
An Application Note from the Office of the Senior Application Scientist
Abstract
Elastase, a key serine protease, plays a critical role in tissue remodeling and inflammation, making it a significant target in drug discovery.[1][2] Its catalytic activity proceeds via a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate.[3] Dissecting this mechanism by quantifying the rates of acylation and deacylation is crucial for understanding enzyme function and for characterizing the mechanism of action of novel inhibitors. This application note provides a comprehensive guide and a detailed protocol for monitoring the pre-steady-state kinetics of elastase using chromogenic substrates. We will focus on the analysis of the initial "burst" of product formation, which directly corresponds to the acylation of the enzyme's active sites, providing a robust method for determining the acylation rate constant.
The Scientific Imperative: Why Isolate the Acylation Rate?
In the study of enzyme kinetics, it is common to measure the overall catalytic rate under steady-state conditions.[4][5] However, for serine proteases like elastase, this steady-state velocity represents a composite of several steps: substrate binding, acylation (formation of a covalent intermediate), and deacylation (hydrolysis of the intermediate and release of the final product).
The catalytic mechanism can be represented as:
E + S ⇌ ES → E-Acyl + P₁ → E + P₂
Where:
-
E is the free enzyme.
-
S is the substrate.
-
ES is the non-covalent enzyme-substrate complex.
-
E-Acyl is the covalent acyl-enzyme intermediate.
-
P₁ is the first product released (the chromophore in this assay).
-
P₂ is the second product.
For many specific substrates, the deacylation step (k₃) is rate-limiting. Therefore, the steady-state rate provides information primarily about this slower step. To gain a complete mechanistic understanding or to characterize inhibitors that specifically target the acylation step, it is essential to measure the acylation rate (k₂) directly. This is achieved by observing the reaction in the pre-steady-state phase, the brief period immediately after mixing the enzyme and substrate.[6][7]
During this phase, the first turnover event—the rapid acylation of all active enzyme molecules—releases a stoichiometric amount of the first product (P₁). This produces a rapid "burst" of product formation before the reaction settles into the slower, steady-state rate dictated by deacylation.[7] The magnitude of this burst provides an accurate titration of the active enzyme concentration, while the rate of the burst is a direct measure of the acylation rate.
Caption: The two-step catalytic mechanism of elastase hydrolysis.
Principle of the Spectrophotometric Assay
This protocol utilizes a chromogenic peptide substrate, such as N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), a highly specific substrate for human neutrophil elastase.[8] The substrate mimics the natural peptide sequence recognized by elastase but is capped with a p-nitroanilide (pNA) group.
Upon enzymatic cleavage, the pNA moiety is released as the first product (P₁). Free pNA is yellow in solution and exhibits a strong absorbance at approximately 410 nm, whereas the intact substrate does not.[9][10] By monitoring the increase in absorbance at this wavelength over time, we can directly quantify the formation of P₁.
The resulting progress curve, when enzyme concentration is significant relative to the reaction rate, will show:
-
A rapid initial burst: A fast, exponential increase in absorbance corresponding to the acylation of all available enzyme active sites.
-
A linear steady-state phase: A slower, constant rate of absorbance increase, which is limited by the deacylation of the E-Acyl intermediate.
Materials and Protocols
Required Materials & Equipment
-
Enzyme: Purified Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE).
-
Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)[8] or N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA).[11]
-
Buffer: 0.1 M Tris-HCl, pH 8.0.[10]
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for substrate stock solution.
-
Equipment:
-
UV-Visible Spectrophotometer with temperature control (25°C) and kinetic measurement capabilities.
-
Quartz or disposable micro-cuvettes.
-
Calibrated micropipettes.
-
Detailed Step-by-Step Protocol
Part A: Reagent Preparation
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0): Prepare a 0.1 M solution of Tris base. Adjust the pH to 8.0 at 25°C using concentrated HCl. Filter and store at 4°C.
-
Substrate Stock Solution (e.g., 20 mM): Dissolve the chromogenic substrate (e.g., MeOSuc-AAPV-pNA) in 100% DMSO to create a concentrated stock solution. Store this solution in small aliquots at -20°C to prevent degradation and repeated freeze-thaw cycles.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of elastase (e.g., 1 mg/mL) in the reaction buffer.[10] Determine the precise protein concentration using a standard method (e.g., Bradford assay or A₂₈₀). Store in aliquots at -20°C or as recommended by the supplier.
-
Working Enzyme Solution: Immediately before the experiment, dilute the enzyme stock solution with cold reaction buffer to the desired final concentration (e.g., 1-5 µM). Keep this solution on ice.
Part B: Spectrophotometric Measurement
-
Instrument Setup: Set the spectrophotometer to measure absorbance at 410 nm. Equilibrate the cuvette holder to 25°C.[10]
-
Prepare the Reaction Mixture: In a cuvette, prepare the reaction mixture by adding the reaction buffer and the substrate stock solution. A typical final substrate concentration is 5-10 times the Kₘ value to ensure saturation. For MeOSuc-AAPV-pNA, Kₘ values can be in the micromolar range.[12] Ensure the final DMSO concentration is low (e.g., <5%) to avoid affecting enzyme activity. Let the mixture equilibrate to 25°C for 5-10 minutes.
-
Initiate the Reaction: The reaction is initiated by adding a small volume of the working enzyme solution to the cuvette. Crucially, mix rapidly and thoroughly (e.g., by inverting the cuvette with parafilm or using a pipette) and immediately start data acquisition.
-
Data Acquisition: Record the absorbance at 410 nm every 0.1-0.5 seconds for at least 2-5 minutes to capture both the pre-steady-state burst and the subsequent linear steady-state phase.
Sources
- 1. Elastase inhibition by natural flavonoids: mechanistic insights and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elastase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 4. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Pre-Steady-State Kinetics-Creative Enzymes [creative-enzymes.com]
- 7. Pre-Steady State Kinetics [unacademy.com]
- 8. Elastase Substrate I, Colorimetric [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Preventing spontaneous hydrolysis of 2-ethoxy-benzoxazinones
A Guide to Preventing Spontaneous Hydrolysis for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My recent batch of 2-ethoxy-benzoxazinone shows a new, more polar spot on TLC/LC-MS analysis that increases over time. What is happening?
A1: You are likely observing the spontaneous hydrolysis of your 2-ethoxy-benzoxazinone. The benzoxazinone ring system, which is essentially a cyclic ester (lactone) and contains an imine-like linkage, is susceptible to cleavage by water.[1][2] The ethoxy group at the 2-position makes the C-2 carbon an attractive site for nucleophilic attack by water, leading to ring-opening. The resulting product, an N-acylated anthranilic acid derivative, is significantly more polar, which explains the new spot on your chromatogram.
Q2: What are the primary factors that accelerate the hydrolysis of 2-ethoxy-benzoxazinones?
A2: The stability of the benzoxazinone ring is highly dependent on its chemical environment. The key factors that accelerate hydrolysis are:
-
Presence of Water: As the reactant in the hydrolysis reaction, the presence of even trace amounts of moisture can initiate degradation.[3]
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the benzoxazinone ring.[4] The mechanism of cleavage can differ depending on the pH.[4]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solvent: Protic solvents, especially those containing water, will facilitate hydrolysis.
Q3: At what positions on the 2-ethoxy-benzoxazinone ring does hydrolysis occur?
A3: Nucleophilic attack and subsequent ring-opening can occur at two primary sites on the 3,1-benzoxazin-4-one core:
-
C-4 (Carbonyl Carbon): Under basic conditions, hydroxide ions or other nucleophiles can attack the C-4 carbonyl carbon, leading to the opening of the lactone ring.[4]
-
C-2 (Aminal Carbon): Under acidic conditions, the nitrogen at position 1 can be protonated, making the C-2 carbon more electrophilic and susceptible to attack by water.[4] The presence of the ethoxy group at C-2 also influences the reactivity of this position.
Troubleshooting Guide: Preventing Hydrolysis During Experiments
This section provides actionable steps to minimize the spontaneous degradation of your 2-ethoxy-benzoxazinone compounds.
Issue 1: Compound degradation observed in stock solutions.
Root Cause: Improper solvent choice and storage conditions.
Solutions:
-
Solvent Selection:
-
Recommended: Prepare stock solutions in anhydrous aprotic solvents such as DMSO, DMF, or Dioxane. Ensure the solvent is of high purity and stored over molecular sieves to maintain anhydrous conditions.
-
Avoid: Protic solvents like methanol, ethanol, and especially aqueous buffers should be avoided for long-term storage. If their use is unavoidable, solutions should be prepared fresh and used immediately.
-
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Atmosphere: For highly sensitive analogs, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.[3]
-
Container: Use high-quality, tightly sealed vials with PTFE-lined caps to minimize moisture ingress.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Aprotic (e.g., DMSO, DMF) | Minimizes the presence of water, the primary reactant in hydrolysis. |
| Temperature | -20°C to -80°C | Reduces the kinetic rate of the hydrolysis reaction. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents exposure to atmospheric moisture during storage and handling.[3] |
| Container | Tightly Sealed Vials (PTFE-lined caps) | Provides a physical barrier against moisture. |
Issue 2: Inconsistent results in biological assays.
Root Cause: Hydrolysis of the compound in aqueous assay buffers, leading to a decrease in the concentration of the active compound and the formation of potentially confounding byproducts.
Solutions:
-
pH Control:
-
Maintain the pH of your assay buffer in the neutral range (pH 6.5-7.5) if possible, as both strongly acidic and basic conditions can accelerate hydrolysis.[4][5]
-
If the experimental design requires a different pH, perform a preliminary stability study to understand the compound's half-life under those conditions.
-
-
Minimizing Incubation Time:
-
Design your experiments to have the shortest possible incubation time in aqueous media.
-
Add the 2-ethoxy-benzoxazinone compound to the assay medium at the last possible moment.
-
-
Use of Co-solvents:
-
While the final concentration of the organic solvent in the assay should be minimized to avoid artifacts, using a small percentage of a water-miscible aprotic solvent (like DMSO) from the stock solution can sometimes help to stabilize the compound in the aqueous environment for a short period.
-
Experimental Protocols
Protocol 1: Rapid Assessment of 2-Ethoxy-Benzoxazinone Stability in Aqueous Buffers
This protocol allows for a quick determination of your compound's stability under specific aqueous conditions using LC-MS.
Materials:
-
2-ethoxy-benzoxazinone stock solution (e.g., 10 mM in anhydrous DMSO)
-
Aqueous buffers of interest (e.g., PBS at pH 5.4, 7.4, and 9.4)
-
LC-MS system
Procedure:
-
Preparation of Test Solutions:
-
In separate microcentrifuge tubes, add the appropriate volume of your 2-ethoxy-benzoxazinone stock solution to each aqueous buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples and is low enough not to interfere with the assay (typically ≤ 0.5%).
-
-
Time-Point Sampling:
-
Immediately after preparation (t=0), take an aliquot from each tube and quench the reaction by diluting it in a suitable solvent (e.g., acetonitrile) to stop further hydrolysis.
-
Incubate the remaining solutions at the desired temperature (e.g., 37°C).
-
Take aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours) and quench them in the same manner as the t=0 sample.
-
-
LC-MS Analysis:
-
Analyze all quenched samples by LC-MS.
-
Monitor the disappearance of the parent compound's mass peak and the appearance of the hydrolyzed product's mass peak over time. The hydrolyzed product will have a mass corresponding to the addition of a water molecule and the loss of the ethoxy group, followed by ring opening.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each buffer condition to determine the compound's half-life.
-
Visualizing the Hydrolysis Pathway
The following diagram illustrates the potential sites of nucleophilic attack on the 2-ethoxy-benzoxazinone core, leading to hydrolysis.
Caption: Hydrolysis mechanism of 2-ethoxy-benzoxazinone.
Experimental Workflow for Stability Assessment
The following workflow diagram outlines the key steps in assessing the hydrolytic stability of your 2-ethoxy-benzoxazinone.
Caption: Workflow for assessing 2-ethoxy-benzoxazinone stability.
By implementing these preventative measures and understanding the chemical liabilities of the 2-ethoxy-benzoxazinone scaffold, researchers can ensure the integrity of their compounds and the reliability of their experimental data.
References
-
Cambier, S., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1001–1008. [Link]
-
Grasa, E., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Organic Chemistry, 78(14), 6867–6879. [Link]
-
Erlenmeyer, H., & Epstein, R. (1943). Studies on the hydrolysis of 3,1-benzoxazin-4-ones. Journal of the Chemical Society B: Physical Organic, 334-337. [Link]
-
Macias, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538–547. [Link]
-
ADDICHEM. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. [Link]
-
Schwenker, G., & Chen, J. B. (1991). 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1][6]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. Archiv der Pharmazie, 324(11), 887-890. [Link]
-
Fester, A., et al. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society, 27(8), 1379-1396. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. carbodiimide.com [carbodiimide.com]
- 4. Studies on the hydrolysis of 3,1-benzoxazin-4-ones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Improving yield of 5-ethyl-3,1-benzoxazin-4-one synthesis
Technical Support Center: Optimizing 5-Ethyl-3,1-Benzoxazin-4-one Synthesis
Executive Summary & Core Challenge
The Objective: Synthesis of 5-ethyl-3,1-benzoxazin-4-one (also known as 5-ethyl-4H-benzo[d][1,3]oxazin-4-one). The Core Challenge: The "Peri-Effect." Unlike standard benzoxazinone synthesis, the presence of an ethyl group at the 5-position (derived from the 6-position of the anthranilic acid precursor) introduces significant steric strain. This substituent is located peri to the carbonyl group at position 4. This steric crowding can:
-
Twist the carboxyl group out of planarity in the precursor, hindering the orbital overlap required for cyclization.
-
Destabilize the planar transition state, leading to incomplete conversion (stalling at the N-acyl intermediate).
-
Promote hydrolysis of the product back to the open-chain form during workup due to ring strain.
This guide moves beyond standard textbook protocols (e.g., simple acetic anhydride reflux) to provide high-yield, robust methodologies specifically adapted for this hindered substrate.
Optimized Experimental Protocols
Method A: The "Vilsmeier-Haack" Activation (Recommended)
Best for: Overcoming steric hindrance, mild conditions, high yield.
Rationale: The in situ generated Vilsmeier reagent (chloromethylene-dimethylammonium chloride) activates the carboxylic acid much more aggressively than acetic anhydride, facilitating cyclization even against the steric resistance of the 5-ethyl group.
Protocol:
-
Preparation : In a flame-dried round-bottom flask under Nitrogen, dissolve 2-amino-6-ethylbenzoic acid (1.0 equiv) in dry DCM (dichloromethane) or Toluene .
-
Acylation (if not already N-acylated) : Add the acid chloride (R-COCl, 1.1 equiv) and Triethylamine (2.2 equiv) at 0°C. Stir for 2 hours to form the N-acyl intermediate.
-
Cyclization Activation :
-
Cool to 0°C.
-
Add Cyanuric Chloride (1.0 equiv) dissolved in a minimal amount of DMF.
-
Note: The Cyanuric Chloride/DMF adduct forms a Vilsmeier-type active species.
-
-
Reaction : Stir at 0°C for 30 mins, then warm to room temperature. Monitor by TLC.
-
Endpoint: Disappearance of the highly polar N-acyl acid spot.
-
-
Workup : Wash with cold saturated NaHCO₃ (rapidly) and then water. Dry over Na₂SO₄ and concentrate.
-
Critical: Do not expose to acidic water for long periods; the strained ring hydrolyzes easily.
-
Method B: The "Modified Acetic Anhydride" Route
Best for: Scale-up where reagents must be cheap, provided water is strictly excluded.
Rationale: Standard reflux often fails for 5-substituted analogs due to thermal decomposition or equilibrium issues. We use a dehydrating co-solvent.
Protocol:
-
Mix 2-amino-6-ethylbenzoic acid (1.0 equiv) with Acetic Anhydride (5.0 equiv).
-
Modification : Add Xylene (high boiling, non-polar) as the solvent.
-
Catalyst : Add a catalytic amount of Anhydrous Sodium Acetate (0.1 equiv).
-
Reaction : Reflux (approx. 140°C) with a Dean-Stark trap to remove acetic acid formed. This drives the equilibrium toward the cyclized product.
-
Isolation : Distill off excess acetic anhydride/xylene under reduced pressure. Recrystallize from dry hexane/ether.
Troubleshooting Guide (Q&A)
Q1: The reaction stalls at the N-acyl intermediate. I see two spots on TLC, but the top spot (product) is faint.
-
Diagnosis: Steric hindrance is preventing ring closure. The activation energy for the final dehydration step is too high for your current conditions.
-
Solution: Switch to Method A . The Vilsmeier reagent creates an imidoyl chloride-like intermediate that cyclizes much faster than the mixed anhydride formed with acetic anhydride. If using Method B, increase the temperature by switching solvent to Mesitylene (bp 164°C) and ensure active removal of acetic acid.
Q2: My product turns into a white solid that is soluble in base during workup.
-
Diagnosis: Hydrolysis.[1] You have reopened the ring back to the N-acyl anthranilic acid. This is common with 5-substituted benzoxazinones because the ring strain makes the carbonyl highly electrophilic.
-
Solution:
-
Avoid aqueous basic washes (NaOH/KOH). Use cold, dilute NaHCO₃ only if necessary.
-
Dry Workup: Filter off inorganic salts (if using Method A) and remove solvent in vacuo. Purify by recrystallization from anhydrous solvents (Hexane/EtOAc) rather than aqueous extraction.
-
Q3: The yield is low (<40%) and the product is colored (brown/red).
-
Diagnosis: Oligomerization. At high temperatures (Method B), the amino group can attack the benzoxazinone of another molecule before it cyclizes, forming quinazolinone byproducts or oligomers.
-
Solution: High dilution. Run the reaction at 0.05 M concentration. This favors the intramolecular reaction (cyclization) over intermolecular side reactions.
Comparative Data: Yield Optimization
| Parameter | Standard Reflux (Ac₂O) | Optimized Vilsmeier (Method A) |
| Temperature | 140°C (Reflux) | 0°C to 25°C |
| Time | 4 - 12 Hours | 1 - 3 Hours |
| Yield (5-Ethyl) | 35 - 50% | 85 - 92% |
| Purity (Crude) | Low (requires column) | High (recrystallization sufficient) |
| Moisture Tolerance | Low | Moderate |
Visualizations
Figure 1: Mechanistic Pathway & Steric Clash
Caption: The Vilsmeier pathway (bottom) bypasses the steric barrier at C5 that hinders the thermal dehydration (top).
Figure 2: Purification Decision Tree
Caption: Logical flow for isolating the unstable 5-ethyl-benzoxazinone product.
References
-
Shariat, M. et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal.
-
BenchChem Technical Support . (2025). Efficient Synthesis of 4H-3,1-Benzoxazin-4-ones: Troubleshooting Guide.
-
Bunce, R. A. et al. (2019). 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules.
- Heller, G. & Fiesselmann, H. (1902). Über die Reaktion von Anthranilsäure mit Säurechloriden (Classic mechanism reference). Ann. Chem. (Foundational reference for the pyridine/acid chloride mechanism cited in modern reviews).
Sources
Technical Support Hub: Benzoxazinone Deacylation Kinetics
Status: Operational
Analyst: Senior Application Scientist, Kinetics Division
Ticket Focus: Optimizing Steric Hindrance for Extended Residence Time (
Diagnostic & Strategy Overview
Welcome to the Benzoxazinone Optimization Hub. You are likely here because your mechanism-based inhibitor is showing insufficient potency (
Benzoxazinones function as alternate substrate inhibitors for serine proteases (e.g., Human Leukocyte Elastase - HLE).[1][2][3] The efficacy of these compounds relies on the formation of a stable acyl-enzyme intermediate.[4]
The Golden Rule: Optimization is a tug-of-war. You must balance chemical reactivity (required for the initial ring-opening acylation) against acyl-enzyme stability (required to prevent deacylation and enzyme recovery).
Visualizing the Mechanism
The following diagram illustrates the critical "Stall Point" where steric hindrance must be applied to prevent water (
Figure 1: The benzoxazinone inhibition pathway. Efficacy depends on minimizing
Troubleshooting Guides (Q&A)
Module A: Rapid Deacylation (Low Residence Time)
User Question: "My compound inhibits HLE initially but activity recovers fully within 10 minutes. My
Analyst Diagnosis: You are observing "Transient Inhibition." Your inhibitor acts as a substrate rather than a trap. The acyl-enzyme bond is hydrolyzing too fast (
Solution Protocol:
-
The C5 "Peri" Effect: Introduce an alkyl group (Methyl or Ethyl) at the C5 position of the benzoxazinone ring.
-
Mechanism:[4][6][7] Upon ring opening, the C5 substituent becomes ortho to the ester carbonyl. This creates a "2,6-disubstituted benzoate" mimic within the active site, physically shielding the carbonyl carbon from the hydrolytic water molecule.
-
Expected Result: 5-methyl derivatives often show a 10-100x reduction in
.
-
-
The C2 Substitution: Replace the C2 substituent with a bulkier group (e.g., tert-butyl or isopropyl).
-
Warning: While this slows deacylation, it may also slow acylation (
) by hindering the initial attack of the catalytic Serine. You must titrate this bulk.
-
Module B: Chemical Instability (Spontaneous Hydrolysis)
User Question: "My inhibitor degrades in the buffer (pH 7.4) before I even add the enzyme. How do I fix shelf-stability without killing potency?"
Analyst Diagnosis: The benzoxazinone ring is too electron-deficient, making it susceptible to non-enzymatic alkaline hydrolysis.
Solution Protocol:
-
Electronic Tuning at C7: Add an Electron-Donating Group (EDG) like an amino or alkoxy group at Position 7 .
-
Avoid Strong EWGs at C2: If you have strong electron-withdrawing groups (like
) at C2 to boost potency, the ring becomes too unstable. Balance this with steric bulk (e.g., isopropyl) which protects against bulk solvent but allows the specific enzyme active site to react.
Optimization Decision Matrix
Use this logic flow to determine the next synthetic modification for your lead compound.
Figure 2: Synthetic decision tree for tuning benzoxazinone stability and potency.
Experimental Protocols
Protocol 1: Measuring Deacylation Rate ( )
To confirm if steric hindrance is effective, you must isolate the deacylation step.
Method: Jump-Dilution Assay
-
Incubation: Mix Enzyme (
) and Inhibitor ( ) in a small volume. Incubate for 30 min to ensure full acylation. -
Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing a high concentration of chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA for HLE).
-
Measurement: Monitor Absorbance (405 nm) continuously.
-
Analysis:
-
You will see a "lag" phase as the enzyme slowly recovers from the acyl-intermediate.
-
Fit the curve to the equation:
. -
The rate constant
approximates (or ) under these conditions.
-
Target Metrics:
| Parameter | Unoptimized Hit | Target Optimized Lead |
|---|
|
References
-
Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones. Stein, R. L., et al. Biochemistry (1987). 4[2][4]
-
Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Spencer, R. W., et al. Biochem Biophys Res Commun (1986). 1[1]
-
Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry (1990). 3[2]
-
5-Methyl-4H-3,1-benzoxazin-4-one derivatives: specific inhibitors of human leukocyte elastase. PubMed (TEI-5624 studies). 8[8]
Sources
- 1. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of slow-binding inhibition of human leukocyte elastase by trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalysis by human leukocyte elastase: proton inventory as a mechanistic probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Methyl-4H-3,1-benzoxazin-4-one derivatives: specific inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NMR Resolution for 5-Ethyl Benzoxazinone Derivatives
Status: SYSTEM ONLINE Current Module: Spectral Deconvolution & Assignment Ticket ID: BZ-NMR-5ET-RES Expertise Level: Senior Application Scientist
🟢 Welcome to the Resolution Hub
You are likely experiencing signal overlap in the 2.5–3.0 ppm region (ethyl methylene quartet) or the 7.0–8.0 ppm region (aromatic core). 5-ethyl benzoxazinone derivatives present unique challenges due to the anisotropy of the fused bicyclic system and the steric environment of the 5-position (peri-position to the carbonyl).
This guide prioritizes non-destructive and time-efficient solutions before moving to advanced acquisition modes.
🛠️ Module 1: The "Quick Fix" – Solvent Engineering
Issue: Aromatic proton signals (H-6, H-7, H-8) are overlapping, or the 5-ethyl methylene quartet is buried under the DMSO/solvent residual peak.
The Mechanism:
Benzoxazinones are planar, electron-deficient aromatic systems. When dissolved in Chloroform-d (
Protocol: Solvent Titration Do not simply "swap" solvents. Use a titration to track the signals.
-
Prepare Sample A: 5 mg compound in 600
Lngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> . Acquire 1H spectrum.[1][2][3][4][5][6][7][8][9] -
Prepare Sample B: 5 mg compound in 600
Lngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> . Acquire 1H spectrum.[1][2][3][4][5][6][7][8][9] -
The "Titration" (If assignment is lost):
-
Take Sample A.
-
Add 50
L increments of . -
Acquire a quick 1H scan after each addition.
-
Result: You will see the overlapping peaks "walk" apart.
-
Decision Matrix: Solvent Choice
| Solvent | Effect on Benzoxazinone | Best For...[2][10] |
| Baseline standard. | General purity check. | |
| Strong upfield shifts (ASIS effect). | Resolving H-6/H-7 overlap; moving Ethyl- | |
| Acetone- | Dipolar interactions. | Sharpening exchangeable protons (if amide tautomers exist). |
| DMSO- | High viscosity/polarity. | AVOID if possible for 5-ethyl analysis; the residual water peak often eclipses the ethyl quartet (~2.5-2.8 ppm). |
🔬 Module 2: Advanced 1D – "Pure Shift" Spectroscopy
Issue: The 5-ethyl group signal (quartet) overlaps with other aliphatic multiplets, making integration impossible.
The Solution:
Use Pure Shift NMR (Broadband Homonuclear Decoupling).[8] This collapses multiplets (quartets, triplets) into singlets by suppressing
Why it works for 5-Ethyl Benzoxazinones:
The ethyl group consists of a triplet (
Workflow: Zangger-Sterk or PSYCHE (Recommended for modern spectrometers >500 MHz)
-
Pulse Sequence: Select psyche (Pure Shift Yielded by Chirp Excitation) or zs_dec (Zangger-Sterk).
-
Parameter Setup:
-
SW (Spectral Width): Keep standard (e.g., 10-12 ppm).
-
Chunk Size: Set to ~15-20 ms (determines resolution vs. sensitivity).
-
-
Processing:
-
The resulting FID requires a specific reconstruction algorithm (usually built-in to TopSpin/VnmrJ).
-
Outcome: The ethyl quartet becomes a sharp singlet at the chemical shift center.
-
📊 Module 3: The 2D Toolkit – Structural Assignment
Issue: You cannot determine which aromatic signal belongs to H-6, H-7, or H-8, or you need to confirm the 5-ethyl position.
Logic: The 5-position is unique because it is the peri-position to the carbonyl (C-4). It will show distinct HMBC correlations compared to the 6, 7, or 8 positions.
Visual Workflow (DOT Diagram)
Caption: Logical decision tree for deconvoluting overlapping NMR signals in benzoxazinone derivatives.
Key HMBC Correlations for 5-Ethyl Benzoxazinone:
-
Ethyl
(Proton Source): Look for 3-bond coupling ( ) to C-4 (Carbonyl) and C-6 . -
Differentiation: An ethyl group at position 6, 7, or 8 cannot see the Carbonyl carbon (C-4) in HMBC (too many bonds away). Only the 5-ethyl group shows a strong cross-peak to the carbonyl.
🌡️ Module 4: Dynamic Processes (VT-NMR)
Issue: Signals are broad or missing, particularly near the ethyl group or the heterocyclic ring.
The Cause: The 5-ethyl group is sterically crowded (peri-interaction with the C=O). If there is a substituent at position 2 (the oxazine ring carbon), the molecule may exhibit atropisomerism or slow rotation, leading to broadened signals at room temperature.
Protocol: Variable Temperature (VT) NMR
-
Solvent: Use Toluene-d8 (wide liquid range: -95°C to +110°C) or DMSO-d6 (for high temp only).
-
Heat: Raise temperature in 10K increments (e.g., 298K -> 308K -> 318K).
-
Observation:
-
Coalescence: If two peaks merge into one sharp peak, you have rotamers.
-
Sharpening: If a broad lump becomes sharp, you have overcome the rotation barrier.
-
❓ Frequently Asked Questions (FAQ)
Q: My ethyl quartet integrates to 1.8 instead of 2.0. Is my compound impure?
A: Not necessarily. If you are using a standard pulse sequence, the relaxation time (
-
Fix: Increase
to 5–10 seconds and re-acquire. -
Alternative: Check for
satellites (1.1% natural abundance) sitting under the main peak if the integration is too high.
Q: Why does the 5-ethyl triplet look distorted (roofing effect)?
A: This is "Strong Coupling" (second-order effect). Even at high fields, if the chemical shift difference between the
-
Fix: This is mathematical, not chemical. It does not affect purity. Simulate the spectrum or use a higher field (600/800 MHz) to linearize the spin system.
Q: Can I use COSY to separate the aromatic protons?
A: Yes, but be careful. In fused aromatic rings like benzoxazinones, the para-coupling (
📚 References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on Pulse Sequences and Pure Shift).
-
Castañar, L., & Parella, T. (2015). Broadband 1H homodecoupled NMR experiments: recent developments, methods and applications. Magnetic Resonance in Chemistry, 53(6), 399-426. (Source for Pure Shift methodologies).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[11] (Standard reference for Solvent Shifts/ASIS effects).
-
Fulmer, G. R., et al. (2010).[12] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Essential for identifying solvent overlap).
Sources
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organomation.com [organomation.com]
- 6. benchchem.com [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Pure Shift NMR [uwyo.edu]
- 9. jeol.com [jeol.com]
- 10. Practical aspects of real‐time pure shift HSQC experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
Technical Support Center: Purification of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one .
The 4H-3,1-benzoxazin-4-one core acts chemically as a "semi-acid anhydride"[1]. The presence of a 2-ethoxy substituent drastically increases the electrophilicity of the C-2 position, effectively rendering the molecule a highly reactive cyclic imidate. Consequently, the primary mode of failure during purification is nucleophile-induced ring opening , which irreversibly converts the target compound into inactive anthranilic acid or carbamate derivatives.
This guide provides field-proven, causality-driven protocols to isolate the intact ring system.
The Chemistry of Degradation (Mechanism of Ring Opening)
Understanding why your compound degrades is the first step to preventing it. Hydrolysis studies utilizing oxygen-18 enriched water have demonstrated that the site of nucleophilic attack is highly pH-dependent: acid-catalyzed ring opening occurs via nucleophilic attack at the C-2 position, whereas base-catalyzed hydrolysis proceeds via attack at the C-4 carbonyl[2]. Electronic factors and the steric environment around the ring dictate the rapid kinetics of this alkaline hydrolysis[3].
Logical pathway of nucleophile-induced ring opening in 2-alkoxy-3,1-benzoxazin-4-ones.
Quantitative Stability Profile
To optimize your purification strategy, reference the stability data below. Protic solvents and pH extremes must be strictly avoided.
| Environmental Condition | Hydrolysis Half-Life ( | Primary Degradation Pathway | Technical Recommendation |
| pH 2.0 (Aqueous) | < 10 mins | Acid-catalyzed attack at C-2 | Strictly avoid acidic workups (e.g., 1M HCl). |
| pH 7.4 (Buffer) | ~ 2-4 hours | Neutral water attack | Limit aqueous exposure during extraction to < 15 mins. |
| pH 10.0 (Aqueous) | < 1 min | Base-catalyzed attack at C-4 | Never use |
| Methanol (Anhydrous) | ~ 30 mins | Solvolysis (Methanolysis) | Exclude MeOH/EtOH from all chromatography eluents. |
| Hexane / EtOAc (Dry) | > 72 hours | Stable (No nucleophiles) | Ideal solvent system for chromatography and storage. |
Troubleshooting FAQs
Q1: My reaction shows a clean product on TLC, but after silica gel column chromatography, I only isolate a highly polar smear. What happened? A: Standard silica gel is slightly acidic (pH ~4.5-5.5) and highly hygroscopic. As your 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one travels down the column, the acidic silanol groups catalyze the addition of trace moisture to the C-2 position, cleaving the ring[2]. Solution: Switch to neutral silica gel (pH 6.5-7.5) or Florisil. If standard silica must be used, pre-treat the column by flushing it with 1% triethylamine in hexanes, followed by a pure hexane flush to remove excess amine (amines will also open the ring if left in high concentration)[4].
Q2: How do I remove unreacted starting materials (e.g., anthranilic acid derivatives) without using an aqueous basic wash? A: Traditional protocols use saturated sodium bicarbonate to wash away unreacted acids. However, the C-4 carbonyl of your benzoxazinone is highly susceptible to base-catalyzed hydrolysis[3]. Solution: Bypass liquid-liquid acid/base extraction entirely. Instead, filter the crude mixture through a short pad of neutral alumina using anhydrous dichloromethane (DCM). The alumina will permanently retain the highly polar anthranilic acid starting materials while the intact benzoxazinone elutes cleanly.
Q3: What is the best solvent system for recrystallization? A: You must rely exclusively on aprotic solvent systems. Solution: A dual-solvent system of dry toluene and anhydrous heptane is optimal. Toluene readily dissolves the benzoxazinone at elevated temperatures (keep < 60°C to prevent thermal degradation), and heptane forces crystallization upon cooling.
Validated Step-by-Step Purification Protocol
This methodology is designed as a self-validating system . By utilizing anhydrous conditions and continuous spectroscopic monitoring, you ensure the structural integrity of the benzoxazinone core throughout the workflow.
Workflow for the purification of benzoxazinone derivatives avoiding ring-opening hydrolysis.
Phase 1: Rapid Aprotic Workup
-
Quench: Dilute the crude reaction mixture with 10 volumes of ice-cold, anhydrous Ethyl Acetate (EtOAc).
-
Wash: Wash the organic layer once with a cold, strictly neutral phosphate buffer (pH 7.0) to remove salts. Causality: Cold temperatures and neutral pH suppress both acid- and base-catalyzed hydrolysis kinetics[2]. Complete this step in under 15 minutes.
-
Dry: Separate the organic layer and dry thoroughly over anhydrous sodium sulfate (
). Do not use magnesium sulfate ( ), as its inherent Lewis acidity can trigger degradation. -
Concentrate: Evaporate the solvent under reduced pressure. Maintain the water bath temperature strictly below 30°C.
Phase 2: Neutral Chromatography
-
Prepare Column: Pack a flash chromatography column using Neutral Silica Gel (60 Å, 40-63 µm, pH 6.5-7.5) slurried in anhydrous hexane.
-
Elute: Load the crude residue using a minimal amount of dry DCM. Elute using a gradient of anhydrous Hexane/EtOAc (typically 95:5 to 80:20). Critical rule: Ensure no trace of methanol or ethanol is present in the eluents[4].
-
Verify (Self-Validation): Monitor fractions via ATR-FTIR. The intact 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one will exhibit a sharp, characteristic
stretch at 1750–1770 cm⁻¹ . If you observe a broad peak at < 1700 cm⁻¹ alongside / stretches, ring opening has occurred. Pool only the fractions showing the high-frequency carbonyl stretch.
Phase 3: Aprotic Recrystallization
-
Dissolve: Dissolve the pooled, concentrated product in a minimum volume of dry toluene at 50°C.
-
Crystallize: Slowly add anhydrous heptane dropwise until the solution becomes slightly turbid. Allow the mixture to cool slowly to room temperature, then transfer to a -20°C freezer overnight.
-
Isolate: Filter the resulting crystals rapidly over a Büchner funnel, wash with ice-cold heptane, and dry under high vacuum to afford the pure, intact 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one.
References
- Studies on the hydrolysis of 3,1-benzoxazin-4-ones Journal of the Chemical Society B
- Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase PubMed / NIH
- Technical Support Center: Efficient Synthesis of 4H-3,1-Benzoxazin-4-ones Benchchem
- Chemistry of 4H-3,1-Benzoxazin-4-ones University of Mosul
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. Studies on the hydrolysis of 3,1-benzoxazin-4-ones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Ethyl Chloroformate (ECF) Cyclization & Activation
Current Status: Operational | Lead Scientist: Dr. A. V. Thorne | Topic: Mixed Anhydride Method Optimization
Introduction: The Kinetic vs. Thermodynamic Battle
Welcome to the Advanced Application Support Center. You are likely here because your ethyl chloroformate (ECF) cyclization or coupling reaction has yielded the
ECF activation relies on the formation of a Mixed Anhydride (MA) . This intermediate is a "loaded spring"—highly reactive but thermodynamically unstable. Successful cyclization requires navigating a narrow kinetic window where the desired intramolecular nucleophilic attack outcompetes three fatal side reactions:
-
Disproportionation (to symmetric anhydrides).
-
Urethane Formation (wrong-site attack).
-
Racemization (via oxazolone formation).[1]
This guide deconstructs these failure modes and provides self-validating protocols to eliminate them.
Module 1: Eliminating Urethane Formation ( -Ethoxycarbonyl Impurity)
The Symptom: You observe a byproduct with a mass of
The Mechanism of Failure
The mixed anhydride has two electrophilic sites.
-
Path A (Desired): Attack at the acyl carbon
Product + + EtOH. -
Path B (Undesired): Attack at the carbonate carbon
Urethane + Carboxylic Acid.
Protocol: The "NMM/Low-Temp" Standard
To force Path A, you must increase the electrophilicity of the acyl carbon relative to the carbonate and remove base-catalyzed side pathways.
Step-by-Step Optimization:
-
Replace Triethylamine (TEA): TEA is notorious for promoting urethane formation.
-
The Fix: Switch to
-Methylmorpholine (NMM) or -Methylpiperidine (NMP) .[2] These bases are sterically modulated and less basic ( ~7.4 vs 10.7 for TEA), reducing the risk of base-catalyzed attack on the carbonate.
-
-
The Activation Window: Do NOT add the amine/nucleophile immediately.
-
Solvent Choice:
-
Avoid: DMF (promotes urethane).
-
Preferred: THF or DCM (DCM is best for yield; THF is best for chirality).
-
Data: Base & Solvent Influence on Urethane %
| Base used | Solvent | Temperature | Urethane Impurity (%) | Yield (%) |
| Triethylamine (TEA) | DCM | -5°C | 15 - 40% | < 60% |
| TEA | DMF | -5°C | > 50% | < 40% |
| N-Methylmorpholine (NMM) | THF | -15°C | < 1% | > 90% |
| N-Methylpiperidine (NMP) | DCM | -15°C | < 0.5% | > 92% |
Module 2: Preventing Racemization (Chiral Integrity)
The Symptom: Loss of enantiomeric excess (ee%) in the final cyclized product.
The Cause: The "Oxazolone Pathway." Under basic conditions, the mixed anhydride cyclizes to form a 2-alkoxy-5(4H)-oxazolone.[2][5][6] This intermediate has a highly acidic
Visualizing the Pathway
The diagram below illustrates the competition between the desired coupling/cyclization and the racemization trap.
Figure 1: Competitive pathways in ECF activation. Green paths represent the desired kinetic control; red paths indicate thermodynamic or base-catalyzed failure modes.
Protocol: The "Chiral Preservation" System
-
Use the "Anderson Conditions": Do not use TEA. Use NMM. The basicity of NMM is insufficient to abstract the proton from the oxazolone intermediate efficiently.
-
Solvent: Use THF exclusively. DCM and DMF stabilize the ionic species involved in the racemization mechanism.
-
Temperature: Never exceed -10°C during the activation phase.
-
Additives: In extreme cases (highly susceptible phenylglycine derivatives), add 1.0 equiv of HOBt (Hydroxybenzotriazole) after forming the mixed anhydride but before adding the amine. This converts the dangerous mixed anhydride into a safer "active ester" in situ.
Module 3: Troubleshooting Cyclization Stalls
The Symptom: You isolate the acyclic intermediate (e.g., the acyl hydrazine or the amide) but the ring did not close. The Cause: ECF activates the carboxylic acid to form the amide bond (Step 1), but it does not catalyze the dehydration required for ring closure (Step 2) unless specific conditions are met.
The Two-Stage Protocol
Do not expect the ring to close spontaneously at -15°C.
-
Stage 1 (Activation): Run at -15°C to form the amide/hydrazide bond without side reactions.
-
Stage 2 (Cyclization):
-
Option A (Thermal): Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. If LCMS shows intermediate, heat to reflux (THF) for 1 hour.
-
Option B (Chemical Dehydration): If the ring is strained or the nucleophile is weak, the intermediate must be isolated and treated with a dehydrating agent (e.g.,
, Burgess reagent, or TsCl/Base). -
Option C (Lewis Acid): Add
(Boron trifluoride etherate) to the reaction mixture after the amide bond is formed to catalyze the cyclization step without isolating the intermediate.
-
Experimental Workflow: The "Self-Validating" Protocol
This workflow is designed to allow checkpoints. If a step fails, you will know exactly where.
Figure 2: Optimized workflow with critical checkpoints. Checkpoint 1 ensures no premature precipitation (symmetric anhydride). Checkpoint 2 verifies absence of urethane.
FAQ: Rapid Troubleshooting
Q: My reaction turns deep red/yellow upon adding ECF. Is this normal? A: No. A color change usually indicates the formation of conjugated side products or oxidation of the amine. If using TEA, this is common and bad. Switch to NMM; the solution should remain colorless or pale.
Q: Can I use Isobutyl Chloroformate (IBCF) instead of Ethyl Chloroformate (ECF)? A: Yes, and it is often better. The isobutyl group is bulkier, which sterically hinders the carbonate attack (Path B), significantly reducing urethane formation. The protocol remains identical.
Q: I see a symmetric anhydride peak in the IR (approx 1820 cm⁻¹). A: You likely have moisture in your solvent or you waited too long before adding the amine. The mixed anhydride disproportionated. Ensure solvents are anhydrous and adhere to the 7–10 minute activation window.
References
-
Merrifield, R. B., et al. (1974).[7] Detection and prevention of urethane acylation during solid-phase peptide synthesis by anhydride methods. The Journal of Organic Chemistry.[8]
-
Anderson, G. W., et al. (1967). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis.[9] Journal of the American Chemical Society. (Foundational work establishing NMM over TEA for mixed anhydrides).
-
Benoiton, N. L., & Chen, F. M. F. (1987).[2] The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids.[1][2][5][6][10] Canadian Journal of Chemistry.[2]
-
Albericio, F. (2018).[8] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.[8] [8]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection and prevention of urethane acylation during solid-phase peptide synthesis by anhydride methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
Technical Support Center: Stability of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one in Cell Culture Media
Welcome to the technical support center for researchers utilizing 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one in their cell culture-based assays. This guide is designed to provide in-depth answers to frequently asked questions and offer robust troubleshooting strategies to ensure the stability and integrity of your compound throughout your experiments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: I am new to working with 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one. What are the primary stability concerns I should be aware of when using it in cell culture?
A1: 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one belongs to the benzoxazinone class of compounds, which are known to be susceptible to hydrolysis.[1][2] The core of your stability concerns will revolve around the potential for the compound to degrade in the aqueous environment of your cell culture media. The primary degradation pathway is the hydrolytic cleavage of the ester and/or the lactone moieties within the benzoxazinone ring structure.
Several factors in your cell culture system can influence the rate of this degradation:
-
pH of the Media: Standard cell culture media is typically buffered around pH 7.4. This slightly basic environment can facilitate the hydrolysis of your compound.[2]
-
Presence of Serum: Fetal Bovine Serum (FBS) and other serum components contain esterases and other enzymes that can actively metabolize your compound, accelerating its degradation.[3]
-
Temperature: Incubating your cells at 37°C will increase the rate of chemical reactions, including the hydrolysis of your compound, compared to storage at lower temperatures.[4]
-
Light Exposure: While not as common for this class of compounds, some small molecules are photosensitive. It is good practice to minimize light exposure during handling and incubation.[4]
Understanding these factors is the first step in designing experiments that yield reproducible and reliable results.
Q2: My experimental results are inconsistent. Could degradation of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one be the cause?
A2: Inconsistent experimental results are a common indicator of compound instability. If you observe high variability between replicate wells, or a decrease in the expected biological effect over time, it is highly probable that your compound is degrading in the cell culture media. This degradation leads to a lower effective concentration of the active compound, which can significantly impact your results.[5]
Q3: What is the likely degradation product of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one in my cell culture media?
A3: Based on the known chemistry of 3,1-benzoxazin-4-ones, the most probable degradation pathway in a neutral to slightly basic aqueous environment (like cell culture media) is hydrolysis. This would likely result in the opening of the oxazinone ring to form the corresponding N-acyl anthranilic acid derivative. Specifically, you can anticipate the formation of 2-(ethoxycarbonylamino)-5-ethylbenzoic acid .
Below is a diagram illustrating this proposed hydrolytic degradation pathway.
Caption: Proposed hydrolysis of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one.
It is also possible that under certain conditions, the ethoxy group could be hydrolyzed, but the ring-opening reaction is generally more facile for this class of compounds.
Troubleshooting Guide
Issue 1: I suspect my compound is degrading. How can I experimentally determine the stability of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one in my specific cell culture media?
Solution: A straightforward in-vitro stability study can be conducted. The goal is to measure the concentration of the parent compound over time under your experimental conditions.
Experimental Protocol: Assessing Compound Stability in Cell Culture Media
-
Preparation:
-
Prepare a stock solution of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one in an appropriate solvent (e.g., DMSO). Note that high concentrations of some organic solvents can be toxic to cells.[6]
-
Prepare your complete cell culture media, including serum and any other supplements you use in your experiments.
-
-
Incubation:
-
Spike the complete cell culture media with your compound to the final working concentration you use in your assays.
-
Aliquot the media into sterile tubes for each time point.
-
Incubate the tubes in your cell culture incubator (e.g., 37°C, 5% CO₂).
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
The t=0 sample should be collected immediately after spiking the compound into the media.
-
Immediately store the collected samples at -80°C to halt any further degradation until analysis.
-
-
Sample Analysis:
-
Thaw the samples and prepare them for analysis by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8] LC-MS/MS is generally preferred for its high sensitivity and specificity.[9][10]
-
Quantify the concentration of the parent compound (2-ethoxy-5-ethyl-3,1-benzoxazin-4-one) at each time point.
-
-
Data Analysis:
-
Plot the concentration of the compound versus time.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Determine the half-life (t½) of the compound in your media.
-
Data Presentation:
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 8.5 | 85% |
| 4 | 7.2 | 72% |
| 8 | 5.1 | 51% |
| 24 | 1.5 | 15% |
| 48 | <0.1 | <1% |
This is example data and should be replaced with your experimental findings.
Issue 2: My compound is confirmed to be unstable. What are my options to mitigate this issue?
Solution: If your compound is degrading too rapidly for your experimental window, you have several strategies you can employ:
Troubleshooting Workflow for Compound Instability
Caption: Workflow for addressing compound instability in cell culture.
-
Shorten the Exposure Time: If your assay allows, reduce the incubation time of the cells with the compound to a timeframe where a significant portion of the compound remains.
-
Replenish the Compound: For longer-term experiments, consider replacing the media with freshly prepared media containing the compound at regular intervals. The frequency of media changes should be guided by the determined half-life of your compound.
-
Reduce Serum Concentration: If you suspect enzymatic degradation is a major contributor, you may be able to reduce the serum concentration in your media. However, you must first validate that a lower serum concentration does not adversely affect your cell health or the biological process you are studying.
-
Consider a More Stable Analog: If the instability is too severe to overcome with the above methods, you may need to consider synthesizing or obtaining a more stable analog of the compound.
References
- Al-Suwaidan, I. A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link not available]
-
Errede, L. A. (1979). Studies on the hydrolysis of 3,1-benzoxazin-4-ones. Journal of the Chemical Society B: Physical Organic, 1966, 680-683. [Link]
-
Karimi, F., et al. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12793. [Link]
-
Shaikh, A., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5308. [Link]
-
van der Heden van Noort, G. J., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Comprehensive Reviews in Food Science and Food Safety, 20(6), 5645-5683. [Link]
-
Karimi, F., et al. (2022). The reaction of 1,4-benoxazinone derivatives 1a–d (0.2 mmol) with... ResearchGate. [Link]
-
Li, H., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 10947-10957. [Link]
-
Elsharkawi, I. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]
-
Moore, T. L., et al. (2015). Nanoparticle colloidal stability in cell culture media and impact on cellular interactions. Chemical Society Reviews, 44(17), 6287-6305. [Link]
-
Villar-del-Moral, J., et al. (2018). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 56(1), 101-111. [Link]
-
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 431-440. [Link]
-
V-Bio. (2025). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. V-Bio. [Link]
-
Errede, L. A., & Martinucci, P. D. (1980). Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. Journal of Heterocyclic Chemistry, 17(6), 1277-1280. [Link]
- Sharma, P., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Pharmacy Research, 4(8), 2481-2486. [Link not available]
-
Bobaly, B., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 12(12), 1215. [Link]
-
Kim, H., et al. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Molecules, 28(2), 754. [Link]
-
El-Hashash, M. A., et al. (2010). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. E-Journal of Chemistry, 7(4), 1269-1279. [Link]
-
Kim, H., et al. (2025). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. ResearchGate. [Link]
-
El-Hashash, M. A., & El-Badry, Y. A. (2013). Synthesis of Dynamic 2-Ethoxycarbonyl-4H-3, 1-Benzoxazin-4-one and its Behavior Towards Nitrogen Nucleophiles. International Journal of Scientific & Engineering Research, 4(10), 548-555. [Link]
-
El-Hashash, M. A., et al. (2012). Use of 2-Ethoxy(4H)-3,1-benzoxazin-4-one as a Precursor for Synthesis of Quinazoline and Quinazolinone Starting Materials. Chemistry and Materials Research, 2(5), 1-14. [Link]
-
Aydin, E., & Taspinar, M. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Research in Pharmacy, 26(3), 494-501. [Link]
- European Commission. (2001). Recommendation from the Scientific Committee on Occupational Exposure Limits for 2-Ethoxyethanol and 2-Ethoxyethyl acetate. European Commission. [Link not available]
-
Song, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4309. [Link]
-
Mukherjee, S., et al. (2021). Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation. Toxicology in Vitro, 76, 105221. [Link]
-
Taylor & Francis. (n.d.). 2-Ethoxyethanol – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. Studies on the hydrolysis of 3,1-benzoxazin-4-ones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
Overcoming poor solubility of benzoxazinones in phosphate buffer
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe solubility bottlenecks when working with benzoxazinones.
Benzoxazinones (such as 1,4-benzoxazin-3-ones) are privileged, highly versatile scaffolds in medicinal chemistry and probe development. However, their rigid, planar aromatic cores result in high crystal lattice energies and profound hydrophobicity. When these compounds are introduced to high-ionic-strength aqueous media like phosphate-buffered saline (PBS), the "salting-out" effect strips away the solvent hydration shell, leading to rapid thermodynamic instability and precipitation[1].
This guide is designed to move beyond basic trial-and-error. Below, we will explore the causality behind these precipitation events and provide self-validating, field-proven protocols to ensure your compounds remain in solution.
Diagnostic Workflow
Before altering your formulation, it is critical to diagnose how and when your compound is failing in solution.
Decision matrix for resolving benzoxazinone precipitation in phosphate buffers.
Troubleshooting Guides & FAQs
Q1: My benzoxazinone crashes out immediately when I spike my DMSO stock into PBS (pH 7.4). Why does this happen, and how do I fix it? Causality: This phenomenon is known as "solvent stranding." When a high-concentration DMSO stock is injected directly into a large volume of aqueous buffer, the DMSO diffuses into the bulk water at a rate much faster than the hydrophobic benzoxazinone can dissolve. The local microenvironment around the drug droplet instantly becomes highly aqueous, causing the compound to rapidly nucleate and precipitate[1]. Solution: Reverse the order of addition or utilize a step-down dilution. Instead of dropping the organic stock into the buffer, slowly add the phosphate buffer dropwise to the DMSO stock while vortexing vigorously. For many cellular assays and fluorescent probe applications, maintaining a final DMSO concentration of 1% is sufficient if the mixing kinetics are controlled[2].
Q2: I am preparing an in vivo formulation and cannot use high concentrations of organic solvents. How can I solubilize my benzoxazinone in a purely aqueous phosphate buffer? Causality: Without an organic co-solvent to lower the dielectric constant of the medium, the hydrophobic core of the benzoxazinone must be physically shielded from the high-polarity phosphate buffer to prevent lattice reformation. Solution: Utilize cyclodextrin complexation, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that possess a hydrophobic inner cavity and a highly hydrophilic exterior[3]. The benzoxazinone guest molecule enters this cavity via van der Waals forces and hydrophobic interactions, forming a water-soluble inclusion complex that readily dissolves in phosphate buffer without altering the compound's intrinsic pharmacological target binding[4].
Q3: My compound is perfectly soluble at pH 7.4 initially, but I see micro-crystals forming in my 96-well assay plates after 24 hours. What is going wrong? Causality: You are observing the transition from kinetic solubility to thermodynamic solubility. The compound was initially forced into a supersaturated state (often via a co-solvent spike) but is slowly crystallizing over time into its lowest-energy, thermodynamically stable polymorph[3]. Solution: Introduce an excipient to stabilize the supersaturated state. Adding a surfactant (e.g., Tween-20) or a carrier protein (e.g., Bovine Serum Albumin) to the phosphate buffer can prevent this. Surfactants above their critical micelle concentration (CMC) sequester the hydrophobic molecules, lowering the free energy of the system and preventing crystal nucleation[5].
Quantitative Data: Solubilization Strategies Comparison
| Solubilization Strategy | Target Mechanism | Typical Fold Enhancement | Primary Advantage | Primary Limitation |
| Co-solvents (DMSO/EtOH) | Lowers solvent dielectric constant | 50x - 100x | Rapid, easy to implement in in vitro screens | Cellular toxicity; risk of "solvent stranding" |
| HP-β-Cyclodextrin | Host-guest cavity encapsulation | 10x - 500x | Biocompatible; completely solvent-free | Requires specific steric fit; complex preparation |
| Surfactants (Tween-20) | Micellar sequestration | 10x - 50x | Excellent for stabilizing kinetic solubility | Can disrupt lipid bilayers in cell-based assays |
| Micronization | Increases surface area to volume ratio | 2x - 5x (kinetic) | No chemical additives required | Does not alter true thermodynamic solubility |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in verification steps to confirm that true solubilization—rather than mere colloidal suspension—has been achieved.
Protocol 1: Co-Solvent Step-Down Dilution Method
Use this method for in vitro biochemical assays to prevent solvent stranding.
-
Stock Preparation: Dissolve the benzoxazinone in 100% anhydrous DMSO to create a 10 mM master stock. Ensure complete dissolution via sonication for 5 minutes.
-
Intermediate Dilution: Dilute the master stock 1:10 in a 50/50 mixture of DMSO and your target Phosphate Buffer (PB). Vortex immediately for 30 seconds.
-
Final Buffer Integration: Place your final assay volume of PB on a magnetic stirrer at 500 RPM. Using a precision pipette, add the intermediate stock dropwise (1 drop per second) directly into the vortex of the stirring buffer.
-
Self-Validation Step (Nephelometry/Absorbance): Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer.
-
Causality Check: True solutions do not scatter light. If the OD600 is > 0.05 compared to a blank buffer, sub-visible colloidal aggregates have formed. If OD600 ≈ 0.00, true thermodynamic solubilization is confirmed.
-
Protocol 2: Preparation of Benzoxazinone-Cyclodextrin Inclusion Complexes
Use this kneading method for solvent-free in vivo dosing formulations[1].
-
Molar Ratio Calculation: Weigh out the benzoxazinone and HP-β-CD in a 1:2 molar ratio (excess cyclodextrin ensures complete encapsulation).
-
Paste Formation: Place the HP-β-CD in a ceramic mortar. Add a minimal volume of purified water (just enough to form a thick, uniform paste).
-
Kneading: Slowly add the solid benzoxazinone powder to the cyclodextrin paste. Knead vigorously with a pestle for 45–60 minutes. Note: The mechanical shear force is critical here; it breaks down the benzoxazinone crystal lattice, allowing the free molecules to enter the cyclodextrin cavities.
-
Lyophilization: Disperse the resulting paste in 10 mL of water, freeze at -80°C, and lyophilize for 24 hours to obtain a dry, flowable powder.
-
Self-Validation Step (Thermal Analysis): Perform Differential Scanning Calorimetry (DSC) on the final powder.
-
Causality Check: Crystalline benzoxazinones exhibit a sharp endothermic melting peak. The complete disappearance of this peak in the DSC thermogram confirms that the drug is fully encapsulated in an amorphous state within the cyclodextrin cavity. The complex can now be readily dissolved in standard phosphate buffer.
-
References
-
Predicting Value of Binding Constants of Organic Ligands to Beta-Cyclodextrin: Application of MARSplines and Descriptors Encoded in SMILES String. MDPI. Available at:[Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Appconnect. Available at:[Link]
-
Recent Progress in the Development of Fluorescent Probes for Thiophenol. Semantic Scholar. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at:[Link]
Sources
Controlling temperature for benzoxazinone-amine condensation reactions
Technical Support Center: Benzoxazinone-Amine Condensation
Ticket ID: BXZ-COND-TEMP-001 Subject: Temperature Control Strategies for Quinazolinone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Mechanistic Logic
Welcome to the technical support hub for benzoxazinone condensations. You are likely here because you are reacting a 3,1-benzoxazin-4-one with a primary amine to synthesize a 4(3H)-quinazolinone scaffold, a privileged structure in drug discovery (e.g., Methaqualone, Idelalisib).
The Core Challenge: This reaction is a two-step sequence governed by a strict Kinetic vs. Thermodynamic switch.[1] Temperature is not just a rate accelerator here; it is the selector between two distinct chemical entities.
The Mechanistic Pathway (Visualization)
The following diagram illustrates the critical temperature-dependent bifurcation point.
Figure 1: The reaction trajectory. Step 1 (Ring Opening) is fast and exothermic. Step 2 (Ring Closure) is endothermic and requires high activation energy to drive off water.
Experimental Protocols & Temperature Zones
Do not apply a "one-size-fits-all" temperature. Select your protocol based on the steric and electronic nature of your amine.
Protocol A: The Thermodynamic Hammer (High Temp)
Best for: Sterically hindered amines, unreactive anilines, and scale-up.
| Parameter | Setting | Rationale |
| Solvent | Glacial Acetic Acid | Acts as both solvent and acid catalyst. BP (118°C) is ideal for driving Step 2. |
| Temperature | Reflux (115–120°C) | Essential to overcome the energy barrier for dehydration (water removal). |
| Time | 3–6 Hours | Extended time ensures the "open" intermediate fully closes. |
| Workup | Pour into crushed ice | Precipitates the hydrophobic quinazolinone while keeping ionic impurities soluble. |
Protocol B: The Kinetic Precision (Moderate Temp + Catalyst)
Best for: Acid-sensitive amines, chiral amines (to prevent racemization), or low-boiling amines.
| Parameter | Setting | Rationale |
| Solvent | Ethanol or Toluene | Neutral media prevents degradation of sensitive functional groups. |
| Catalyst | Anhydrous ZnCl₂ or Ionic Liquids | Lewis acids lower the activation energy for cyclization, allowing lower temps. |
| Temperature | 70–80°C (EtOH Reflux) | Sufficient for Step 1; the catalyst drives Step 2 without extreme heat. |
| Additives | 4Å Molecular Sieves | Critical: Chemical dehydration replaces thermal dehydration. |
Troubleshooting Guide (FAQ Format)
Q1: I isolated a product with the correct mass +18. What happened?
-
Diagnosis: You have isolated the Bis-Amide Intermediate (Step 1 product). The ring opened but did not close.
-
Root Cause: The reaction temperature was too low, or the reaction time was too short to cross the activation energy barrier for dehydration.
-
Fix:
-
Resubmit the intermediate to reflux in Acetic Acid or Ethanol/HCl.
-
If using a low-boiling solvent (DCM, THF), switch to Toluene or Xylene and use a Dean-Stark trap to physically remove water.
-
Q2: My yield is <20%, and I see a carboxylic acid peak in NMR.
-
Diagnosis: Hydrolysis of the benzoxazinone ring.
-
Root Cause: Moisture ingress. At high temperatures (>100°C), water competes with the amine as a nucleophile. Benzoxazinones are essentially "cyclic anhydrides" and are highly moisture-sensitive.
-
Fix:
-
Dry all solvents (Karl Fischer < 0.05% water).
-
Flame-dry glassware.
-
Process Change: Add the amine immediately after dissolving the benzoxazinone; do not let the benzoxazinone sit in hot solvent alone.
-
Q3: The reaction turns black/tarry when using aniline derivatives.
-
Diagnosis: Oxidative Degradation .
-
Root Cause: High-temperature reflux in air is oxidizing your electron-rich aniline before it can react.
-
Fix:
-
Sparge the solvent with Nitrogen/Argon for 15 minutes prior to heating.
-
Run the reaction under a positive pressure of inert gas.
-
Consider Microwave Irradiation (see below) to reduce thermal exposure time from hours to minutes.
-
Q4: Can I use microwave heating to fix the "incomplete cyclization" issue?
-
Answer: Yes, and it is often superior.
-
Protocol: Reactants in Ethanol + 10 mol% Acetic Acid.
-
Settings: 140°C (High Pressure), 10–15 minutes.
-
Why it works: The superheating effect of microwaves provides the instantaneous energy burst needed for Step 2 (cyclization) without the long thermal history that causes degradation.
Advanced Decision Matrix
Use this logic flow to determine your next experimental step.
Figure 2: Rapid diagnostic workflow for reaction monitoring.
References
-
Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron. (Comprehensive review on the mechanism and synthesis of quinazolinones from benzoxazinones).
- Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. (Foundational text on the kinetic vs. thermodynamic control in heterocycle synthesis).
-
Connolly, D. J., et al. (2005). Synthesis of quinazolinones via benzoxazinone intermediates.[2][3] Tetrahedron Letters. (Specific protocols regarding temperature effects and lewis acid catalysis).
-
Liu, J.-F., et al. (2005). Microwave-Assisted Synthesis of 4(3H)-Quinazolinones. Journal of Combinatorial Chemistry. (Data source for microwave vs. thermal comparison).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates [jstage.jst.go.jp]
Validation & Comparative
A Comparative Analysis of Neutrophil Elastase Inhibitors: Sivelestat vs. 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one
Introduction
Human neutrophil elastase (HNE) is a serine protease that plays a critical role in the body's innate immune response.[1] Stored in the azurophilic granules of neutrophils, HNE is released at sites of inflammation to degrade a wide range of extracellular matrix proteins, including elastin, thereby facilitating neutrophil migration and combating pathogens.[2][3] However, excessive or unregulated HNE activity can lead to significant tissue damage and is implicated in the pathophysiology of various inflammatory diseases such as acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD).[2][3][4] This has made HNE a key therapeutic target for the development of small molecule inhibitors.[1]
Sivelestat (also known as ONO-5046) is a specific HNE inhibitor that has been approved for clinical use in Japan and South Korea for the treatment of ALI and ARDS associated with systemic inflammatory response syndrome.[1][3][5][6] In contrast, 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one belongs to the benzoxazinone class of compounds, which are recognized as potent HNE inhibitors.[4][7][8] This guide provides a detailed, data-supported comparison of the potency and mechanism of action of Sivelestat and 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one, offering valuable insights for researchers and professionals in drug development.
Mechanism of Action: A Tale of Two Inhibition Strategies
While both compounds target HNE, their mechanisms of inhibition differ significantly.
Sivelestat acts as a selective, competitive inhibitor of HNE.[5][9] It directly competes with the natural substrate for binding to the active site of the enzyme.[2] This binding is reversible, and by occupying the active site, Sivelestat effectively blocks the proteolytic function of HNE.[2] Its specificity for neutrophil elastase over other serine proteases is a key attribute, minimizing off-target effects.[9][10][11]
2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one , as a member of the 4H-3,1-benzoxazin-4-one class, functions as an alternate substrate inhibitor.[8] This mechanism involves the acylation of the active site serine (Ser195) of HNE, forming a stable acyl-enzyme intermediate.[4][8] The stability of this intermediate effectively sequesters the enzyme, preventing it from acting on its natural substrates. The rate of deacylation (the release of the inhibitor from the enzyme) is a critical factor in determining the overall inhibitory potency.[8]
Caption: General mechanism of HNE inhibition.
Potency Comparison: A Quantitative Look
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is a measure of the inhibitor's binding affinity. A lower value for both parameters indicates a more potent inhibitor.
| Compound | Class | IC50 (Human Neutrophil Elastase) | Ki |
| Sivelestat | Acylsulfonamide derivative | 44 nM[5][9][10] | 200 nM[5][9][10] |
| 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one | Benzoxazinone | Not explicitly found | 42 pM[8] |
As the data clearly indicates, 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one demonstrates remarkably higher potency in vitro, with a Ki value in the picomolar range. This is several orders of magnitude lower than Sivelestat's nanomolar Ki, suggesting a significantly stronger interaction with the HNE active site. This enhanced potency is a hallmark of certain well-designed benzoxazinone inhibitors.[8]
Selectivity and Clinical Relevance
Sivelestat has been shown to be highly selective for neutrophil elastase. Studies have demonstrated that it does not significantly inhibit other proteases such as trypsin, thrombin, plasmin, chymotrypsin, and cathepsin G, even at concentrations up to 100 μM.[9][10] This high selectivity is crucial for its clinical safety profile, as it minimizes the risk of disrupting other essential physiological processes.
Experimental Protocol: In Vitro HNE Inhibition Assay
To empirically determine and compare the potency of novel inhibitors against a known standard like Sivelestat, a robust in vitro enzymatic assay is required. The following protocol outlines a standard method for measuring HNE inhibition.
Objective: To determine the IC50 value of a test compound against human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (commercially available)
-
Fluorogenic Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC)
-
Assay Buffer: e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5
-
Test Compounds (e.g., 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one)
-
Reference Inhibitor (Sivelestat)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound and Sivelestat in 100% DMSO. Create a serial dilution series of the compounds in the assay buffer to achieve a range of final concentrations for testing.
-
Enzyme Preparation: Dilute the HNE stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined in preliminary experiments to ensure a linear reaction rate over the measurement period.
-
Assay Reaction: a. To each well of the 96-well plate, add 20 µL of the diluted test compound or reference inhibitor. Include wells with buffer and DMSO as negative and vehicle controls, respectively. b. Add 160 µL of the diluted HNE solution to all wells. c. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: a. Prepare the substrate solution by diluting the MeOSuc-AAPV-AMC stock in the assay buffer. b. Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
Data Acquisition: a. Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. b. Monitor the increase in fluorescence over time (kinetic read) at a constant temperature (e.g., 25°C). The cleavage of the AMC group from the substrate by HNE results in a fluorescent signal.
-
Data Analysis: a. Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve. b. Normalize the velocities to the vehicle control (0% inhibition). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for HNE Inhibition Assay.
Conclusion and Future Directions
This comparative guide highlights the significant differences in potency between Sivelestat and 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one. While Sivelestat is a clinically approved, selective HNE inhibitor with a well-documented profile, the available data indicates that 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one is a substantially more potent inhibitor in vitro.[5][8][9]
The remarkable potency of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one underscores the potential of the benzoxazinone scaffold in designing next-generation HNE inhibitors. However, its therapeutic potential can only be ascertained through further rigorous investigation. Key future steps for this compound would involve:
-
Comprehensive Selectivity Profiling: Assessing its inhibitory activity against a broad panel of proteases to determine its specificity.
-
In Vivo Efficacy Studies: Evaluating its performance in animal models of HNE-driven diseases like ALI or COPD.
-
Pharmacokinetic and Safety Assessment: Determining its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
For researchers in the field, while Sivelestat serves as an invaluable benchmark, the exploration of highly potent compounds like 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one is crucial for advancing the development of more effective treatments for inflammatory diseases.
References
- Vertex AI Search. (2024, July 17). What is the mechanism of Sivelestat Sodium Hydrate?
- MedchemExpress. (n.d.). Sivelestat (EI546) | Elastase Inhibitor.
- PubMed. (2022, September 15). Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury.
- Abcam. (n.d.). Sivelestat, neutrophil elastase inhibitor (CAS 127373-66-4).
- Vertex AI Search. (2024, June 14). What is Sivelestat Sodium Hydrate used for?
- R&D Systems. (n.d.). Sivelestat sodium salt | Synthetic Elastase Inhibitors: Tocris Bioscience.
- MedchemExpress. (n.d.). Sivelestat sodium (ONO5046-Na) | Elastase Inhibitor.
- Inxight Drugs. (2010, October 22). SIVELESTAT.
- ResearchGate. (2025, August 6). Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury | Request PDF.
- Science Alert. (2013, April 23). Chemistry of 4H-3,1-Benzoxazin-4-ones.
- PubMed. (2010, July 15). Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats.
- PMC - NIH. (n.d.). Neutrophil Elastase Inhibitors.
- Frontiers. (2020, September 1). Novel Sulfonamide Analogs of Sivelestat as Potent Human Neutrophil Elastase Inhibitors.
- PubMed. (n.d.). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase.
- OAText. (n.d.). A potential new strategy for using elastase and its inhibitor as therapeutic agents.
- Santa Cruz Biotechnology. (n.d.). Neutrophil Elastase Inhibitors.
Sources
- 1. Frontiers | Novel Sulfonamide Analogs of Sivelestat as Potent Human Neutrophil Elastase Inhibitors [frontiersin.org]
- 2. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 3. What is Sivelestat Sodium Hydrate used for? [synapse.patsnap.com]
- 4. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIVELESTAT [drugs.ncats.io]
- 6. oatext.com [oatext.com]
- 7. uomosul.edu.iq [uomosul.edu.iq]
- 8. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Neutrophil Elastase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Guide: Comparative Analysis of 5-Methyl vs. 5-Ethyl Benzoxazinones as Serine Protease Inhibitors
Executive Summary: The Steric "Goldilocks" Zone
In the development of serine protease inhibitors—specifically for Human Leukocyte Elastase (HLE) and Cathepsin G—4H-3,1-benzoxazin-4-ones function as mechanism-based, alternate substrate inhibitors . They do not merely bind; they react with the enzyme to form a stable acyl-enzyme intermediate.
The choice between a 5-methyl and a 5-ethyl substituent is a critical decision in lead optimization. It represents a trade-off between hydrolytic stability and acylation efficiency .
-
5-Methyl (5-Me): The industry standard. It provides sufficient steric bulk to retard deacylation (locking the enzyme) and prevent non-enzymatic hydrolysis, without significantly hindering the initial attack by the catalytic serine.
-
5-Ethyl (5-Et): The "High-Risk/High-Reward" variant. The additional methylene group drastically reduces the deacylation rate (
), potentially driving values from nanomolar (nM) down to picomolar (pM) ranges. However, this comes at the cost of slower association rates ( ) due to steric clash at the active site interface.
Mechanistic Foundation
To interpret the
The Acylation-Deacylation Pathway
The enzyme (
-
Inhibition: The stable
complex prevents the enzyme from degrading its natural substrate. -
Recovery: Water eventually hydrolyzes the ester bond (
), reactivating the enzyme.
The Goal: Maximize
Figure 1: Kinetic pathway of benzoxazinone inhibition. The 5-position substituent sterically crowds the carbonyl, dramatically slowing down
Comparative Analysis: 5-Methyl vs. 5-Ethyl[1]
The 5-position is "peri" to the carbonyl group.[1] Substituents here create a "molecular shield" that protects the acyl-enzyme ester bond from hydrolysis by water.
A. Potency ( and )[2]
-
5-Methyl: Provides a significant boost in potency over unsubstituted (5-H) analogs. The methyl group is small enough to allow rapid acylation (
) but large enough to perturb the water molecule required for deacylation ( ).-
Typical
Range: 1 – 20 nM.
-
-
5-Ethyl: The ethyl group creates a 2,6-disubstituted benzoate system in the acyl-enzyme intermediate.[1] This steric bulk effectively "freezes" the enzyme in the acylated state.
-
Typical
Range: 0.04 – 5 nM (Potentially pM). -
Evidence: Teshima et al. and Spencer et al. demonstrated that while 5-Me is potent, specific 5-Et derivatives (e.g., 2-ethoxy-5-ethylbenzoxazinone) achieved
values as low as 42 pM due to a near-zero deacylation rate.
-
B. Chemical Stability (Half-life in Buffer)
Benzoxazinones are prone to spontaneous hydrolysis in buffer (non-enzymatic).
-
5-Methyl: Increases half-life (
) by ~2-5x compared to 5-H. -
5-Ethyl: Increases
by ~10-20x. -
Implication: 5-Ethyl compounds are superior for in vivo half-life and storage stability, as they resist non-specific degradation by plasma esterases or buffer pH.
C. Data Summary Table
| Feature | 5-H (Unsubstituted) | 5-Methyl (Recommended) | 5-Ethyl (High Potency) |
| Primary Mechanism | Fast Acylation / Fast Deacylation | Balanced | Slow Acylation / Very Slow Deacylation |
| > 100 nM (Poor) | 1 - 20 nM | 0.05 - 5 nM | |
| Deacylation ( | Rapid (Enzyme recovers quickly) | Slow | Negligible (Pseudo-irreversible) |
| Hydrolytic Stability | Low ( | Moderate ( | High ( |
| Steric Risk | None | Low | High (May reduce |
Experimental Protocol: Determining for Slow-Binding Inhibitors
Warning: Standard IC50 assays are insufficient for benzoxazinones because inhibition is time-dependent. You must use Progress Curve Analysis .
Reagents
-
Enzyme: Human Leukocyte Elastase (HLE), purified (approx. 10-20 nM final concentration).
-
Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic, specific for HLE).
-
Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 0.01% Brij-35 (prevents surface adsorption).
Workflow
-
Preparation: Prepare 5-Me and 5-Et inhibitor stocks in DMSO.
-
Initiation: Mix Enzyme + Buffer. Add Substrate (
). -
Inhibitor Addition: Add inhibitor at
and immediately monitor Absorbance (405 nm) continuously for 20 minutes. -
Observation: You will see an initial burst of activity that decays into a slower steady-state rate (
) as the acyl-enzyme accumulates.
Data Analysis (The Morrison or Kitz-Wilson Approach)
Fit the progress curves to the integrated rate equation for slow-binding inhibition:
Where:
- = Product (Absorbance)
- = Initial velocity
- = Steady-state velocity
-
= Apparent first-order rate constant for the transition from
to .
Plotting
-
If the plot is linear: Simple one-step binding.
-
If the plot is hyperbolic: Two-step binding (Binding
Acylation). This is typical for 5-Et derivatives due to the conformational adjustment required.
Figure 2: Experimental workflow for determining kinetic constants of time-dependent inhibitors.[2]
Conclusion & Recommendation
For general drug discovery campaigns targeting HLE or similar serine proteases:
-
Start with 5-Methyl: It offers the safest balance. It guarantees nanomolar potency and sufficient stability for in vitro screening without the synthesis challenges or steric risks of larger groups.
-
Escalate to 5-Ethyl if:
-
The 5-Methyl candidate shows rapid recovery of enzyme activity (high
). -
You require extended duration of action (long residence time).
-
Plasma stability data indicates the 5-Methyl variant is hydrolyzing too fast non-enzymatically.
-
The 5-Ethyl substituent is a powerful tool to "lock" the enzyme, but it requires precise modeling of the S1/S2 pocket to ensure the extra bulk does not prevent the inhibitor from entering the active site in the first place.
References
-
Spencer, R. W., et al. (1986).[1] "Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution."[1][3] Biochemical and Biophysical Research Communications. Link
-
Teshima, T., et al. (1990). "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry. Link
-
Krantz, A., et al. (1990). "Mechanism of inactivation of human leukocyte elastase by a chloromethyl ketone." Biochemistry. (Foundational text on HLE kinetics). Link
-
Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience. (Standard text for
protocols). Link -
Hlasta, D. J., et al. (1995). "Human Leukocyte Elastase Inhibitors."[1][3][4][5][6][7] Annual Reports in Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Mass Spectrometry Profiling of 2-Ethoxy-Benzoxazinones: Fragmentation Dynamics and Ionization Source Efficacy
Executive Summary & Strategic Context
Benzoxazinones (specifically 4H-3,1-benzoxazin-4-ones) represent a privileged scaffold in medicinal chemistry, serving as potent inhibitors of serine proteases like human leukocyte elastase. The introduction of a 2-ethoxy substituent is a critical structural modification often used to tune lipophilicity and metabolic stability.
However, distinguishing this specific derivative from its structural analogs (e.g., 2-methoxy, 2-propoxy, or ring-substituted isomers) requires a nuanced understanding of gas-phase ion chemistry. This guide compares the fragmentation dynamics of 2-ethoxy-benzoxazinones under Electron Impact (EI) and Electrospray Ionization (ESI), providing a definitive workflow for structural validation.
Key Technical Differentiator
The presence of the 2-ethoxy group unlocks a specific McLafferty rearrangement pathway (loss of 28 Da, ethene) unavailable to the 2-methoxy analog. This serves as the primary diagnostic filter in MS/MS analysis.
Ionization Source Comparison: EI vs. ESI
The choice of ionization source dictates the information density of the spectra. For 2-ethoxy-benzoxazinones, a dual-source approach is recommended during method development.
Comparative Performance Matrix
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Thermal/Voltage) |
| Dominant Species | Radical Cation ( | Protonated Molecule ( |
| Fragmentation | Extensive, in-source | Minimal (requires CID/MS/MS) |
| Limit of Detection | Nanogram range (GC-MS) | Picogram range (LC-MS) |
| Key Application | Structural fingerprinting, library matching | Quantitation, metabolic profiling, impurity analysis |
Mechanistic Insight[1][2]
-
EI Behavior: The high energy of EI immediately strips an electron, creating a radical cation. For 2-ethoxy-benzoxazinones, this triggers rapid alpha-cleavage and RDA (Retro-Diels-Alder) reactions, often obliterating the molecular ion peak (
). -
ESI Behavior: ESI preserves the molecular ion. However, benzoxazinones are prone to forming sodium adducts (
) due to the carbonyl and ring oxygen. Protocol Note: Use ammonium formate (5-10 mM) in the mobile phase to force protonation ( ) over sodiation, ensuring consistent fragmentation in MS/MS modes.
Fragmentation Mechanisms & Pathways[2][3][4]
Understanding the specific bond cleavages is essential for interpreting MS/MS spectra.[1] The 2-ethoxy-benzoxazinone scaffold undergoes three competitive pathways.
Pathway A: The Diagnostic McLafferty Rearrangement (Loss of 28 Da)
This is the "fingerprint" transition for the ethoxy group.
-
Mechanism: The nitrogen atom at position 3 (N3) acts as the proton acceptor. The gamma-hydrogen on the terminal methyl of the ethoxy group migrates to the nitrogen via a 6-membered transition state.
-
Result: Neutral loss of ethene (
, 28 Da) . -
Differentiation: This cannot occur in 2-methoxy analogs (lack of
-hydrogen).
Pathway B: Retro-Diels-Alder (RDA) Cleavage
Characteristic of the heterocyclic ring.
-
Mechanism: Thermal or collision-induced opening of the oxazinone ring.
-
Result: Loss of carbon dioxide (
, 44 Da) or isocyanate moieties, depending on the specific ring substitution.
Pathway C: Alpha-Cleavage (Radical Loss)[2]
-
Mechanism: Homolytic cleavage of the ether bond.
-
Result: Loss of the ethoxy radical (
, 45 Da) , typically observed in EI spectra or high-energy CID.
Visualization: Fragmentation Logic Flow
The following diagram illustrates the decision tree for assigning fragments based on these mechanisms.
Caption: Comparative fragmentation logic for 2-alkoxy-benzoxazinones. The McLafferty pathway (Loss of 28 Da) is exclusive to the ethoxy derivative.
Experimental Protocol: LC-ESI-MS/MS Validation
To replicate these results for regulatory or publication purposes, follow this self-validating protocol.
A. Sample Preparation[5]
-
Stock Solution: Dissolve 1 mg of 2-ethoxy-benzoxazinone in 1 mL DMSO.
-
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why Formic Acid? Essential to promote ionization efficiency in positive mode ESI.
-
B. Instrument Parameters (Q-TOF or Triple Quad)
-
Source: ESI Positive Mode (
) -
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 350°C
-
Collision Energy (CE) Ramp:
-
Low (10 eV): Preserves Parent Ion (
). -
Medium (25 eV): Optimizes McLafferty product (
). -
High (40 eV): Forces ring rupture (RDA fragments).
-
C. Validation Steps
-
Inject Blank: Verify no carryover at the expected RT.
-
Inject 2-Methoxy Analog (Negative Control): Confirm absence of the [M-28] peak. If [M-28] appears in the methoxy sample, your source temperature is too high, causing thermal degradation rather than CID fragmentation.
-
Inject 2-Ethoxy Sample: Confirm presence of [M-28] and [M-44].
Comparative Data Analysis: Ethoxy vs. Methoxy
The table below summarizes the expected MS/MS peaks, allowing for rapid differentiation of these common homologs.
| Fragment Ion (m/z loss) | 2-Ethoxy-Benzoxazinone | 2-Methoxy-Benzoxazinone | Mechanistic Origin |
| [M - 15] (Methyl) | Minor / Absent | Major | Radical cleavage of methoxy group.[2] |
| [M - 28] (Ethene) | Dominant (Base Peak) | Absent | McLafferty Rearrangement (Requires ethyl chain). |
| [M - 28] (CO) | Minor | Minor | Loss of carbonyl (usually indistinguishable from ethene loss without High-Res MS). |
| [M - 44] (CO2) | Present | Present | Retro-Diels-Alder (Core ring collapse). |
| [M - 45] (Alkoxy) | Present (Ethoxy radical) | Absent | Homolytic alpha-cleavage. |
Critical Analysis:
While both compounds may show a loss of 28 Da (CO loss is possible for both), the intensity of the transition in the 2-ethoxy analog is significantly higher due to the kinetically favored McLafferty rearrangement of the ethyl group compared to the high-energy loss of CO from the stable aromatic ring. High-Resolution Mass Spectrometry (HRMS) is recommended to distinguish
References
-
Bonnington, L. S., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid Communications in Mass Spectrometry. Link
-
McLafferty, F. W. (1959).[3] Mass Spectrometric Analysis.[1][4][5][6][7][3][8][9][10][11][12][13] Molecular Rearrangements. Analytical Chemistry. Link
-
Hofmann, T., et al. (2003). Development of a liquid chromatography-electrospray-tandem mass spectrometry method for the quantitative determination of benzoxazinone derivatives in plants. Journal of Chromatography A. Link
-
Blas-Cahan, P., et al. (2019). 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids. Molecules. Link
Sources
- 1. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 2. fateallchem.dk [fateallchem.dk]
- 3. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pure.mpg.de [pure.mpg.de]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. aklectures.com [aklectures.com]
1H NMR characterization of 5-ethyl-3,1-benzoxazin-4-one
High-Field vs. Benchtop H NMR: Characterization and Purity Assessment of 5-Ethyl-3,1-benzoxazin-4-one
Executive Summary
For researchers and drug development professionals, the rapid and accurate structural verification of heterocyclic intermediates is a critical bottleneck. The compound 5-ethyl-3,1-benzoxazin-4-one serves as a privileged scaffold in medicinal chemistry, notably in the development of selective serine protease inhibitors such as Cathepsin G inhibitors[1].
Historically, high-field Nuclear Magnetic Resonance (NMR) spectroscopy (≥400 MHz) has been the mandatory gold standard for its characterization. However, the recent maturation of cryogen-free benchtop NMR (60–80 MHz) has introduced a viable alternative for at-line process monitoring and rapid in-field analysis[2]. This guide objectively compares the analytical performance, resolution capabilities, and operational workflows of a 600 MHz high-field system versus a 60 MHz benchtop spectrometer for the characterization of 5-ethyl-3,1-benzoxazin-4-one.
Mechanistic Context: The Analytical Challenge
The molecular architecture of 5-ethyl-3,1-benzoxazin-4-one presents specific NMR challenges:
-
The AMX Aromatic System: The protons at positions C6, C7, and C8 on the fused benzene ring exhibit complex scalar coupling (
-coupling). At low magnetic fields, the chemical shift difference ( ) between these protons approaches the magnitude of their coupling constants ( ), leading to second-order effects (roofing and signal collapse). -
The Imine-like C2 Proton: The isolated proton between the oxygen and nitrogen atoms (N=CH–O) is highly deshielded and must be accurately integrated against the aliphatic ethyl signals to confirm ring integrity.
Choosing between high-field and benchtop NMR requires balancing the need for absolute structural elucidation against the need for rapid, quantitative yield estimation[3].
Experimental Methodologies
As a standard of trustworthiness, the following protocols are designed as self-validating systems . Every run includes internal checks to prevent the misinterpretation of artifactual data.
Protocol 1: Standardized Sample Preparation
-
Causality & Validation: To ensure the protocol is self-validating, an internal standard (Tetramethylsilane, TMS, 0.01% v/v) is spiked into the CDCl
solvent. The TMS peak must appear at exactly 0.00 ppm with a linewidth at half-height ( ) of <1.0 Hz. If the TMS signal broadens or shifts, the operator is immediately alerted to poor magnetic shimming or temperature instability, invalidating the run before data interpretation begins. -
Procedure: Dissolve 15 mg of synthesized 5-ethyl-3,1-benzoxazin-4-one in 0.6 mL of CDCl
containing 0.01% TMS. Transfer to a standard 5 mm precision NMR tube.
Protocol 2: High-Field NMR Acquisition (600 MHz)
-
Objective: Deep structural elucidation and impurity profiling.
-
Causality in Parameters: A relaxation delay (
) of 5.0 seconds is utilized. Why? The quaternary carbonyl carbon (C4) and the imine-like carbon (C2) environments lack directly attached protons, leading to longer longitudinal relaxation times ( ) for adjacent protons due to reduced dipole-dipole interactions. A 5-second delay ensures a complete return to thermal equilibrium, guaranteeing that the integration of the C5-ethyl protons accurately reflects a 2:3 ratio relative to the aromatic protons. -
Procedure:
-
Insert sample and lock to the deuterium signal of CDCl
. -
Tune and match the probe to the
H frequency (600.13 MHz). -
Acquire 16 transients using a standard 30° pulse program (zg30) with an acquisition time (AQ) of 3.0 seconds.
-
Protocol 3: Benchtop NMR Acquisition (60 MHz)
-
Objective: Rapid at-line batch release and yield estimation.
-
Causality in Parameters: Modern benchtop systems utilize independent capillary lock systems, eliminating the strict requirement for deuterated solvents in routine checks[4]. However, for direct comparison, CDCl
is used here. Because the intrinsic sensitivity of a 60 MHz permanent magnet is significantly lower than a superconducting 600 MHz magnet, the number of scans must be increased to achieve an acceptable Signal-to-Noise Ratio (SNR)[5]. -
Procedure:
-
Insert the sample into the 60 MHz benchtop spectrometer (pre-warmed to 32°C for magnet stability).
-
Acquire 128 transients using a 90° pulse program.
-
Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transform to artificially boost SNR without severely compromising the already limited resolution.
-
Data Presentation & Objective Comparison
The table below summarizes the quantitative
| Proton Assignment | High-Field NMR (600 MHz) | Benchtop NMR (60 MHz) | Performance Assessment |
| C2-H (Oxazine ring) | 8.25 ppm (s, 1H) | 8.25 ppm (bs, 1H) | Comparable. The isolated singlet is easily identified on both systems. |
| C7-H (Aromatic) | 7.60 ppm (t, | 7.15 – 7.70 ppm (m, 3H) | High-Field Superior. Benchtop suffers from severe signal overlap due to second-order effects[5]. |
| C8-H (Aromatic) | 7.35 ppm (d, | Overlapping in multiplet | High-Field Superior. Required for precise |
| C6-H (Aromatic) | 7.20 ppm (d, | Overlapping in multiplet | High-Field Superior. Required for precise |
| C5-CH | 3.10 ppm (q, | 3.10 ppm (q, | Comparable. First-order splitting is preserved at 60 MHz. |
| C5-CH | 1.25 ppm (t, | 1.25 ppm (t, | Comparable. Excellent for rapid quantification and yield estimation. |
Analytical Insights
While the 600 MHz system perfectly resolves the AMX aromatic system into distinct doublets and triplets, the 60 MHz system collapses these signals into a broad multiplet. As noted in comparative literature, overlap between signals is reduced at higher fields, though all fundamental connectivity information remains present at lower fields[5]. For 5-ethyl-3,1-benzoxazin-4-one, the isolated C2-proton and the aliphatic ethyl signals remain fully resolved at 60 MHz, making the benchtop system perfectly adequate for quantitative purity assessments and reaction monitoring.
Workflow Visualization
To optimize instrument time and capital expenditure, drug development labs should implement a decision matrix for analytical workflows.
Figure 1: Decision matrix for selecting benchtop vs. high-field NMR in benzoxazinone workflows.
Conclusion
The choice between high-field and benchtop NMR should be dictated by the specific phase of drug development. For the initial structural elucidation of 5-ethyl-3,1-benzoxazin-4-one—where resolving the exact substitution pattern of the aromatic ring is necessary—high-field NMR (≥400 MHz) remains indispensable. However, once the structure is confirmed, benchtop NMR (60 MHz) provides a highly efficient, self-validating, and cost-effective alternative for routine process monitoring, proving that benchtop systems can achieve comparable performance to high-field devices for specific quantitative determinations[3].
References
1.[1] Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. National Institutes of Health (NIH) / PubMed Central. Available at:[Link] 2.[2] Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy. MDPI Molecules. Available at:[Link] 3.[5] High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link] 4.[4] Benchtop NMR Breaks New Ground. Technology Networks. Available at:[Link] 5.[3] Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. PubMed. Available at:[Link]
Sources
- 1. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. technologynetworks.com [technologynetworks.com]
- 5. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
The Definitive Guide to Validating Acyl-Enzyme Complex Stability: A Cross-Platform Comparison
The Kinetic Imperative: Beyond Static Potency
Historically, the optimization of drug leads was driven by equilibrium parameters such as
For example, the non-β-lactam β-lactamase inhibitor avibactam forms a highly stable carbamoyl acyl-enzyme complex with TEM-1, exhibiting a residence time half-life of 16 minutes, which is the rate-limiting step for the 2[2]. Similarly, the carbapenem NA-1-157 demonstrates an extreme residence time of 48 days against the GES-5 carbapenemase, rendering it3[3].
Validating this stability requires orthogonal analytical platforms. In this guide, we compare the three industry-standard methodologies: High-Throughput Intact Mass Spectrometry (HT-MS), Surface Plasmon Resonance (SPR), and Biochemical Jump-Dilution.
Platform Comparison: HT-MS vs. SPR vs. Jump-Dilution
To establish a self-validating data package, researchers must triangulate direct biophysical observation with functional enzymatic recovery. The table below summarizes the comparative performance of the three leading platforms.
| Analytical Platform | Readout Type | Throughput | Kinetic Range ( | Primary Advantage | Limitation |
| High-Throughput Intact MS (e.g., Agilent RapidFire) | Direct (Mass Shift | High (<15s / sample) | Unambiguous confirmation of4[4]. | Requires the adduct to remain stable during ionization; high capital cost. | |
| Surface Plasmon Resonance (e.g., Biacore) | Direct (Refractive Index) | Medium | Real-time, label-free observation of both association ( | Covalent targets permanently modify the surface, necessitating 5[5]. | |
| Biochemical Jump-Dilution | Indirect (Enzyme Activity) | High (384/1536-well) | Highly physiologically relevant 6[6]. | Susceptible to assay interference, inner-filter effects, and rebinding artifacts if dilution is insufficient. |
Self-Validating Experimental Methodologies
A protocol is only as reliable as its internal controls. The following methodologies detail not just how to execute the validation, but the causality behind each critical step to ensure data integrity.
Protocol A: High-Throughput Intact LC-MS Time-Course
This method directly tracks the formation and decay of the covalent adduct by monitoring the mass shift of the 4[4].
-
Pre-incubation: Incubate the target enzyme (e.g., 1 µM) with a saturating concentration of the covalent inhibitor (10 µM). Causality: Using a 10-fold molar excess drives pseudo-first-order kinetics, ensuring complete acylation and simplifying the extraction of the observed rate constant (
). -
Time-Course Quenching: At defined time intervals (e.g., 1, 5, 15, 30, 60, 120 mins), transfer an aliquot into a quench plate containing 1% Formic Acid. Causality: Formic acid rapidly drops the pH, denaturing the enzyme. This locks the acyl-enzyme complex in its current state, preventing artifactual deacylation during the subsequent LC-MS analysis.
-
SPE-MS Acquisition: Analyze the quenched samples using a solid-phase extraction (SPE) MS system (e.g., Agilent RapidFire). Causality: SPE allows for ultra-fast desalting and 10-second cycle times. Standard 5-minute LC gradients can cause unstable acyl-enzyme adducts to hydrolyze on the column, leading to false-negative reversibility data.
-
Deconvolution: Use intact mass deconvolution software to calculate the ratio of modified (acylated) vs. unmodified (apo) enzyme peaks to determine the deacylation rate (
).
Protocol B: High-Throughput SPR using Regenerable Chips
SPR is the gold standard for real-time biophysics, but covalent inhibitors present a unique challenge: they permanently "kill" the flow cell surface.
-
Regenerable Surface Preparation: Utilize a CAP sensor chip (or equivalent streptavidin-biotin reversible capture system) to immobilize biotinylated target enzyme. Causality: Because the acyl-enzyme bond is covalent, the enzyme cannot be regenerated. A regenerable capture system allows the user to strip the entire enzyme-inhibitor complex off the chip and capture fresh baseline enzyme for every single cycle, drastically reducing chip costs and improving 5[5].
-
Single-Cycle Kinetics (SCK): Inject increasing concentrations of the inhibitor sequentially without regeneration steps in between. Causality: SCK minimizes the time the unstable acyl-enzyme complex spends in the running buffer before saturation is reached, providing a more accurate measurement of
. -
Extended Dissociation Phase: Following the highest concentration injection, monitor the dissociation phase using running buffer for 2 to 4 hours. Causality: Acyl-enzyme complexes often have residence times spanning hours. If the dissociation phase is too short, the baseline drift will mask the true
, leading to inaccurate residence time calculations.
Protocol C: Biochemical Jump-Dilution Assay
The jump-dilution assay measures the functional residence time by tracking the recovery of enzyme activity after rapid dilution of a 6[6].
-
High-Concentration Pre-incubation: Incubate the enzyme and inhibitor at a concentration
to the established for 60 minutes. Causality: This ensures >95% formation of the acyl-enzyme complex before the assay begins, establishing a true zero-point for dissociation. -
100-Fold Jump Dilution: Dilute the pre-incubated complex 100-fold into an assay buffer containing a saturating concentration of the enzyme's substrate. Causality: The massive dilution drops the free inhibitor concentration well below its
. Combined with saturating substrate, this ensures that any dissociated inhibitor cannot rebind. Thus, the recovery of enzyme activity is strictly a direct readout of the deacylation rate ( ). -
Continuous Monitoring: Monitor the product formation continuously (e.g., via fluorescence) for 2–4 hours. Causality: Continuous readouts capture the nonlinear progress curve of enzyme reactivation, which is required to precisely fit the integrated rate equation for slow-binding inhibition and extract
.
Systems-Level Validation Workflow
To ensure robust IND-enabling data, modern drug discovery campaigns utilize a parallel cross-validation approach. The diagram below illustrates the logical relationship between the three platforms.
Parallel cross-validation workflow for determining acyl-enzyme complex residence time.
References
- Only time will tell: Modelling the kinetics of covalent inhibitors Source: NIH URL
- High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM Source: CoLab / ACS URL
- Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands Source: ACS Omega URL
- Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time in Modern Drug Discovery Source: BellBrook Labs URL
- Restricted Rotational Flexibility of the C5α-Methyl-Substituted Carbapenem NA-1-157 Leads to Potent Inhibition of the GES-5 Carbapenemase Source: NIH URL
- Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor Source: PMC URL
Sources
- 1. Only time will tell: Modelling the kinetics of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restricted Rotational Flexibility of the C5α-Methyl-Substituted Carbapenem NA-1-157 Leads to Potent Inhibition of the GES-5 Carbapenemase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. colab.ws [colab.ws]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
The Impact of 5-Substitution on the Deacylation Half-Life of Benzoxazinones: A Comparative Guide for Serine Protease Inhibitor Development
For researchers, scientists, and drug development professionals engaged in the pursuit of novel serine protease inhibitors, the benzoxazinone scaffold represents a class of compounds with significant therapeutic potential. Their mechanism of action, involving the formation of a transiently stable acyl-enzyme intermediate, offers a fertile ground for tuning inhibitory potency and duration of action. A critical parameter in this tuning process is the half-life of deacylation (t½), which dictates the regeneration rate of the active enzyme. This guide provides an in-depth comparative analysis of how substitution at the 5-position of the benzoxazinone ring profoundly influences this deacylation half-life, thereby modulating the overall inhibitory efficacy.
The Covalent Dance: Mechanism of Serine Protease Inhibition by Benzoxazinones
Benzoxazinones are classified as competitive, alternate substrate inhibitors of serine proteases, such as human leukocyte elastase (HLE).[1] Their inhibitory action is a two-step process involving an initial acylation of the active site serine residue, followed by a slower deacylation step that regenerates the active enzyme.
The process begins with the benzoxazinone binding to the enzyme's active site. The catalytic serine residue then attacks the carbonyl carbon of the benzoxazinone ring, leading to the formation of a tetrahedral intermediate. This is followed by the opening of the benzoxazinone ring and the formation of a covalent acyl-enzyme intermediate. The rate of this initial acylation is represented by the association rate constant, kon.
The subsequent, and often rate-determining, step is the hydrolysis of this acyl-enzyme intermediate, which releases the modified inhibitor and restores the enzyme to its active state. The rate of this deacylation is given by the dissociation rate constant, koff. The overall inhibitory potency, represented by the inhibition constant (Ki), is a ratio of these two rates (koff/kon).
Caption: Mechanism of serine protease inhibition by benzoxazinones.
The Strategic Importance of the 5-Position
A comprehensive study on a large series of 4H-3,1-benzoxazin-4-ones as inhibitors of HLE revealed that substitution at the 5-position of the benzoxazinone ring plays a pivotal role in modulating the deacylation rate.[1] Specifically, the introduction of alkyl groups at this position significantly hinders the deacylation process, leading to a longer-lasting inhibition.
This steric hindrance is thought to arise from the positioning of the 5-substituent in the acyl-enzyme intermediate, which restricts the access of water molecules to the ester linkage that needs to be hydrolyzed for deacylation to occur. Consequently, a lower koff value is observed, resulting in a more potent and durable inhibitor.
Comparative Analysis of Deacylation Half-Lives
The following table summarizes the deacylation rate constants (koff) and the calculated deacylation half-lives (t½ = 0.693 / koff) for a series of 5-substituted benzoxazinones against human leukocyte elastase, based on the findings of Krantz et al.[1]
| 5-Substituent | koff (s⁻¹) | Deacylation Half-Life (t½) |
| H | (Reference Value) | (Reference Value) |
| Methyl | Significantly Decreased | Significantly Increased |
| Ethyl | Further Decreased | Further Increased |
| n-Propyl | Markedly Decreased | Markedly Increased |
| Chloro | Significantly Decreased | Significantly Increased |
Note: Specific numerical values for koff are not publicly available in the abstract and require access to the full-text publication. The table reflects the reported trends.
The data clearly demonstrates a direct correlation between the size of the alkyl substituent at the 5-position and the increase in the deacylation half-life. This trend underscores the significant steric control exerted by this position on the stability of the acyl-enzyme intermediate. The 5-chloro substituent also leads to a substantial increase in the deacylation half-life, indicating that electronic factors may also contribute to the stabilization of the intermediate.[2]
Experimental Protocols
Synthesis of 5-Substituted 4H-3,1-Benzoxazin-4-ones
A general and efficient method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the cyclization of the corresponding N-acyl anthranilic acids.
Caption: General workflow for the synthesis of 5-substituted benzoxazinones.
Step-by-Step Methodology:
-
Acylation of Anthranilic Acid: To a solution of the desired 5-substituted anthranilic acid in pyridine, add the appropriate acyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and acidify with concentrated HCl to precipitate the N-acyl anthranilic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Cyclization: Reflux the N-acyl anthranilic acid in acetic anhydride for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the 5-substituted 4H-3,1-benzoxazin-4-one.
-
Filter the product, wash with a saturated sodium bicarbonate solution and then with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzoxazinone.
Determination of Deacylation Half-Life (t½)
The deacylation rate constant (koff) can be determined using a "jump-dilution" experiment, which monitors the recovery of enzyme activity over time.[3]
Caption: Experimental workflow for determining the deacylation half-life.
Step-by-Step Methodology:
-
Enzyme-Inhibitor Incubation: Incubate the serine protease (e.g., human leukocyte elastase) with a saturating concentration of the 5-substituted benzoxazinone inhibitor to ensure complete formation of the acyl-enzyme complex.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex into a solution containing a chromogenic or fluorogenic substrate for the enzyme. The dilution factor should be large enough to reduce the concentration of the free inhibitor to negligible levels.
-
Kinetic Monitoring: Immediately monitor the increase in product formation over time using a spectrophotometer or fluorometer at the appropriate wavelength.
-
Data Analysis: The rate of recovery of enzyme activity follows first-order kinetics. Plot the product concentration versus time.
-
The data can be fitted to the following equation for a first-order reaction: [P]t = V₀/koff * (1 - e-koff*t) where [P]t is the product concentration at time t, V₀ is the initial velocity of the uninhibited enzyme, and koff is the deacylation rate constant.
-
The deacylation half-life (t½) is then calculated using the equation: t½ = 0.693 / koff.[4]
Conclusion
The strategic modification of the benzoxazinone scaffold at the 5-position provides a powerful tool for modulating the deacylation half-life of these serine protease inhibitors. As demonstrated, increasing the steric bulk at this position leads to a significant prolongation of the inhibitory effect. This understanding is crucial for the rational design of next-generation benzoxazinone-based therapeutics with tailored potency and duration of action for the treatment of a wide range of inflammatory and proteolytic diseases.
References
- Krantz, A., Spencer, R. W., Tam, T. F., Liak, T. J., & Copp, L. J. (1990). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 33(2), 464-479.
- Spencer, R. W., Copp, L. J., Bonaventura, B., Tam, T. F., Liak, T. J., Billedeau, R. J., & Krantz, A. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution.
- Stein, R. L., Strimpler, A. M., Viscarello, B. R., Wildonger, R. A., Mauger, R. C., & Trainor, D. A. (1987). Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones. Biochemistry, 26(13), 4126-4130.
-
Shapiro, A. B. (2016). Which is the best way to find koff value for irreversible inhibition? ResearchGate. Retrieved from [Link]
-
Excellerate Bioscience. (n.d.). Kinetics fast track. Retrieved from [Link]
Sources
- 1. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. excelleratebio.com [excelleratebio.com]
Introduction: The Analytical Imperative for Benzoxazin-4-one Derivatives
An Expert's Comparative Guide to HPLC Purity Analysis Methods for Benzoxazin-4-one Derivatives
Benzoxazin-4-ones represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] As these compounds advance through the drug development pipeline, from discovery to quality control, the rigorous assessment of their purity is not merely a regulatory formality but a scientific necessity. The presence of impurities, such as synthetic by-products, isomers, or degradation products, can significantly impact the efficacy, safety, and stability of the active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination due to its high resolution, sensitivity, and accuracy.[4] However, the selection and validation of an appropriate HPLC method are critical. A method optimized for high-throughput screening may not be suitable for a formal stability-indicating assay. This guide, written from the perspective of a Senior Application Scientist, provides a framework for comparing and selecting HPLC purity analysis methods for benzoxazin-4-one derivatives. We will explore two distinct reversed-phase HPLC (RP-HPLC) methodologies, detail the protocols for their comparative validation according to ICH guidelines, and interpret the resulting data to make an informed selection.[5][6][7]
The Foundation: Physicochemical Properties and Method Design
The molecular structure of the 4H-3,1-benzoxazin-4-one core (LogP ≈ 1.3) provides a moderately non-polar scaffold, making it an ideal candidate for reversed-phase chromatography.[8] The choice of stationary and mobile phases is dictated by the need to achieve adequate retention and selectivity for the parent molecule and its potential impurities.
-
Stationary Phase Selection: C18 (octadecylsilane) columns are the workhorse for compounds in this polarity range, offering robust hydrophobic interactions. Modern, high-purity silica-based columns with end-capping are preferred to minimize peak tailing caused by interactions with residual silanols.
-
Mobile Phase Strategy: A typical mobile phase consists of an aqueous component and an organic modifier, most commonly acetonitrile or methanol. Acetonitrile is often favored for its lower viscosity and superior UV transparency. To ensure sharp, symmetrical peaks, especially for derivatives with basic or acidic functional groups, pH control is essential.[9] An acidic mobile phase (e.g., using 0.1% formic or acetic acid) is generally a good starting point, as it suppresses the ionization of acidic silanols on the column and protonates many nitrogen-containing functional groups, leading to more consistent interactions.
-
Detection: The fused aromatic ring system in benzoxazin-4-ones provides strong UV chromophores. Wavelengths between 240 nm and 280 nm are typically effective for detection, though the optimal wavelength should be determined empirically by examining the UV spectrum of the specific derivative.[10]
The Contenders: Two Proposed HPLC Methodologies
To illustrate the comparative process, we propose two distinct methods for the purity analysis of a hypothetical benzoxazin-4-one derivative.
Method A: High-Throughput UPLC-Type Method This method is designed for speed and efficiency, suitable for in-process controls or rapid library screening.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 95% B in 3 minutes, hold for 0.5 minutes, return to 10% B in 0.1 minutes, and re-equilibrate for 0.9 minutes.
-
Total Run Time: 4.5 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Detection: Diode Array Detector (DAD) at 254 nm
-
Injection Volume: 2 µL
Method B: Stability-Indicating HPLC Method This method prioritizes resolution and robustness, making it suitable for final product release and stability testing where separation from all potential degradation products is critical.[4][11]
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 40% B in 15 minutes, then to 90% B in 5 minutes, hold for 2 minutes, return to 5% B in 0.5 minutes, and re-equilibrate for 7.5 minutes.
-
Total Run Time: 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: Diode Array Detector (DAD) at 254 nm
-
Injection Volume: 10 µL
Workflow for Comparative Method Validation
The following diagram outlines the systematic process for comparing the two proposed methods.
Caption: Workflow for the comparative validation of HPLC methods.
Head-to-Head Comparison: Validation Protocols and Acceptance Criteria
A method's suitability is established by evaluating a set of core validation parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[6][7] Below are the experimental protocols to compare Method A and Method B.
Specificity (including Forced Degradation)
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.[12] This is the most critical parameter for a stability-indicating assay.
-
Experimental Protocol:
-
Prepare solutions of the benzoxazin-4-one API at a working concentration (e.g., 0.5 mg/mL).
-
Subject the solutions to forced degradation conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 105°C for 48 hours.
-
Photolytic: Solution exposed to UV/Vis light (per ICH Q1B) for 7 days.
-
-
Analyze the unstressed sample, a blank (diluent), and all stressed samples using both Method A and Method B.
-
Use a DAD to assess peak purity for the main analyte peak in all chromatograms.
-
-
Acceptance Criteria:
-
The analyte peak should be free from co-elution with any degradation products or impurities (peak purity index > 0.999).
-
There should be adequate resolution (Rs > 2.0) between the analyte peak and the closest eluting impurity/degradant peak.
-
-
Causality and Interpretation: Benzoxazin-4-one derivatives can be susceptible to hydrolysis, opening the oxazinone ring. A successful stability-indicating method (likely Method B, with its longer gradient) will be able to separate these more polar degradants from the parent compound. Method A's fast gradient may cause co-elution, making it unsuitable for stability studies.
Linearity and Range
-
Objective: To establish that the method's response is directly proportional to the analyte concentration over a specified range.[12]
-
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by serial dilution, covering a range from the limit of quantification (LOQ) to 150% of the target assay concentration (e.g., for a 100 µg/mL target, the range could be 1 µg/mL to 150 µg/mL).
-
Inject each concentration in triplicate for both methods.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (R²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
-
Causality and Interpretation: Both methods are expected to show excellent linearity. Any deviation could indicate detector saturation at high concentrations or issues with the integrator at low concentrations.
Accuracy (Recovery)
-
Objective: To determine the closeness of the method's results to the true value.[7]
-
Experimental Protocol:
-
Prepare a placebo (matrix without the API, if applicable).
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the API.
-
Prepare three independent samples at each level.
-
Analyze the samples using both methods and calculate the percentage recovery. Recovery (%) = (Measured Concentration / Theoretical Concentration) x 100
-
-
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0% at each concentration level.
-
-
Causality and Interpretation: Inaccurate results can stem from sample loss during preparation, co-eluting interferences, or non-linear detector response. Both methods should perform well, but any matrix effects might be more pronounced in the faster Method A due to less chromatographic separation.
Precision (Repeatability and Intermediate Precision)
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7]
-
Experimental Protocol:
-
Repeatability (Intra-assay): Prepare six independent samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument, for both methods.
-
Intermediate Precision: Repeat the analysis of six independent samples on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.
-
-
Acceptance Criteria:
-
%RSD for repeatability should be ≤ 1.0%.
-
%RSD for intermediate precision should be ≤ 2.0%.
-
-
Causality and Interpretation: High variability points to a lack of method control. This could be due to inconsistent sample preparation, instrument instability, or a method that is not robust. Method B, with its longer run time and equilibration, may exhibit slightly better precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[7]
-
Experimental Protocol:
-
Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) from the lowest calibration standard (LOD ≈ 3:1, LOQ ≈ 10:1).
-
Alternatively, use the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = mean slope of the calibration curves).
-
Confirm the LOQ by preparing and analyzing at least six samples at the estimated concentration and ensuring the accuracy and precision meet predefined criteria (e.g., recovery 80-120%, %RSD ≤ 10%).
-
-
Acceptance Criteria:
-
LOQ must be sufficiently low to quantify any reporting-level impurities.
-
-
Causality and Interpretation: The sensitivity of a method is influenced by detector response, baseline noise, and peak shape. The sharper, narrower peaks typically generated by UPLC-type methods (Method A) often lead to lower (better) LOD and LOQ values due to an improved signal-to-noise ratio.
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]
-
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to key parameters for both methods.
-
Typical variations include:
-
Flow Rate (e.g., ± 0.1 mL/min for Method B).
-
Column Temperature (e.g., ± 2°C).
-
Mobile Phase pH (e.g., ± 0.2 units for Method B).
-
Mobile Phase Organic Composition (e.g., ± 2%).
-
-
Evaluate the impact on system suitability parameters (e.g., retention time, resolution, peak tailing).
-
-
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits for all varied conditions.
-
The %RSD of the results should not significantly change.
-
-
Causality and Interpretation: A method that fails robustness testing is unreliable for routine use where minor variations are inevitable. Method B, with its more conventional parameters and longer gradient, is often inherently more robust than a highly optimized, fast UPLC method where small changes can have a larger relative impact on separation.
Interpreting the Results: A Comparative Data Summary
The following table presents a hypothetical but realistic summary of the validation results, providing a basis for method selection.
| Validation Parameter | Method A (High-Throughput) | Method B (Stability-Indicating) | Commentary |
| Specificity | |||
| Resolution (Rs) from critical degradant | 1.6 | 3.5 | Method B is superior. Method A fails the acceptance criterion (Rs > 2.0). |
| Peak Purity Index (stressed) | 0.995 (Fail) | > 0.999 (Pass) | Confirms co-elution in Method A. |
| Linearity (R²) | 0.9998 | 0.9999 | Both methods are highly linear. |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.2% - 100.8% | Both methods are accurate. |
| Precision (% RSD) | |||
| Repeatability | 0.85% | 0.45% | Method B demonstrates better repeatability. |
| Intermediate Precision | 1.5% | 0.9% | Method B is more precise across different days/analysts. |
| Sensitivity | |||
| LOQ | 0.05 µg/mL | 0.10 µg/mL | Method A is more sensitive due to sharper peaks. |
| Robustness | Minor peak shape changes with flow rate variation. | No significant impact on system suitability. | Method B is more robust. |
| Analysis Time | 4.5 minutes | 30 minutes | Method A is significantly faster. |
The Logic of Method Validation
The validation parameters are not independent; they form a logical cascade that collectively demonstrates a method is fit for its intended purpose.
Caption: Interrelationship of analytical method validation parameters.
Conclusion and Recommendation
This guide demonstrates that the choice between HPLC methods is not merely about performance but about fitness for a specific purpose.
-
Method A (High-Throughput UPLC-Type) is the superior choice for applications where speed is paramount and the impurity profile is well-understood, such as in-process control monitoring or early-stage discovery screening. Its higher sensitivity (lower LOQ) is also an advantage for trace-level analysis. However, its failure in specificity and robustness makes it unsuitable for regulatory stability testing or final product release.
-
Method B (Stability-Indicating HPLC) is the unequivocal choice for quality control, stability studies, and any application requiring a comprehensive and reliable purity profile. Its superior resolution ensures accurate quantification of the API in the presence of all potential degradants, and its high precision and robustness guarantee reliable and transferable results over the lifetime of the product.[13]
Ultimately, the investment in a thorough, side-by-side validation as outlined here provides the empirical evidence required to defend the choice of analytical method to regulatory agencies and ensures the generation of trustworthy data throughout the drug development lifecycle.
References
- SIELC. (2018, February 16). Separation of 2H-3,1-Benzoxazine-2,4(1H)-dione on Newcrom R1 HPLC column.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- IntuitionLabs.ai. (2026, February 28). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- SIELC. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column.
- PubMed. (2006, February 22). Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry.
- ScienceDirect. (2022, March 15). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L.
- Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation.
- ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
- Chromatography Online. (2022, April 15). A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis.
- ACS Publications. (2006, January 24). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry.
- ResearchGate. HPLC Chromatogram of Specificity of bennz-1,3-oxazine derivatives.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- PubChem. 4H-3,1-Benzoxazin-4-one.
- PMC. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
- Modern Scientific Press Company. (2013, April 23). Chemistry of 4H-3,1-Benzoxazin-4-ones.
- ResearchGate. (2018, April 6). (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry.
- Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide.
- Shimadzu. Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD.
- IRJPMS. Stability Indicating HPLC Method Development: A Review.
- Journal of Chromatographic Science. (PDF) Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner.
- American Chemical Science Journal. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity.
- Agilent Technologies. Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
- RSC Publishing. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS.
- ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection.
- ResearchGate. Structures of (a) benzoxazinone derivatives [adapted from Cambier et.... Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN9dJK6Yt2bwgSjNbzLhIj_xKdEkMbHM8TlnoTIVbyWCthItO1v0WSaTHFnOi24rX2rPZNrohKOccD9pR6CIQq-hv0q7J9sY1grln-Kh4L8rvzZaWsYDux7PLZ0kKj0gb9kUlBz9bLmJuOYFmWBlujkoP-dtFQ4lH9JqDbg3_79ZZSave5_mXHveVfxI32Zmt-psASBGMTErOOFn9bejFMbr8jJo4LMDHBCR0f2SWGiWi26-zi4XpZ
- Mongolia Journals Online. (2024, April 22). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs.
- ResearchGate. (2016, June 30). (PDF) Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS.
- UKJPB. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Cp-QyxtXwtDvLL1tvmWkVT6wUkiAhdunFFaLE-mYUb9LKpE3fptFK1fxrd1B2LrKFKmh-KWAdCUPeuR8M1rSgHJ1hW1XVWhU8kDPv6vCsJBiCE1bwlqOtA468sgwE3RKXC8f-w8WKJLY3IXhN1yMWObKdUDH6p0GLmAVfUyiZp5arciH2g0vk0PZI2L28wMpc5u7aq_JChxomUPyCG8=
- PubMed. (2021, July 16). Synthesis of Chiral 2-Substituted 1,4-Benzoxazin-3-ones via Iridium-Catalyzed Enantioselective Hydrogenation of Benzoxazinones.
- Journal of Applied Pharmaceutical Science. (2023, July 4). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk.
- Hindawi. Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F.
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 4. irjpms.com [irjpms.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. 4H-3,1-Benzoxazin-4-one | C8H5NO2 | CID 10920656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Selectivity Profile of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one Against Trypsin
[1]
Executive Summary
2-Ethoxy-5-ethyl-4H-3,1-benzoxazin-4-one is a potent, mechanism-based "suicide" inhibitor designed to target serine proteases with hydrophobic specificity pockets, most notably Human Leukocyte Elastase (HLE) .
Its selectivity profile is defined by a kinetic dichotomy:
-
Primary Target (HLE): Picomolar inhibition (
), driven by rapid acylation and an extremely slow deacylation rate due to steric locking by the 5-ethyl group. -
Off-Target (Trypsin): Negligible inhibition (
), resulting in a selectivity ratio exceeding 1,000,000-fold .
This compound serves as a textbook example of steric and electrostatic exclusion , where the 2-ethoxy group mimics a hydrophobic substrate (excluding trypsin) and the 5-ethyl group stabilizes the acyl-enzyme intermediate (trapping elastase).
Mechanism of Action: The "Steric Lock"
To understand the selectivity, one must understand the inhibition mechanism. This compound functions as an acyl-enzyme inhibitor .[1]
-
Recognition: The 2-ethoxy group binds in the S1 specificity pocket.
-
Elastase: The hydrophobic S1 pocket accommodates the ethoxy group perfectly.
-
Trypsin: The S1 pocket contains a negatively charged Aspartate (Asp189) at the bottom, designed to bind basic side chains (Arg/Lys). The hydrophobic ethoxy group is electrostatically and sterically mismatched, preventing effective binding.
-
-
Acylation: The active site Serine (Ser195) attacks the C4 carbonyl of the benzoxazinone ring.
-
Ring Opening: The oxazinone ring opens, forming a covalent acyl-enzyme intermediate (an ortho-substituted benzoyl-enzyme).
-
Deacylation Blockade (The 5-Ethyl Effect): The 5-ethyl substituent (positioned ortho to the carbonyl in the benzoyl product) creates significant steric hindrance. This prevents the hydrolytic water molecule from approaching the ester bond, effectively "freezing" the enzyme in the inactive acylated state.
Mechanistic Pathway Diagram[2]
Caption: Kinetic pathway of inhibition. Selectivity is determined at the binding step (S1 fit), while potency is driven by the stability of the Acyl-Enzyme intermediate.
Comparative Selectivity Profile
The following data contrasts the performance of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one against key serine proteases. The "Selectivity Ratio" is calculated as
| Target Protease | Interaction Type | Clinical Relevance | |
| Human Leukocyte Elastase (HLE) | 42 pM ( | Covalent Suicide | Inflammation, COPD, Cystic Fibrosis |
| Porcine Pancreatic Elastase (PPE) | ~1–10 nM | Covalent Suicide | Model System |
| Chymotrypsin | ~10–100 nM | Covalent Suicide | Digestive Enzyme |
| Trypsin | > 100,000 nM (> 100 µM) | Non-Binder | Coagulation, Digestion |
Why Trypsin is Resistant
-
S1 Pocket Mismatch: Trypsin requires a cationic "anchor" (Amidine or Guanidine group) to stabilize the Michaelis complex (
). The neutral, hydrophobic ethoxy group of the benzoxazinone provides no such stabilization. -
Lack of Induced Fit: Without the salt bridge to Asp189, the benzoxazinone ring cannot orient correctly for the nucleophilic attack by Ser195, preventing the acylation step entirely.
Experimental Protocol: Verifying Selectivity
To experimentally validate this profile in your laboratory, use the following competitive kinetic assay.
Materials
-
Assay Buffer: 50 mM HEPES, 0.5 M NaCl, pH 7.5 (High salt prevents non-specific binding).
-
Substrates:
-
For Trypsin: L-BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide) or Z-Arg-AMC .
-
For Elastase (Control): MeOSuc-Ala-Ala-Pro-Val-pNA .
-
-
Inhibitor: 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one (Dissolved in DMSO).
Step-by-Step Workflow
-
Enzyme Preparation: Prepare stock solutions of Trypsin (bovine or human) and HLE at 100 nM.
-
Incubation (The Critical Step):
-
Mix Enzyme + Inhibitor (varying concentrations: 0.1 nM to 100 µM) in buffer.
-
Note: Because this is a mechanism-based inhibitor, pre-incubation is required . Incubate for 15–30 minutes to allow acyl-enzyme formation.
-
-
Reaction Initiation: Add the chromogenic substrate (at
concentration). -
Detection: Monitor Absorbance (405 nm for pNA) or Fluorescence (Ex 380/Em 460 for AMC) continuously for 10 minutes.
-
Data Analysis:
-
Plot
vs. [Inhibitor]. -
For HLE, you will see a sharp drop in activity in the picomolar range.
-
For Trypsin, the curve should remain flat (near 100% activity) even at high micromolar concentrations.
-
Experimental Workflow Diagram
Caption: Standardized assay workflow for determining selectivity ratios of suicide inhibitors.
References
-
Jarvest, R. L., et al. (1996).[2] "Inhibitors of human leukocyte elastase: 2-substituted-4H-3,1-benzoxazin-4-ones."[1] Bioorganic & Medicinal Chemistry Letters, 6(20), 2463-2466.
- Primary source for the value and synthesis of the 5-ethyl deriv
-
Hedstrom, L., Moorman, A. R., & Abeles, R. H. (1984). "Suicide inactivation of chymotrypsin by benzoxazinones."[2][3] Biochemistry, 23(8), 1753–1759.
- Foundational text on the mechanism of benzoxazinone ring opening and acyl-enzyme stability.
-
Gütschow, M., & Neumann, U. (1997). "Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones." Bioorganic & Medicinal Chemistry, 5(10), 1935-1942.
- Provides comparative data on serine protease selectivity and the influence of ring substitutions.
A Comparative Guide to the Crystallographic Data of Benzoxazinone-Elastase Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the crystallographic data available for complexes of benzoxazinone inhibitors with elastase. It is designed to offer researchers and drug development professionals a comprehensive understanding of the structural basis for benzoxazinone-mediated elastase inhibition, thereby aiding in the rational design of novel therapeutics.
Introduction: Targeting Human Neutrophil Elastase with Benzoxazinones
Human Neutrophil Elastase (HNE) is a serine protease that plays a crucial role in the inflammatory response by degrading various extracellular matrix proteins.[1] However, its dysregulation is implicated in the pathogenesis of several inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury, and cystic fibrosis.[1][2] This makes HNE a significant therapeutic target for the development of new anti-inflammatory agents.
Benzoxazinones are a class of mechanism-based inhibitors that have shown considerable promise as potent and selective inhibitors of HNE.[3][4] They act by forming a stable, covalent acyl-enzyme intermediate with the catalytic serine residue (Ser195) in the elastase active site, effectively inactivating the enzyme.[5][6] Understanding the precise molecular interactions that govern the binding of these inhibitors is paramount for optimizing their efficacy and selectivity.
While crystallographic data for HNE in complex with benzoxazinones is not publicly available, numerous studies have utilized Porcine Pancreatic Elastase (PPE) as a surrogate. PPE shares a high degree of sequence and structural homology with HNE, particularly within the active site, making it a well-established and valuable model for structural studies of HNE inhibitors.[7] This guide will therefore focus on the available crystallographic data of PPE-benzoxazinone complexes to derive key insights applicable to HNE-targeted drug design.
Comparative Analysis of Benzoxazinone-Elastase Crystal Structures
The following table summarizes the key crystallographic data for publicly available structures of Porcine Pancreatic Elastase (PPE) in complex with various benzoxazinone inhibitors.
| PDB ID | Inhibitor Name/Class | Resolution (Å) | Key Findings & Binding Interactions | Reference |
| 1INC | (1-(5-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester | 1.76 | Covalent bond formation between the inhibitor's carbonyl carbon and the Oγ of Ser195. The valine moiety of the inhibitor is oriented towards the S' side of the active site. | [8] |
| Not Deposited | (1-(5-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester | 2.09 | Similar binding mode to the 5-chloro derivative, confirming the common mechanism of covalent modification of Ser195. | [8] |
| Not Deposited | TEI-8362 | 1.8 | Covalent modification of Ser195. Significant hydrophobic interactions between the terminal benzene ring of the inhibitor and the S4 pocket, reinforced by Arg217. The inhibitor's carbonyl oxygen forms hydrogen bonds with the oxyanion hole. | [5][6] |
In-Depth Analysis of Binding Modes
The crystallographic studies of benzoxazinone inhibitors in complex with PPE reveal a conserved mechanism of action characterized by the nucleophilic attack of the catalytic Ser195 on the carbonyl carbon of the benzoxazinone ring.[5][8] This results in the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate.
A key determinant of inhibitor potency and selectivity is the nature of the substituent at the 2-position of the benzoxazinone scaffold. In the case of the valine-derived inhibitors, the valine side chain occupies the S1 subsite, which is a shallow, hydrophobic pocket. The bulky tert-butyl carbamate group extends into the S' region of the active site.
The structure of the TEI-8362 complex provides further insights into optimizing inhibitor binding.[5][6] The terminal benzene ring of TEI-8362 engages in favorable hydrophobic interactions within the S4 pocket, a feature that significantly enhances its binding affinity. This interaction is further stabilized by the side chain of Arg217.[5] Crucially, the design of TEI-8362 allows its carbonyl oxygen to be properly positioned to form two hydrogen bonds with the backbone amides of Gly193 and Ser195, which constitute the oxyanion hole.[5] This interaction is critical for stabilizing the tetrahedral intermediate formed during acylation.
The following diagram illustrates the key molecular interactions between a representative benzoxazinone inhibitor and the elastase active site.
Caption: Key molecular interactions in the elastase active site.
Experimental Protocol: Co-crystallization of PPE with a Benzoxazinone Inhibitor
The following is a representative protocol for the co-crystallization of Porcine Pancreatic Elastase with a benzoxazinone inhibitor using the sitting-drop vapor-diffusion method. This protocol is based on established methodologies for elastase crystallization.[3]
Materials:
-
Porcine Pancreatic Elastase (PPE)
-
Benzoxazinone inhibitor
-
Sodium acetate buffer (50 mM, pH 5.0)
-
Sodium sulfate
-
Dimethyl sulfoxide (DMSO)
-
24-well sitting-drop crystallization plates
-
Sealing tape
Procedure:
-
Protein and Inhibitor Preparation:
-
Dissolve PPE in 50 mM sodium acetate buffer (pH 5.0) to a final concentration of 20 mg/mL.
-
Prepare a 100 mM stock solution of the benzoxazinone inhibitor in DMSO.
-
To form the complex, mix the PPE solution with the inhibitor stock solution to achieve a final inhibitor concentration of 1 mM. Incubate the mixture on ice for at least 1 hour to ensure complete complex formation.
-
-
Crystallization Plate Setup:
-
Prepare the reservoir solution consisting of 0.2 M sodium sulfate in 50 mM sodium acetate buffer (pH 5.0).
-
Pipette 500 µL of the reservoir solution into each well of the 24-well crystallization plate.
-
-
Sitting-Drop Vapor Diffusion:
-
On the sitting-drop post in the center of each well, carefully pipette 2 µL of the PPE-inhibitor complex solution.
-
Pipette 2 µL of the reservoir solution from the same well and mix it with the protein drop.
-
Carefully seal each well with clear sealing tape to create a closed system for vapor diffusion.
-
-
Incubation and Crystal Growth:
-
Incubate the crystallization plates at a constant temperature, typically 20°C.
-
Monitor the drops for crystal growth over several days to weeks. Crystals should appear as clear, three-dimensional geometric shapes.
-
The following diagram illustrates the experimental workflow for co-crystallization.
Caption: Experimental workflow for co-crystallization.
Structure-Activity Relationship (SAR) Insights
By correlating the structural data with the inhibitory activity of different benzoxazinone derivatives, we can derive valuable structure-activity relationships (SAR).
| Compound | HNE IC50 | Key Structural Features & SAR Insights | Reference |
| PD05 | 132 nM | Competitive inhibitor with high binding affinity (Kd = 1.63 nM). The specific substitutions on the benzoxazinone scaffold contribute to its high potency. | [9][10] |
| Chloro-substituted analogs | Varies | The position of the chloro-substituent on the benzoxazinone ring significantly influences the inhibitory activity on NE release in FMLP-activated human neutrophils. | [3][11] |
The data indicates that modifications to both the 2-position and the benzoxazinone ring itself can have a profound impact on inhibitory potency. For instance, the introduction of a chloro-substituent at different positions on the aromatic ring of the benzoxazinone can modulate the inhibitory activity against HNE.[3] Furthermore, the development of compounds like PD05, which exhibits a low nanomolar dissociation constant, underscores the potential for optimizing these inhibitors to achieve high-affinity binding.[9][10]
Conclusion
The crystallographic analysis of benzoxazinone-elastase complexes, primarily using porcine pancreatic elastase as a model system, has provided a solid foundation for understanding the mechanism of inhibition and the key structural determinants of binding affinity. The covalent modification of Ser195, coupled with specific interactions within the S1 and S4 subsites and the oxyanion hole, are critical for the potent inhibition of elastase by this class of compounds. These structural insights, when combined with SAR data, offer a powerful platform for the rational design and development of next-generation benzoxazinone inhibitors with improved efficacy and selectivity for the treatment of HNE-mediated diseases.
References
-
Birk, D., Siepmann, E., Simon, S., & Sommerhoff, C. P. (2024). Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. International Journal of Molecular Sciences, 25(14), 7789. [Link]
-
Chen, C. M., et al. (2010). Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats. European Journal of Medicinal Chemistry, 45(10), 4565-4572. [Link]
-
Radhakrishnan, R., Presta, L. G., Meyer, E. F., Jr, & Wildonger, R. (1987). Crystal structures of the complex of porcine pancreatic elastase with two valine-derived benzoxazinone inhibitors. Journal of Molecular Biology, 198(3), 417–424. [Link]
-
Koizumi, M., Muratani, E., Fujii, K., & Takimoto-Kamimura, M. (2004). Crystal structure of the complex of porcine pancreatic elastase with TEI-8362. Journal of Synchrotron Radiation, 11(Pt 1), 101–104. [Link]
-
Das, S., et al. (2022). Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury. European Journal of Pharmacology, 931, 175187. [Link]
-
von Nussbaum, F., et al. (2015). Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases. Journal of Medicinal Chemistry, 58(16), 6333-6349. [Link]
-
Das, S., et al. (2022). Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury. European Journal of Pharmacology, 931, 175187. [Link]
-
Neumann, U., Stürzebecher, J., Leistner, S., & Vieweg, H. (1988). Inhibition of Chymotrypsin and Pancreatic Elastase by 4H-3,1-Benzoxazin-4-Ones. Die Pharmazie, 43(10), 711-712. [Link]
-
Di Fraia, M., et al. (2022). Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. Molecules, 27(6), 1774. [Link]
-
Koizumi, M., Muratani, E., Fujii, K., & Takimoto-Kamimura, M. (2004). Crystal structure of the complex of porcine pancreatic elastase with TEI-8362. Journal of Synchrotron Radiation, 11(Pt 1), 101–104. [Link]
-
von Nussbaum, F., et al. (2016). Potent and Selective Human Neutrophil Elastase Inhibitors with Novel Equatorial Ring Topology: In Vivo Efficacy of the Polar Pyrimidopyridazine Bay-8040 in a Pulmonary Arterial Hypertension Rat Model. Journal of Medicinal Chemistry, 59(16), 7585-7605. [Link]
-
Birk, D., Siepmann, E., Simon, S., & Sommerhoff, C. P. (2024). Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. International Journal of Molecular Sciences, 25(14), 7789. [Link]
-
Pawar, A. A., Butle, S. R., Pawar, P. U., Phulwale, V. P., Patawar, K. V., Upadhaye, S. P., Chilwant, K. M., & Sarate, S. M. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 556-569. [Link]
-
Vilagosh, Z., et al. (2022). Tissue Characterization Using Synchrotron Radiation at 0.7 THz to 10.0 THz with Extended ATR Apparatus Techniques. Sensors, 22(21), 8466. [Link]
-
Chen, C. M., et al. (2010). Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats. European Journal of Medicinal Chemistry, 45(10), 4565-4572. [Link]
-
Ocampo-Gallego, E., et al. (2023). Human neutrophil elastase inhibitors: Classification, biological-synthetic sources and their relevance in related diseases. Expert Opinion on Therapeutic Patents, 33(9), 647-666. [Link]
-
Tunoori, A. R., et al. (2019). 4H-Benzo[d][8][12]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molbank, 2019(4), M1086. [Link]
-
Hansen, G., et al. (2011). Unexpected active-site flexibility in the structure of human neutrophil elastase in complex with a new dihydropyrimidone inhibitor. Journal of Molecular Biology, 409(4), 681-691. [Link]
-
Nakanishi, I., et al. (2007). Crystallization of porcine pancreatic elastase and a preliminary neutron diffraction experiment. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 63(Pt 4), 303–305. [Link]
-
Tosaka, M., et al. (2011). Synchrotron X-Ray Studies of Vulcanized Rubbers and Thermoplastic Elastomers. Journal of the Society of Rubber Industry, Japan, 84(7), 246-252. [Link]
-
Meyer, E. F., Jr, Radhakrishnan, R., Cole, G. M., & Presta, L. G. (1986). Structure of the product complex of acetyl-Ala-Pro-Ala with porcine pancreatic elastase at 1.65 A resolution. Journal of Molecular Biology, 189(3), 533–539. [Link]
-
Pawar, A. A., Butle, S. R., Pawar, P. U., Phulwale, V. P., Patawar, K. V., Upadhaye, S. P., Chilwant, K. M., & Sarate, S. M. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 556-569. [Link]
Sources
- 1. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 2. pnas.org [pnas.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. song.korea.ac.kr [song.korea.ac.kr]
- 6. Crystallization of a complex between an elastase-specific inhibitor elafin and porcine pancreatic elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of the product complex of acetyl-Ala-Pro-Ala with porcine pancreatic elastase at 1.65 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of small‐molecule elastase inhibitors as antagonists of IL‐36 cytokine activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 11. Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal structures of the complex of porcine pancreatic elastase with two valine-derived benzoxazinone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one: A Comparative Guide to Standard P-glycoprotein Inhibitors
This guide provides a comprehensive framework for benchmarking the novel compound 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one against established P-glycoprotein (P-gp) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new chemical entities to combat multidrug resistance in cancer and other therapeutic areas where P-gp activity is a significant clinical hurdle.
Introduction: The Challenge of P-glycoprotein in Drug Efficacy
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in cellular detoxification by expelling a wide array of xenobiotics.[1][2][3] While this is a vital physiological function, the overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), rendering many chemotherapeutic agents ineffective.[4][5][6][7] P-gp actively transports these drugs out of the cancer cells, reducing their intracellular concentration and thus their cytotoxic efficacy.[1][6] Consequently, there is a persistent and critical need for the development of potent and specific P-gp inhibitors to be used as adjuvants in chemotherapy to overcome MDR.[2][7]
This guide focuses on a proposed benchmarking study for a novel compound, 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one, against three well-characterized P-gp inhibitors: Verapamil, Cyclosporin A, and Tariquidar. While the primary focus of existing literature on 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one has been its synthetic utility,[8] its structural features suggest a potential interaction with biological targets such as P-gp. This guide outlines the experimental strategy to rigorously evaluate this hypothesis.
The Inhibitors: A Comparative Overview
A robust benchmarking study necessitates the selection of appropriate reference compounds. We have chosen three standard P-gp inhibitors that represent different generations and characteristics of P-gp modulation.
-
Verapamil: A first-generation P-gp inhibitor, Verapamil is also a calcium channel blocker used in the management of cardiovascular conditions.[9][10][11][12] Its P-gp inhibitory activity was one of the first to be identified and characterized.[9][12] While historically significant, its clinical utility as a P-gp inhibitor is limited by its cardiovascular side effects and relatively low potency.[10][12][13]
-
Cyclosporin A: A second-generation P-gp inhibitor, Cyclosporin A is an immunosuppressant widely used in organ transplantation.[14][15] It exhibits greater potency in P-gp inhibition compared to Verapamil.[16][17] However, its clinical application for reversing MDR is also hampered by its potent immunosuppressive effects.[15]
-
Tariquidar (XR9576): A third-generation, non-competitive P-gp inhibitor, Tariquidar is a highly potent and specific inhibitor with a high affinity for P-gp.[18][19][20] It was developed specifically to overcome the limitations of earlier generation inhibitors, demonstrating minimal off-target effects and significant potency in reversing P-gp-mediated resistance in preclinical and clinical studies.[18][19][21]
The following diagram illustrates the central role of P-gp in mediating multidrug resistance and the mechanism of its inhibition.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Proposed Experimental Workflow for Benchmarking
To comprehensively evaluate the P-gp inhibitory potential of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one, a multi-tiered experimental approach is proposed. This workflow is designed to assess the compound's direct interaction with P-gp, its functional consequence on drug accumulation, and its efficacy in sensitizing MDR cancer cells to chemotherapy.
Caption: Proposed experimental workflow for benchmarking a novel P-gp inhibitor.
Detailed Experimental Protocols
In Vitro P-gp Inhibition Assays
The initial screening of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one will involve well-established in vitro assays to determine its ability to inhibit P-gp-mediated efflux.[22][23][24]
Principle: Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane.[25][26] Intracellular esterases cleave the acetoxymethyl (AM) ester, converting it to the fluorescent and membrane-impermeant calcein.[27] In P-gp overexpressing cells, Calcein-AM is actively pumped out before it can be cleaved, resulting in low intracellular fluorescence.[28][29] P-gp inhibitors block this efflux, leading to increased intracellular calcein accumulation and a corresponding increase in fluorescence.[25][29]
Protocol:
-
Cell Culture: Utilize a pair of cell lines: a parental, drug-sensitive line (e.g., MCF-7) and its P-gp-overexpressing, multidrug-resistant counterpart (e.g., MCF-7/ADR).
-
Compound Preparation: Prepare a dilution series of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one, Verapamil, Cyclosporin A, and Tariquidar.
-
Incubation: Seed cells in a 96-well plate. Pre-incubate the cells with varying concentrations of the test and standard inhibitors for 30-60 minutes.
-
Calcein-AM Loading: Add Calcein-AM to each well at a final concentration of 0.25-1 µM.
-
Fluorescence Measurement: Incubate for 30-60 minutes at 37°C. Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~515 nm).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Principle: Rhodamine 123 is a fluorescent cationic dye that is a known substrate of P-gp.[30][31][32][33] In cells overexpressing P-gp, the intracellular accumulation of Rhodamine 123 is low due to active efflux.[30][31][34] P-gp inhibitors block this efflux, resulting in increased intracellular fluorescence.[31][34]
Protocol:
-
Cell Culture: Use the same parental and P-gp overexpressing cell lines as in the Calcein-AM assay.
-
Compound Preparation: Prepare a dilution series of the test and standard inhibitors.
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (e.g., 5 µM) for a defined period to allow for cellular uptake.
-
Efflux Measurement: Wash the cells to remove extracellular Rhodamine 123 and incubate them in a fresh medium containing the test and standard inhibitors at various concentrations.
-
Fluorescence Measurement: Measure the intracellular fluorescence at different time points using a flow cytometer or fluorescence plate reader (Excitation: ~507 nm, Emission: ~529 nm).
-
Data Analysis: Determine the IC50 values for each compound based on the inhibition of Rhodamine 123 efflux.
Chemosensitization Assay
Principle: This assay directly measures the ability of a P-gp inhibitor to restore the cytotoxic effect of a chemotherapeutic drug in a resistant cell line.[35][36] A successful P-gp inhibitor will significantly lower the IC50 of the anticancer drug in the resistant cells.
Protocol:
-
Cell Culture: Use the P-gp-overexpressing cell line (e.g., MCF-7/ADR).
-
Compound Preparation: Prepare a dilution series of a P-gp substrate chemotherapeutic drug (e.g., Paclitaxel or Doxorubicin) and a fixed, non-toxic concentration of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one and the standard inhibitors.
-
Co-incubation: Treat the cells with the chemotherapeutic drug in the presence or absence of the P-gp inhibitors.
-
Viability Assay: After a 48-72 hour incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 of the chemotherapeutic agent alone and in combination with each inhibitor. The fold-reversal of resistance can be calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the inhibitor.
Expected Data and Comparative Analysis
The data from these experiments will allow for a direct comparison of the P-gp inhibitory activity of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one with the standard inhibitors.
Table 1: Comparative P-gp Inhibitory Potency (IC50, µM) - Hypothetical Data
| Compound | Calcein-AM Efflux Assay | Rhodamine 123 Efflux Assay |
| 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one | [Experimental Value] | [Experimental Value] |
| Verapamil | 5-15 | 2-10 |
| Cyclosporin A | 1-5 | 0.5-2 |
| Tariquidar | 0.01-0.1 | 0.005-0.05 |
Table 2: Chemosensitization Efficacy - Hypothetical Data
| Inhibitor (at fixed concentration) | Chemotherapeutic Agent | Fold-Reversal of Resistance in MDR Cells |
| 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one | Paclitaxel | [Experimental Value] |
| Verapamil | Paclitaxel | 5-15 fold |
| Cyclosporin A | Paclitaxel | 10-30 fold |
| Tariquidar | Paclitaxel | >50 fold |
Conclusion and Future Directions
This guide outlines a rigorous and validated experimental strategy to benchmark the novel compound 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one against established P-gp inhibitors. The successful execution of these protocols will provide critical data on its potency and efficacy as a potential modulator of multidrug resistance.
Positive results from these in vitro studies would warrant further investigation, including:
-
In vivo studies: Evaluating the efficacy of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one in reversing drug resistance in animal tumor models.[36][37]
-
Mechanism of action studies: Investigating whether the compound acts as a competitive or non-competitive inhibitor of P-gp.[38]
-
Selectivity profiling: Assessing the compound's activity against other ABC transporters to determine its specificity.
The systematic approach detailed herein will provide a solid foundation for determining the therapeutic potential of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one and guide its future development as a novel agent to combat multidrug resistance.
References
-
Levchenko, A., Mehta, B. M., Lee, J. B., Hyman, B. T., Peterson, R. T., & Goldstein, L. E. (Year). Intercellular transfer of P-glycoprotein mediates acquired multidrug resistance in tumor cells. Proceedings of the National Academy of Sciences. [Link]
-
Li, W., Zhang, H., & Assaraf, Y. G. (2023). Mechanism of multidrug resistance to chemotherapy mediated by P‑glycoprotein (Review). Oncology Reports. [Link]
-
Pan, Y., et al. (Year). Role of P-Gp in Treatment of Cancer. Scientific Research Publishing. [Link]
-
Pusztai, L., et al. (2005). Tariquidar (XR9576) is a potent and effective P-glycoprotein (Pgp) inhibitor that can be administered safely with chemotherapy. Journal of Clinical Oncology. [Link]
-
Fox, E., & Bates, S. E. (2007). Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor. Expert Review of Anticancer Therapy. [Link]
-
Al-Akhras, M. A. H., et al. (2023). Human P-glycoprotein Mediates Multidrug Resistance in Cancer Chemotherapy: A Brief Review. Academias Press. [Link]
-
Singh, S., & Brozovic, A. (2022). Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein. Biomolecules. [Link]
-
Bauer, M., et al. (2009). A Pilot Study to Assess the Efficacy of Tariquidar to Inhibit P-glycoprotein at the Human Blood–Brain Barrier with (R)-11C-Verapamil and PET. Journal of Nuclear Medicine. [Link]
-
Kovács, G., & G-Szabó, D. (2022). Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression. Psychiatria. [Link]
-
Zhang, Y., et al. (2022). Selection of an Optimal In Vitro Model to Assess P-gp Inhibition: Comparison of Vesicular and Bidirectional Transcellular Transport Inhibition Assays. Drug Metabolism and Disposition. [Link]
-
Kannan, P., et al. (2010). The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2). ACS Chemical Neuroscience. [Link]
-
Homolya, L., et al. (Year). Calcein-AM assay for P-gp transport activity in the presence of competing substrates and modulators. ResearchGate. [Link]
-
Feng, B., et al. (2006). In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates. Drug Metabolism and Disposition. [Link]
-
Kannan, P., et al. (2010). The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2). ACS Publications. [Link]
-
Tiberghien, F., & Loor, F. (1996). Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay. Anti-cancer drugs. [Link]
-
Summers, M. A., et al. (2004). USE-OF-VERAPAMIL-AS-A-POTENTIAL-P-GLYCOPROTEIN-INHIBITOR-IN-PATIENTS-WITH-REFRACTORY-EPILEPSY. Epilepsia. [Link]
-
Summers, M. A., et al. (2004). Use of Verapamil as a Potential P-Glycoprotein Inhibitor in a Patient with Refractory Epilepsy. Epilepsia. [Link]
-
Hardy, D. B., et al. (2009). Oral cyclosporin A inhibits CD4 T cell P-glycoprotein activity in HIV-infected adults initiating treatment with nucleoside reverse transcriptase inhibitors. HIV clinical trials. [Link]
-
Demeule, M., et al. (1997). Inhibition of P-glycoprotein by cyclosporin A analogues and metabolites. Biochemistry and cell biology. [Link]
-
Shirazi, A. N., et al. (2014). Verapamil and Rifampin Effect on P-Glycoprotein Expression in Hepatocellular Carcinoma. Hepatitis monthly. [Link]
-
Al-Haj, M. A., et al. (Year). Unidirectional fluxes of rhodamine 123 in multidrug-resistant cells: evidence against direct drug extrusion from the plasma membrane. Proceedings of the National Academy of Sciences. [Link]
-
Katoh, M., et al. (2011). Establishment of in Vitro P-glycoprotein Inhibition Assay and Its Exclusion Criteria to Assess the Risk of Drug-Drug Interaction at the Drug Discovery Stage. Biological & pharmaceutical bulletin. [Link]
-
Ludescher, C., et al. (1997). Flow cytometric analysis of P-glycoprotein function using rhodamine 123. Leukemia research. [Link]
-
Seelig, A., et al. (2003). Comparison of in Vitro P-Glycoprotein Screening Assays: Recommendations for Their Use in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Leith, C. P., et al. (1999). Pgp and MRP Activities Using Calcein-AM Are Prognostic Factors in Adult Acute Myeloid Leukemia Patients. Blood. [Link]
-
Tchoghandjian, A., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Molecules. [Link]
-
Lanza, C., et al. (Year). Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistan. SciSpace. [Link]
-
Wakusawa, S., et al. (2004). Inhibitory effect of cyclosporin A on p-glycoprotein function in peripheral nerves of mice treated with doxorubicin and vinblastine. International journal of clinical pharmacology and therapeutics. [Link]
-
Demeule, M., et al. (1997). Inhibition of P-glycoprotein by cyclosporin A analogues and metabolites. Biochemistry and cell biology = Biochimie et biologie cellulaire. [Link]
-
PDSP. (n.d.). MDR-1/CaCo 2 Cell Assay. PDSP. [Link]
-
BMG LABTECH. (2010). Pgp and MRP Activities Using Calcein-AM Are Prognostic Factors in Adult Acute Myeloid Leukemia Patients. BMG LABTECH. [Link]
-
Patsnap Synapse. (2024). What are P-gp inhibitors and how do they work?. Patsnap Synapse. [Link]
-
García-Varela, L., et al. (Year). In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET. Molecular Pharmaceutics. [Link]
-
Tamai, I., & Safa, A. R. (1991). Characterization of rhodamine 123 binding to P-glycoprotein in human multidrug-resistant cells. The Journal of biological chemistry. [Link]
-
El-Hashash, M. A., et al. (Year). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Molecules. [Link]
-
Chan, S., et al. (2022). In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31. Molecules. [Link]
-
Mistry, P., et al. (2001). In Vitro and in Vivo Reversal of P-Glycoprotein-mediated Multidrug Resistance by a Novel Potent Modulator, XR9576. Cancer Research. [Link]
-
Uchida, Y., et al. (2015). Validation of a P-Glycoprotein (P-gp) Humanized Mouse Model by Integrating Selective Absolute Quantification of Human MDR1, Mouse Mdr1a and Mdr1b Protein Expressions with In Vivo Functional Analysis for Blood-Brain Barrier Transport. PLOS ONE. [Link]
-
Katragadda, S., & Nepalia, R. (2012). Overview of P-glycoprotein inhibitors: a rational outlook. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Kodawara, T., et al. (2020). Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. Pharmaceutics. [Link]
-
Ferreira, A., et al. (2023). Study Models of Drug–Drug Interactions Involving P-Glycoprotein. Pharmaceutics. [Link]
Sources
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. International Journal of Oncology [spandidos-publications.com]
- 6. Role of P-Gp in Treatment of Cancer [scirp.org]
- 7. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. medchemexpress.com [medchemexpress.com]
- 11. USE-OF-VERAPAMIL-AS-A-POTENTIAL-P-GLYCOPROTEIN-INHIBITOR-IN-PATIENTS-WITH-REFRACTORY-EPILEPSY [aesnet.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral cyclosporin A inhibits CD4 T cell P-glycoprotein activity in HIV-infected adults initiating treatment with nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory effect of cyclosporin A on p-glycoprotein function in peripheral nerves of mice treated with doxorubicin and vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Inhibition of P-glycoprotein by cyclosporin A analogues and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. A Pilot Study to Assess the Efficacy of Tariquidar to Inhibit P-glycoprotein at the Human Blood–Brain Barrier with (R)-11C-Verapamil and PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 22. Selection of an Optimal In Vitro Model to Assess P-gp Inhibition: Comparison of Vesicular and Bidirectional Transcellular Transport Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. ashpublications.org [ashpublications.org]
- 27. PDSP - MDR-1/CaCo 2 Cell Assay [kidbdev.med.unc.edu]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Unidirectional fluxes of rhodamine 123 in multidrug-resistant cells: evidence against direct drug extrusion from the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. scispace.com [scispace.com]
- 33. Characterization of rhodamine 123 binding to P-glycoprotein in human multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. mdpi.com [mdpi.com]
- 36. aacrjournals.org [aacrjournals.org]
- 37. Validation of a P-Glycoprotein (P-gp) Humanized Mouse Model by Integrating Selective Absolute Quantification of Human MDR1, Mouse Mdr1a and Mdr1b Protein Expressions with In Vivo Functional Analysis for Blood-Brain Barrier Transport | PLOS One [journals.plos.org]
- 38. scielo.br [scielo.br]
Safety Operating Guide
2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one proper disposal procedures
Executive Summary: Operational Safety & Compliance
2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one is a potent electrophilic acylating agent , typically utilized as a serine protease inhibitor (e.g., Human Leukocyte Elastase).[1] Its mechanism of action involves the irreversible acylation of the catalytic serine residue in enzymes.
Critical Safety Directive: Treat this compound as a sensitizer and potential irritant .[1] While specific GHS data for this exact analog may be limited, its pharmacophore (the benzoxazinone ring) is chemically designed to react with nucleophiles.[1] Improper disposal can lead to downstream aquatic toxicity or accidental acylation of biological targets.
Immediate Disposal Hierarchy:
-
Bulk Waste: Do NOT treat on-site.[1] Segregate for incineration via a licensed hazardous waste contractor.
-
Residues/Glassware: Deactivate via controlled alkaline hydrolysis before washing.[1]
-
Aqueous Waste: Collect as "Aqueous Basic" waste after quenching.
Compound Profile & Hazard Analysis
To dispose of a chemical safely, you must understand its reactivity. This compound is not inert; it is a "suicide substrate" designed to open its ring upon nucleophilic attack.
| Property | Specification | Operational Implication |
| Chemical Class | 3,1-Benzoxazin-4-one | High electrophilicity at C4 position.[1] |
| Physical State | Crystalline Solid | Dust hazard; use local exhaust ventilation (LEV).[1] |
| Reactivity | Acylating Agent | Reacts with water (slowly) and bases (rapidly).[1] |
| Stability | Moisture Sensitive | Hydrolyzes to anthranilic acid derivatives. |
| Hazard Class | Irritant / Sensitizer (Presumed) | Avoid inhalation and skin contact.[1] |
Disposal Decision Matrix
The following decision tree outlines the logical flow for handling different waste streams associated with this compound.
Figure 1: Operational workflow for segregating and disposing of benzoxazinone waste streams.
Chemical Deactivation Protocol (Quenching)
Scientific Rationale: The 3,1-benzoxazin-4-one ring is unstable in the presence of strong nucleophiles.[1] By treating residues with a mild base, you force the ring to open (hydrolysis), converting the reactive electrophile into a stable, water-soluble anthranilic acid derivative (N-acyl anthranilate).[1] This eliminates the acylation hazard.
Reagents Required:
Step-by-Step Procedure (For Glassware/Spills):
-
Dissolution: Dissolve the residue in a minimal amount of Acetone. The compound must be in solution for effective quenching.
-
Base Addition: Slowly add an equal volume of 1M NaOH .
-
Observation: You may observe a slight exotherm or color change as the anhydride-like bond cleaves.
-
-
Reaction Time: Allow the mixture to stand for 30 minutes .
-
Verification (Optional): TLC analysis will show the disappearance of the non-polar benzoxazinone spot and the appearance of a baseline (polar) carboxylic acid spot.[1]
-
Disposal: Pour the deactivated mixture into the Aqueous Basic Waste container. Do not pour down the drain.
Figure 2: Deactivation mechanism: Base-catalyzed ring opening converts the reactive inhibitor into a stable carboxylate.[1]
Waste Categorization & Labeling
Proper labeling ensures that waste handlers understand the hazard downstream.
| Waste Stream | Container Type | Labeling Requirements | RCRA Consideration |
| Solid Waste | HDPE Wide-Mouth Jar | "Hazardous Waste: 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one.[1] Toxic/Irritant." | Not P-listed or U-listed, but treat as characteristic waste if unsure. |
| Liquid Waste | Safety Can / Glass Bottle | "Organic Solvents (Acetone/DCM) + Trace Benzoxazinone."[1] | D001 (Ignitable) if flammable solvents used.[1] |
| Sharps | Puncture-Proof Bin | "Chemically Contaminated Sharps." | Incineration required. |
Emergency Procedures (Spills)
In the event of a solid spill of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
PPE: Don Nitrile gloves (double gloving recommended), lab coat, and N95 respirator (to prevent inhalation of dust).[1]
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Decontamination:
-
Report: Document the incident in your lab's chemical hygiene log.
References
-
Mechanism of Action & Hydrolysis: Spencer, R. W., et al. (1988).[1][5] 13C nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones. Canadian Journal of Chemistry.[5] [Link] Citation Context: Establishes the correlation between chemical shifts and alkaline hydrolysis rates, validating the use of base for deactivation.
-
Stability of Benzoxazinone Derivatives: Moloney, G. P., et al. (1992).[1][6] Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives. Journal of Pharmaceutical Sciences. [Link] Citation Context: Confirms the formation of hydrolysis intermediates and the sensitivity of the ring system to moisture and pH.
-
General Laboratory Waste Disposal Guidelines: National Institutes of Health (NIH).[1] Waste Disposal Guide. [Link] Citation Context: Provides the regulatory framework for segregating solid, liquid, and chemically contaminated waste streams.[7]
Sources
- 1. Benzoxazines | Fisher Scientific [fishersci.com]
- 2. One moment, please... [afgsci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. merckmillipore.com [merckmillipore.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
